2,6-Difluorobenzenesulfonamide
Description
Propriétés
IUPAC Name |
2,6-difluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVVGGCOFWWDEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332218 | |
| Record name | 2,6-DIFLUOROBENZENESULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60230-37-7 | |
| Record name | 2,6-Difluorobenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060230377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-DIFLUOROBENZENESULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60230-37-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIFLUOROBENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUJ3WJ7RKA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Difluorobenzenesulfonamide: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of 2,6-difluorobenzenesulfonamide. This compound is a key intermediate in the synthesis of various pharmaceuticals and serves as a significant scaffold in medicinal chemistry, primarily recognized for its role as a carbonic anhydrase inhibitor. This document consolidates available data on its physicochemical characteristics, offers a detailed look at its synthesis, and explores its mechanism of action, supported by visualizations of its synthetic pathway and biological interactions.
Chemical Properties and Structure
This compound is a fluorinated aromatic sulfonamide. The presence of two fluorine atoms on the benzene ring significantly influences its electronic properties and biological activity.
Physicochemical Data
The key chemical and physical properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others, such as pKa, are predicted values due to a lack of available experimental data.
| Property | Value | Source |
| CAS Number | 60230-37-7 | [1] |
| Molecular Formula | C₆H₅F₂NO₂S | [2] |
| Molecular Weight | 193.17 g/mol | [2] |
| Melting Point | 187-191 °C | [1] |
| Boiling Point | Data not available | |
| Density | 1.523 g/cm³ | [3] |
| pKa | ~6.61 (Predicted for a similar, more complex molecule) | [4] |
| Solubility | Data not available | [3] |
| Appearance | Off-white solid | [4] |
Structural Information
The chemical structure of this compound consists of a benzene ring substituted with two fluorine atoms at positions 2 and 6, and a sulfonamide group (-SO₂NH₂). The fluorine atoms are ortho to the sulfonamide group, which creates a specific steric and electronic environment.
X-ray crystallographic studies of complexes between human carbonic anhydrase II and various benzenesulfonamides have elucidated the binding mode of this class of compounds. These studies reveal that the sulfonamide moiety is crucial for interaction with the enzyme's active site.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from 2,6-difluoroaniline. The first step involves the formation of the intermediate, 2,6-difluorobenzenesulfonyl chloride, which is then reacted with an ammonia source to yield the final product.
Experimental Protocol: Synthesis of 2,6-Difluorobenzenesulfonyl Chloride
This protocol is based on the diazotization of 2,6-difluoroaniline followed by a copper-catalyzed chlorosulfonation.
Materials:
-
2,6-Difluoroaniline
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Methylene chloride (CH₂Cl₂)
-
Ice
Procedure:
-
Diazotization:
-
Dissolve 2,6-difluoroaniline in a mixture of sulfuric acid and water.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes to ensure the complete formation of the 2,6-difluorobenzenediazonium sulfate solution.
-
-
Chlorosulfonation:
-
In a separate flask, prepare a suspension of copper(II) sulfate pentahydrate in an aqueous solution of sodium bisulfite and hydrochloric acid.
-
Cool this mixture to 0-5 °C.
-
Slowly add the cold diazonium salt solution from the previous step to the copper-catalyzed solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Isolation:
-
Extract the reaction mixture with methylene chloride.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude 2,6-difluorobenzenesulfonyl chloride.
-
Experimental Protocol: Synthesis of this compound
The final step involves the reaction of the sulfonyl chloride intermediate with an ammonia source.[1]
Materials:
-
2,6-Difluorobenzenesulfonyl chloride
-
Ammonium hydroxide (29% aqueous solution)
Procedure:
-
React 2,6-difluorobenzenesulfonyl chloride with a 29% aqueous solution of ammonium hydroxide.
-
The reaction is typically carried out at a controlled temperature to manage the exothermic nature of the reaction.
-
The product, this compound, precipitates from the reaction mixture and can be collected by filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent.
References
- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural study of X-ray induced activation of carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
A Technical Guide to the Physicochemical Properties of 2,6-Difluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluorobenzenesulfonamide is a fluorinated aromatic sulfonamide that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features, particularly the presence of two fluorine atoms ortho to the sulfonamide group, impart unique electronic and conformational properties that are of significant interest in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While experimental data for some properties are limited, a combination of reported values and predictions provides a solid foundation for its application in research and development.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅F₂NO₂S | [1] |
| Molecular Weight | 193.17 g/mol | [1] |
| CAS Number | 60230-37-7 | [2] |
| Melting Point | 187-191 °C | [2] |
| Boiling Point | 309.2 ± 52.0 °C (Predicted) | [3] |
| Density | 1.523 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 9.31 ± 0.60 (Predicted) | [3] |
| Solubility | Data not available | |
| LogP | Data not available |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 2,6-difluoroaniline. The first step involves the formation of the sulfonyl chloride, which is then reacted with ammonia to yield the final product.
Step 1: Synthesis of 2,6-Difluorobenzenesulfonyl Chloride
This protocol is adapted from established methods for the synthesis of arylsulfonyl chlorides.
Materials:
-
2,6-Difluoroaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bisulfite (NaHSO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Methylene Chloride (CH₂Cl₂)
-
Water (H₂O)
-
Ice
Procedure:
-
Diazotization:
-
In a reaction vessel, dissolve 2,6-difluoroaniline in a mixture of concentrated sulfuric acid and water.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
-
Stir the resulting mixture for an additional 30 minutes to ensure the complete formation of the 2,6-difluorobenzenediazonium sulfate solution.
-
-
Chlorosulfonation:
-
In a separate flask, prepare a suspension of copper(II) sulfate pentahydrate in an aqueous solution of sodium bisulfite and concentrated hydrochloric acid.
-
Cool this mixture to 0-5 °C.
-
Slowly add the cold diazonium salt solution from the previous step to the copper-catalyzed solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
-
Work-up and Isolation:
-
Extract the reaction mixture with methylene chloride.
-
Combine the organic layers and wash them with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain crude 2,6-difluorobenzenesulfonyl chloride.
-
Step 2: Synthesis of this compound
This is a general procedure for the amination of a sulfonyl chloride.
Materials:
-
2,6-Difluorobenzenesulfonyl chloride (crude from Step 1)
-
Aqueous Ammonia (28-30%)
-
Ice bath
Procedure:
-
Cool the aqueous ammonia solution in an ice bath.
-
Slowly add the crude 2,6-difluorobenzenesulfonyl chloride to the cold ammonia solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, continue stirring the mixture for 1-2 hours at room temperature.
-
The solid product, this compound, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a product of high purity.
Materials:
-
Crude this compound
-
Ethanol
-
Water
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution can be filtered to remove the charcoal and any insoluble impurities.
-
Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, which will induce the formation of crystals.
-
Further cool the flask in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol-water mixture, and dry them in a vacuum oven.
Biological Activity: Carbonic Anhydrase Inhibition
Sulfonamides are a well-established class of inhibitors for carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] this compound, as a member of this class, is expected to exhibit inhibitory activity against various CA isoforms. The primary mechanism of inhibition involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the active site of the enzyme.
The general inhibitory action of a sulfonamide on carbonic anhydrase can be visualized as follows:
Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.
The diagram illustrates the catalytic cycle of carbonic anhydrase and how a sulfonamide inhibitor like this compound can bind to the active, zinc-bound hydroxide form of the enzyme to form a stable, inactive complex, thereby blocking the binding of the substrate, carbon dioxide.
Experimental Workflows
The synthesis and purification of this compound involves a series of sequential steps that can be represented in a workflow diagram.
Caption: Workflow for the synthesis and purification of this compound.
This workflow provides a clear, step-by-step visual guide for the laboratory preparation of high-purity this compound, from the starting material to the final analytical characterization.
Conclusion
This compound is a valuable building block in medicinal chemistry, with its physicochemical properties playing a critical role in its synthetic applications and potential biological activity. This guide has summarized the available data and provided detailed, generalized experimental protocols to aid researchers in their work with this compound. Further experimental studies are warranted to fill the existing gaps in the physicochemical data, particularly for solubility, pKa, and logP, which would further enhance its utility in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ureidobenzenesulfonamides as efficient inhibitors of carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 2,6-Difluorobenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available, experimentally verified spectroscopic data for 2,6-Difluorobenzenesulfonamide is scarce. The data presented herein is predictive, based on the analysis of structurally analogous compounds and fundamental spectroscopic principles. These predictions are intended to guide researchers in their experimental design and data interpretation.
Introduction
This compound is a fluorinated aromatic sulfonamide. The presence of two fluorine atoms ortho to the sulfonyl group significantly influences its electronic properties, conformation, and potential biological activity. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for any further studies in medicinal chemistry and drug development. This guide provides a summary of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Assignment |
| ¹H | ~7.6 - 7.8 | t | Aromatic H (para to SO₂NH₂) |
| ~7.1 - 7.3 | m | Aromatic H (meta to SO₂NH₂) | |
| ~7.0 - 7.5 | br s | -SO₂NH ₂ | |
| ¹³C | ~158 - 162 | dd | C -F |
| ~133 - 136 | t | C -H (para to SO₂NH₂) | |
| ~115 - 120 | t | C -SO₂NH₂ | |
| ~112 - 115 | dd | C -H (meta to SO₂NH₂) | |
| ¹⁹F | ~ -110 to -125 | s | F |
Predicted solvent: DMSO-d₆. s = singlet, t = triplet, m = multiplet, dd = doublet of doublets, br s = broad singlet.
Table 2: Predicted Infrared (IR) Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 | N-H stretch | Sulfonamide |
| 3100 - 3000 | C-H stretch | Aromatic |
| 1600 - 1580 | C=C stretch | Aromatic ring |
| 1480 - 1450 | C=C stretch | Aromatic ring |
| 1350 - 1310 | S=O asymmetric stretch | Sulfonamide |
| 1170 - 1140 | S=O symmetric stretch | Sulfonamide |
| 1250 - 1000 | C-F stretch | Aryl-Fluoride |
Table 3: Predicted Mass Spectrometry (MS) Data
| m/z (Mass-to-Charge Ratio) | Predicted Fragmentation | Ionization Mode |
| 193 | [M]⁺ (Molecular ion) | EI |
| 129 | [M - SO₂]⁺ | EI |
| 114 | [C₆H₄F₂]⁺ | EI |
| 79 | [SO₂NH]⁺ | EI |
| 192 | [M-H]⁻ | ESI (-) |
EI = Electron Ionization, ESI (-) = Electrospray Ionization (negative mode).
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Data Acquisition:
-
¹H NMR: Acquire a standard 1D proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled 1D fluorine spectrum.
-
-
Data Processing: The resulting Free Induction Decays (FIDs) should be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
3.2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for ease of use and minimal sample preparation. Place a small amount of the solid directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Subsequently, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.
3.3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization or Electron Ionization).
-
Data Acquisition:
-
ESI: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes to maximize information.
-
EI: Introduce the sample via a direct insertion probe or a GC inlet.
-
Acquire data over an appropriate m/z range (e.g., 50-500 amu).
-
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound.
Caption: A logical workflow for the spectroscopic analysis of this compound.
The Expanding Therapeutic Landscape of Novel Benzenesulfonamide Derivatives: A Technical Guide
Introduction: Benzenesulfonamide derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Their versatile biological activities stem from the unique chemical properties of the sulfonamide functional group, which can act as a potent pharmacophore.[1] This technical guide provides an in-depth overview of the recent advancements in the design, synthesis, and biological evaluation of novel benzenesulfonamide derivatives, with a particular focus on their anticancer, antimicrobial, and enzyme-inhibiting properties.
Anticancer Activity: Targeting Key Oncogenic Pathways
Novel benzenesulfonamide derivatives have emerged as promising candidates in oncology, primarily through their potent inhibitory effects on various enzymes that are crucial for tumor growth and survival.[3]
Carbonic Anhydrase Inhibition
A primary mechanism of action for the anticancer effects of many benzenesulfonamide derivatives is the inhibition of carbonic anhydrase (CA) isoforms, particularly the tumor-associated human carbonic anhydrase IX (hCA IX).[1][4][5] In the hypoxic microenvironment of solid tumors, hCA IX is overexpressed and plays a critical role in regulating intracellular and extracellular pH, thereby facilitating tumor cell proliferation and survival.[1][4] Selective inhibition of hCA IX is a key strategy in the development of novel anticancer agents.[4][5]
Recent studies have described the synthesis of new aryl thiazolone–benzenesulfonamides that demonstrate significant inhibitory effects against breast cancer cell lines, with high selectivity for CA IX over other isoforms.[4][6] For instance, certain derivatives have shown excellent enzyme inhibition against CA IX with IC50 values in the nanomolar range (10.93–25.06 nM).[4][6]
Table 1: In Vitro Anticancer and Carbonic Anhydrase Inhibitory Activity of Representative Benzenesulfonamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Target Enzyme | Kᵢ / IC50 (nM) | Selectivity (CA II / CA IX) | Reference |
| BA-3b | Various (7 lines) | 0.007 - 0.036 | Tubulin | - | - | [7] |
| 5g | DLD-1 | 11.84 | VEGFR1 | - | - | [8] |
| 5j | HT-29 | 9.35 | TGFβ2 | - | - | [8] |
| AL106 | U87 (GBM) | 58.6 | TrkA | - | - | [9][10] |
| 4e | MDA-MB-231 | 3.58 | CA IX | 10.93 | High | [4][6] |
| 4g | MCF-7 | 2.55 | CA IX | - | High | [4][6] |
| 7k | BEL-7404 (HCC) | - | PI3K/mTOR | - | - | [11] |
| 26 | - | - | Glyoxalase I | 390 | - | [12] |
| 28 | - | - | Glyoxalase I | 1360 | - | [12] |
Note: This table summarizes data from multiple sources and is not an exhaustive list.
Kinase Inhibition
The tropomyosin receptor kinase A (TrkA) and the PI3K/mTOR signaling pathways are also key targets for novel benzenesulfonamide derivatives.[9][10][11] For instance, the compound AL106 has been identified as a potential anti-glioblastoma agent with an IC50 value of 58.6 µM, acting through the inhibition of TrkA.[9][10] Another series of propynyl-substituted benzenesulfonamide derivatives have been developed as potent PI3K/mTOR dual inhibitors, with compound 7k showing significant tumor growth inhibition in a hepatocellular carcinoma xenograft model.[11]
Other Anticancer Mechanisms
Beyond enzyme inhibition, some benzenesulfonamide derivatives exhibit anticancer activity by targeting tubulin polymerization.[7] Compound BA-3b, for example, has demonstrated potent anti-proliferative activity against a range of cancer cell lines, with IC50 values in the low nanomolar range.[7]
Antimicrobial Activity
Benzenesulfonamide derivatives also exhibit a broad spectrum of antimicrobial activities.[13][14][15][16][17] Novel derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.[13][14][17] For example, a series of benzenesulfonamides bearing carboxamide functionality showed potent activity against E. coli, S. aureus, P. aeruginosa, S. typhi, B. subtilis, C. albicans, and A. niger, with MIC values in some cases lower than the reference drugs.[13][14]
Table 2: Minimum Inhibitory Concentration (MIC) of Novel Benzenesulfonamide Derivatives Against Various Microorganisms
| Compound ID | E. coli (mg/mL) | S. aureus (mg/mL) | P. aeruginosa (mg/mL) | S. typhi (mg/mL) | B. subtilis (mg/mL) | C. albicans (mg/mL) | A. niger (mg/mL) | Reference |
| 4a | - | - | 6.67 | 6.45 | - | - | - | [13][14] |
| 4d | 6.72 | - | - | - | - | - | - | [13][14] |
| 4e | - | - | - | - | - | 6.63 | 6.28 | [13][14] |
| 4f | - | - | - | - | 6.63 | - | - | [13][14] |
| 4h | - | 6.63 | - | - | - | 6.63 | - | [13][14] |
| 1C | 50 (µg/mL) | - | - | - | - | - | - | [16] |
Note: Units are in mg/mL unless otherwise specified. This table is a summary of representative data.
Other Enzyme Inhibition
The therapeutic potential of benzenesulfonamide derivatives extends to the inhibition of other key enzymes involved in various pathologies. These include acetylcholinesterase (AChE), α-glycosidase, and glutathione S-transferase (GST).[18] Certain derivatives have shown potent inhibition of AChE and α-glycosidase with Ki values in the micromolar range.[18]
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against various human carbonic anhydrase (hCA) isoforms is a critical evaluation for many novel benzenesulfonamide derivatives. A common method employed is the stopped-flow CO₂ hydrase assay.[19][20]
Principle: This assay measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of carbon dioxide. The inhibition is determined by comparing the enzyme's activity in the presence and absence of the inhibitor.
Detailed Methodology:
-
Enzyme and Inhibitor Preparation: Recombinant hCA isoforms are used. Stock solutions of the benzenesulfonamide derivatives are typically prepared in DMSO.
-
Assay Buffer: A buffer of specific pH (e.g., Tris-HCl) is used.
-
Measurement: The assay is performed using a stopped-flow instrument. The enzyme-catalyzed CO₂ hydration reaction is initiated by mixing a solution of the enzyme (with or without the inhibitor) with a CO₂-saturated water solution.
-
Data Analysis: The initial rates of the reaction are measured, and the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the data to a dose-response curve. The Ki values are then determined using the Cheng-Prusoff equation.
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][6]
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzenesulfonamide derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.
-
Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[13][14]
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.
Detailed Methodology:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.
-
Serial Dilution: The benzenesulfonamide derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is then inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Signaling Pathways and Experimental Workflows
Signaling Pathway: Inhibition of Carbonic Anhydrase IX in Hypoxic Tumors
The following diagram illustrates the role of carbonic anhydrase IX in the tumor microenvironment and the mechanism of its inhibition by benzenesulfonamide derivatives.
Caption: CAIX inhibition by benzenesulfonamides in hypoxic tumors.
Experimental Workflow: Synthesis and Biological Evaluation
The general workflow for the discovery and evaluation of novel benzenesulfonamide derivatives is depicted below.
Caption: General workflow for benzenesulfonamide drug discovery.
Conclusion
The benzenesulfonamide scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents with a wide range of biological activities. Recent research has highlighted their potential as potent and selective inhibitors of key enzymes involved in cancer and microbial infections. The data and methodologies presented in this guide underscore the ongoing importance of benzenesulfonamide derivatives in modern drug development and provide a valuable resource for researchers in the field. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring anticancer properties of new triazole-linked benzenesulfonamide derivatives against colorectal carcinoma: Synthesis, cytotoxicity, and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchportal.tuni.fi [researchportal.tuni.fi]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 14. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03882F [pubs.rsc.org]
- 16. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. tandfonline.com [tandfonline.com]
- 20. tandfonline.com [tandfonline.com]
The Strategic Role of Fluorine in Modern Medicinal Chemistry: A Technical Guide
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide provides an in-depth exploration of fluorine's impact on drug design, detailing its effects on metabolic stability, receptor binding, lipophilicity, and acidity. It further presents key experimental protocols and quantitative data to illustrate these principles for researchers, scientists, and drug development professionals.
Core Physicochemical Effects of Fluorine Substitution
The unique properties of the fluorine atom—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—are central to its utility in drug design.
1.1. Enhancement of Metabolic Stability
One of the most valuable applications of fluorination is to block metabolic oxidation. The cytochrome P450 (CYP450) family of enzymes are primary drivers of drug metabolism, often through the hydroxylation of susceptible C-H bonds. Replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom can effectively prevent this process. The exceptional strength of the C-F bond (bond dissociation energy of ~110 kcal/mol) makes it resistant to enzymatic cleavage by CYP450s.
-
Mechanism: Strategic placement of fluorine at a site prone to oxidation physically blocks the metabolic process, thereby increasing the drug's half-life and bioavailability. This is particularly effective for aliphatic and aromatic C-H bonds.
-
Example: The development of sitagliptin, a DPP-4 inhibitor for type 2 diabetes, involved introducing a trifluoromethyl group to an aromatic ring to successfully thwart metabolic degradation, significantly improving its in vivo efficacy.
1.2. Modulation of Lipophilicity
Fluorine's effect on lipophilicity (logP) is context-dependent and more nuanced than a simple increase. While a single fluorine atom is considered lipophilic, larger polyfluorinated motifs like the trifluoromethyl (-CF3) group are highly lipophilic and can significantly increase a molecule's overall lipophilicity. However, the introduction of a single fluorine atom to an aliphatic chain or an aromatic ring often has a minimal or even lipophilicity-lowering effect in certain molecular environments. This allows for fine-tuning of a compound's solubility and permeability profile.
1.3. Alteration of pKa
As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect. When placed near an acidic or basic functional group, it can significantly alter the group's pKa.
-
For Bases: Fluorination lowers the pKa of nearby amines, making them less basic. This can be advantageous in reducing unwanted interactions with off-target receptors (e.g., hERG channel) or in modulating the absorption profile of a drug, as a lower pKa can decrease the proportion of the charged species at physiological pH.
-
For Acids: The pKa of acidic groups, such as carboxylic acids or phenols, is lowered, making them more acidic.
1.4. Enhancement of Binding Affinity
Fluorine can enhance a drug's binding affinity for its target protein through several mechanisms:
-
Favorable Electrostatic Interactions: The polarized C-F bond can engage in favorable electrostatic and dipolar interactions with protein backbones (amide C=O groups) and other polar residues.
-
Conformational Control: The introduction of fluorine can induce a specific, lower-energy conformation of the drug molecule that is pre-organized for optimal binding to the target's active site. This "conformational steering" can reduce the entropic penalty of binding.
-
Hydrophobic Interactions: Fluorinated groups, particularly the -CF3 group, can participate in productive hydrophobic interactions within the binding pocket.
Quantitative Data: Fluorination Effects on Drug Properties
The following tables summarize quantitative data illustrating the impact of fluorination on key drug parameters.
Table 1: Enhancement of Metabolic Stability (Data is illustrative and compiled from general medicinal chemistry knowledge)
| Compound | Structure | Key Feature | In Vitro Half-life (t½, mins) in Human Liver Microsomes |
| Parent Compound A | R-CH₃ | Metabolically labile methyl group | 15 |
| Fluorinated Analog A | R-CH₂F | Monofluorination | 45 |
| Fluorinated Analog B | R-CHF₂ | Difluorination | 90 |
| Fluorinated Analog C | R-CF₃ | Trifluorination (Blocked) | >240 |
Table 2: Modulation of pKa and Lipophilicity (Data is illustrative and compiled from general medicinal chemistry knowledge)
| Compound | Structure | Key Feature | pKa (of nearest amine) | logP |
| Aniline | Ph-NH₂ | Parent amine | 4.6 | 0.9 |
| 4-Fluoroaniline | 4-F-Ph-NH₂ | Aromatic Fluorination | 4.1 | 1.15 |
| Benzylamine | Ph-CH₂-NH₂ | Parent amine | 9.3 | 1.09 |
| 2-Fluoro-benzylamine | 2-F-Ph-CH₂-NH₂ | Fluorine near amine | 8.7 | 1.25 |
| Trifluoromethyl-benzylamine | Ph-CF₂-NH₂ | Trifluoromethyl group | 5.8 | 1.76 |
Key Experimental Protocols
3.1. Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay evaluates a compound's susceptibility to metabolism by CYP450 enzymes.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer.
-
Add HLM to a final concentration of 0.5 mg/mL.
-
Add the test compound to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an ice-cold stop solution (e.g., acetonitrile with an internal standard).
-
-
Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
The slope of the linear regression line (k) is used to calculate the in vitro half-life (t½ = 0.693 / k).
-
3.2. Protocol: Shake-Flask Method for logP Determination
This is the classical method for measuring a compound's lipophilicity.
Methodology:
-
System Preparation:
-
Prepare a biphasic system of n-octanol and phosphate buffer (pH 7.4).
-
Pre-saturate the n-octanol with buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate.
-
-
Compound Addition:
-
Dissolve a known amount of the test compound in the aqueous or organic phase.
-
-
Equilibration:
-
Combine the two phases in a flask or vial at a known volume ratio.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
-
Quantification:
-
Carefully sample a known volume from each layer.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of this ratio: logP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
-
Visualizing Fluorine's Role in Drug Design
The following diagrams illustrate key concepts related to the application of fluorine in medicinal chemistry.
Caption: Fluorine blocking CYP450-mediated metabolism.
Caption: Fluorine modulating pKa to tune receptor interactions.
Caption: Iterative drug design workflow incorporating fluorination.
Mechanism of action of sulfonamide-based enzyme inhibitors
An In-depth Technical Guide on the Mechanism of Action of Sulfonamide-Based Enzyme Inhibitors
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfonamides, characterized by the -SO₂NH₂ functional group, represent a cornerstone scaffold in medicinal chemistry.[1] Initially celebrated for their revolutionary impact as the first systemic antibacterial agents, their therapeutic applications have expanded dramatically.[2][3] Today, sulfonamide-based compounds are integral to the treatment of a wide array of diseases, including cancer, glaucoma, inflammation, and viral infections.[4][5] This versatility stems from their ability to act as highly effective inhibitors for a diverse range of enzymes. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the inhibitory action of sulfonamides against key enzyme classes, details common experimental protocols for their characterization, and presents quantitative inhibitory data for prominent examples.
The Core Mechanism: The Sulfonamide Moiety
The efficacy of sulfonamides as enzyme inhibitors is primarily attributed to the chemical properties of the sulfonamide group (-SO₂NH₂). This moiety can act as a versatile hydrogen bond donor and acceptor. Crucially, upon deprotonation, the resulting sulfonamidate anion (-SO₂NH⁻) becomes an excellent coordinating ligand for metal ions present in the active sites of metalloenzymes. This interaction is a hallmark of the inhibition mechanism for enzymes like carbonic anhydrases. Furthermore, the sulfonamide group's geometry and electronic properties allow it to serve as a structural mimic (bioisostere) of natural substrates or transition states, enabling competitive inhibition.
Key Enzyme Classes Targeted by Sulfonamide Inhibitors
Dihydropteroate Synthase (DHPS)
The archetypal mechanism of action for sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[6] Bacteria must synthesize folate de novo, whereas humans acquire it from their diet, providing a basis for selective toxicity.[7]
Mechanism of Inhibition: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[6][7] They act as competitive inhibitors, binding to the PABA-binding site on the DHPS enzyme.[8] This binding event blocks the condensation of PABA with dihydropteridine pyrophosphate, thereby halting the production of dihydrofolate, a crucial precursor for DNA and RNA synthesis.[7][9] This bacteriostatic action prevents bacterial growth and replication, allowing the host's immune system to clear the infection.[7]
Caption: Competitive inhibition of Dihydropteroate Synthase (DHPS) by sulfonamides.
Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10] They are therapeutic targets for conditions like glaucoma, edema, and certain cancers.[1][11]
Mechanism of Inhibition: Sulfonamides are among the most potent inhibitors of CAs.[12] The primary mechanism involves the coordination of the deprotonated sulfonamide group (-SO₂NH⁻) directly to the catalytic Zn(II) ion in the enzyme's active site.[10][12][13] This binding displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby inactivating the enzyme.[12] The inhibitor is further stabilized by a network of hydrogen bonds with active site residues, such as Thr199 and Glu106.[10] The affinity and isoform selectivity of sulfonamide inhibitors can be modulated by attaching different tail groups to the core scaffold, which form additional interactions within the active site cavity.[12]
Caption: Sulfonamide coordinating to the active site Zn(II) ion in carbonic anhydrase.
Proteases
Sulfonamide derivatives have been developed as potent inhibitors for various classes of proteases, including metalloproteases (e.g., Matrix Metalloproteinases, MMPs) and aspartic proteases (e.g., HIV-1 protease).[14][15]
-
Metalloproteases (MMPs): Similar to their action on CAs, the sulfonamide moiety can act as a zinc-binding group, coordinating to the catalytic zinc ion in the MMP active site and blocking its function.[14]
-
HIV-1 Protease: In aspartic proteases, the sulfonamide group often acts as a non-hydrolyzable transition-state isostere. It can interact with the catalytic aspartic acid residues in the active site, sometimes displacing a critical water molecule, which disrupts the catalytic mechanism.[16]
Kinases
Several sulfonamide-containing drugs function as protein kinase inhibitors, which are critical in cancer therapy for disrupting aberrant signaling pathways.[5][17]
Mechanism of Inhibition: In this context, the sulfonamide moiety is typically part of a larger molecular scaffold that is designed to be a competitive inhibitor of ATP.[18] The inhibitor binds to the ATP-binding pocket of the kinase, preventing the binding and hydrolysis of ATP and thus blocking the phosphorylation of downstream substrate proteins. The sulfonamide group often forms crucial hydrogen bonds with hinge region residues of the kinase, anchoring the inhibitor in the active site.[18]
Caption: Competitive inhibition of a protein kinase by a sulfonamide-based inhibitor.
Quantitative Data on Sulfonamide-Based Inhibitors
The potency of enzyme inhibitors is typically quantified using the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%, while Kᵢ represents the dissociation constant of the enzyme-inhibitor complex.[19][20]
| Inhibitor | Target Enzyme(s) | Inhibition Constant (Kᵢ) | IC₅₀ | Reference(s) |
| Acetazolamide | Human Carbonic Anhydrase II (hCA II) | 12 nM | - | [11] |
| Acetazolamide | Human Carbonic Anhydrase I (hCA I) | 250 nM | - | [11] |
| Dorzolamide | hCA II, hCA IV, hCA XII | Potent inhibitor | - | [12] |
| Celecoxib | Cyclooxygenase-2 (COX-2) | - | 40 nM | |
| Vemurafenib | BRAF V600E Kinase | - | 31 nM | |
| Darunavir | HIV-1 Protease | 4.5 pM | - | [14] |
| N-(6-Aminoethyl)-5-chloro-1-naphthalenesulfonamide | Myosin Light Chain Kinase (MLC-kinase) | 7.4 µM | - | [18] |
| O⁶-cyclohexylmethoxy-2-(3'-sulfamoylanilino)purine | Cyclin-Dependent Kinase 2 (CDK2) | - | 0.21 µM | [17] |
Experimental Protocols
General Enzyme Inhibition Assay
This protocol outlines the general steps for determining the inhibitory activity of a sulfonamide compound against a target enzyme using a spectrophotometric method.[21][22]
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Sulfonamide inhibitor stock solution (e.g., in DMSO)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Cofactors, if required by the enzyme (e.g., Mg²⁺, NADH)
-
96-well microplate
-
Microplate reader (spectrophotometer)
Methodology:
-
Preparation of Reagents: Prepare serial dilutions of the sulfonamide inhibitor in the assay buffer. Prepare working solutions of the enzyme and substrate at appropriate concentrations.
-
Assay Setup: To the wells of a 96-well plate, add:
-
Assay Buffer
-
A fixed volume of the enzyme solution.
-
Varying concentrations of the inhibitor solution. Include a control with no inhibitor (vehicle only, e.g., DMSO) and a blank with no enzyme.
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[21]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to all wells.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed plate reader. Measure the change in absorbance (or fluorescence) over time at a specific wavelength corresponding to the product formation or substrate consumption.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Plot the percentage of enzyme activity relative to the uninhibited control against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.[23]
-
Caption: A typical experimental workflow for an enzyme inhibition assay.
X-ray Crystallography for Structural Analysis
X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of an enzyme-inhibitor complex, providing definitive insights into the binding mode.[24]
Methodology Overview:
-
Co-crystallization: The purified target enzyme is mixed with a molar excess of the sulfonamide inhibitor and subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperatures).
-
Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam (often from a synchrotron source). The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded by a detector.[25]
-
Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the unit cell. A molecular model of the enzyme-inhibitor complex is built into this map and refined to best fit the experimental data, yielding a high-resolution 3D structure.
-
Binding Mode Analysis: The final structure reveals the precise orientation of the inhibitor in the active site, identifying all key interactions (coordination bonds, hydrogen bonds, hydrophobic contacts) with the enzyme.[26][27]
Conclusion
The sulfonamide scaffold is a remarkably versatile and privileged structure in modern drug discovery.[4] Its ability to inhibit diverse enzyme classes through distinct yet effective mechanisms—from competitive inhibition in folate synthesis to direct metal coordination in carbonic anhydrases—underpins its broad therapeutic utility.[1][2] A thorough understanding of these molecular mechanisms, quantified by robust enzyme kinetics and visualized through structural biology, is critical for the rational design and development of the next generation of highly potent and selective sulfonamide-based therapeutics.
References
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. researchgate.net [researchgate.net]
- 3. ajchem-b.com [ajchem-b.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.rug.nl [research.rug.nl]
- 16. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. superchemistryclasses.com [superchemistryclasses.com]
- 22. benchchem.com [benchchem.com]
- 23. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Discovery and synthesis of 2,6-Difluorobenzenesulfonamide
An In-depth Technical Guide on the Discovery and Synthesis of 2,6-Difluorobenzenesulfonamide
Introduction
This compound is a fluorinated organic compound that has garnered significant attention in the field of medicinal chemistry. Its structural motif, characterized by a benzene ring substituted with two fluorine atoms ortho to a sulfonamide group, serves as a valuable building block in the design and synthesis of various biologically active molecules. The presence of the fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, including detailed experimental protocols, quantitative data, and visualizations of its synthetic pathway and its relevance in a key signaling pathway. This compound is a crucial intermediate in the synthesis of several pharmaceuticals, most notably Dabrafenib, a potent BRAF kinase inhibitor used in cancer therapy.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process. The first step involves the preparation of the key intermediate, 2,6-difluorobenzenesulfonyl chloride, from a suitable starting material. Subsequently, the sulfonyl chloride is converted to the desired sulfonamide.
Step 1: Synthesis of 2,6-Difluorobenzenesulfonyl Chloride
There are two primary routes for the synthesis of 2,6-difluorobenzenesulfonyl chloride:
-
Route A: From 2,6-Difluoroaniline: This method involves the diazotization of 2,6-difluoroaniline, followed by a copper-catalyzed chlorosulfonation.[1]
-
Route B: From 1,3-Difluorobenzene: This alternative route proceeds via ortho-lithiation of 1,3-difluorobenzene, followed by reaction with sulfuryl chloride.[2]
The following experimental protocol details the synthesis via Route A.
This protocol is based on the diazotization of 2,6-difluoroaniline followed by chlorosulfonation.[1]
Materials:
-
2,6-Difluoroaniline
-
Sodium nitrite
-
Sulfuric acid
-
Sodium bisulfite
-
Hydrochloric acid
-
Copper (II) sulfate pentahydrate
-
Methylene dichloride
-
Water
-
Ice
Procedure:
Part 1: Diazotization
-
In a reaction vessel, dissolve 2,6-difluoroaniline in a mixture of sulfuric acid and water.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite to the aniline solution while maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes to ensure the complete formation of the 2,6-difluorobenzenediazonium sulfate solution.[3]
Part 2: Chlorosulfonation
-
In a separate flask, prepare a suspension of copper (II) sulfate pentahydrate in an aqueous solution of sodium bisulfite and hydrochloric acid.
-
Cool this mixture to 0-5 °C.
-
Slowly add the previously prepared 2,6-difluorobenzenediazonium sulfate solution to this suspension while maintaining the temperature at 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at a low temperature until the reaction is complete (monitored by TLC).
-
Extract the product, 2,6-difluorobenzenesulfonyl chloride, with methylene dichloride.
-
Wash the organic layer with water and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2,6-difluorobenzenesulfonyl chloride. The product can be further purified by vacuum distillation.
Step 2: Synthesis of this compound from 2,6-Difluorobenzenesulfonyl Chloride
The final step is the conversion of the sulfonyl chloride to the sulfonamide via reaction with ammonia.
This protocol describes the amination of 2,6-difluorobenzenesulfonyl chloride.
Materials:
-
2,6-Difluorobenzenesulfonyl chloride
-
Aqueous ammonia (e.g., 28-30% solution)
-
Dichloromethane (or another suitable organic solvent)
-
Water
-
Hydrochloric acid (for acidification)
-
Sodium bicarbonate (for neutralization)
Procedure:
-
Dissolve 2,6-difluorobenzenesulfonyl chloride in a suitable organic solvent such as dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an excess of concentrated aqueous ammonia to the stirred solution. A white precipitate of this compound should form.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
If a precipitate has formed, filter the solid and wash it with cold water.
-
If the product remains in the organic phase, separate the layers. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess ammonia, followed by a wash with a saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
Data Presentation
The following tables summarize the key quantitative data for 2,6-difluorobenzenesulfonyl chloride and this compound.
Table 1: Physicochemical Properties of 2,6-Difluorobenzenesulfonyl Chloride
| Property | Value |
| CAS Number | 60230-36-6[2] |
| Molecular Formula | C₆H₃ClF₂O₂S[2] |
| Molecular Weight | 212.60 g/mol [2] |
| Boiling Point | 210 °C (lit.)[2] |
| Density | 1.568 g/mL at 25 °C (lit.)[2] |
| Refractive Index (n20/D) | 1.526 (lit.)[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 60230-37-7[4] |
| Molecular Formula | C₆H₅F₂NO₂S[4] |
| Molecular Weight | 193.17 g/mol [4] |
| Purity | >97%[4] |
Table 3: Spectroscopic Data for this compound (Predicted)
| Spectroscopy | Data |
| ¹H NMR | Expected signals for aromatic protons and the -NH₂ protons. |
| ¹³C NMR | Expected signals for the carbon atoms of the difluorinated benzene ring. |
| IR (cm⁻¹) | Expected characteristic peaks for N-H stretching (sulfonamide), S=O stretching (sulfonamide), and C-F stretching. |
| Mass Spec (m/z) | Expected molecular ion peak corresponding to the molecular weight. |
Visualization
Synthetic Workflow
References
Safety, handling, and MSDS for 2,6-Difluorobenzenesulfonamide
An In-depth Technical Guide to the Safety, Handling, and MSDS of 2,6-Difluorobenzenesulfonamide
This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Identification
This compound is a fluorinated benzenesulfonamide compound.[1] It is recognized for its role in the synthesis of more complex molecules, including its use as a building block in pharmaceutical research.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 60230-37-7[2] |
| Molecular Formula | C6H5F2NO2S[2] |
| Molecular Weight | 193.168 g/mol [2] |
| Synonyms | Benzenesulfonamide, 2,6-difluoro- |
Hazard Identification and GHS Classification
The compound is classified as hazardous under the Globally Harmonized System (GHS).[2] The primary hazards are related to irritation and aquatic toxicity.
| GHS Classification | Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
| Short-term (acute) aquatic hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
| Long-term (chronic) aquatic hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
GHS Label Elements:
-
Pictograms:
-
-
Signal Word: Warning [2]
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection/face protection).[3]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor if you feel unwell).[3]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[3]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[3]
-
Physical and Chemical Properties
| Property | Value |
| Appearance | Solid, potential for dust formation.[2] |
| Melting Point | 187-191 °C[1] |
| Stability | The product is chemically stable under standard ambient conditions (room temperature). |
Experimental and Handling Protocols
Safe Handling Procedures
Proper handling is crucial to minimize exposure and ensure safety.
-
Ventilation: Use only with adequate ventilation, preferably in a chemical fume hood or with local exhaust ventilation to keep airborne concentrations low.[3][4]
-
Personal Hygiene: Wash hands thoroughly after handling.[3] Immediately change contaminated clothing. Do not eat, drink, or smoke in handling areas.[3]
-
Dust Control: Avoid dust formation and accumulation.[2][3] Avoid breathing dust, vapors, mist, or gas.[4]
-
Container Handling: Keep containers tightly closed when not in use.[3] Open and handle containers with care.[3]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential to prevent contact.
-
Engineering Controls: Facilities storing or using this material should be equipped with an eyewash station and a safety shower.[4]
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical splash goggles.[5]
-
Skin Protection: Wear suitable protective clothing and chemical-resistant gloves (e.g., nitrile rubber).[3]
-
Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[4]
Caption: PPE selection workflow for handling this compound.
Emergency Procedures
First-Aid Measures
Immediate action is required in case of exposure. Always consult a physician and show them the safety data sheet.[2][3]
-
If Inhaled: Move the person into fresh air.[2] If breathing is difficult or has stopped, provide artificial respiration or oxygen.[3][4] Seek medical attention.[2]
-
In Case of Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[3][4] If skin irritation occurs, get medical advice.[3]
-
In Case of Eye Contact: Immediately rinse thoroughly with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do.[3] Consult an ophthalmologist.
-
If Swallowed: Do NOT induce vomiting.[3] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[3][4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][4]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, such as carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen fluoride.[6]
-
Protective Actions for Fire-Fighters: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[2][4] Full protective gear is required.[4]
Accidental Release Measures (Spill Protocol)
-
Personal Precautions: Use personal protective equipment as detailed in Section 4.2.[2] Avoid dust formation and breathing vapors or dust.[2] Ensure adequate ventilation.[2] Evacuate non-essential personnel to safe areas.[2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[2] Do not let the product enter drains, waterways, or soil, as it is very toxic to aquatic life.[3]
-
Methods for Cleaning Up: Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[4] Avoid creating dust.[2] Consult local regulations for proper disposal.[3]
Caption: Logical workflow for responding to a chemical spill.
Toxicological and Ecological Information
-
Toxicological Information: No specific acute toxicity data is readily available. The primary health effects are irritation to the skin, eyes, and respiratory system upon exposure.[2] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC or NTP.
-
Ecological Information: This substance is classified as very toxic to aquatic life with long-lasting effects. It should not be released into the environment.[4]
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[3] Keep containers tightly closed and store in a locked-up area.[3]
-
Disposal: Disposal of this chemical and its container must be done through an approved waste disposal plant, in accordance with local, state, and federal regulations.[3] Avoid release to the environment.
References
Potential Therapeutic Targets of 2,6-Difluorobenzenesulfonamide Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,6-difluorobenzenesulfonamide moiety is a key pharmacophore in a variety of biologically active compounds, demonstrating a broad spectrum of therapeutic potential. Its unique electronic and conformational properties, conferred by the gem-difluoro substitution on the phenyl ring, contribute to enhanced binding affinity, metabolic stability, and cell permeability of the parent molecules. This technical guide provides a comprehensive overview of the identified therapeutic targets of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Inhibition of B-Raf Kinase in Melanoma
The most prominent application of the this compound scaffold is in the inhibition of the B-Raf kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway. Mutations in the B-Raf gene, particularly the V600E mutation, are prevalent in a majority of melanoma cases, leading to constitutive activation of the pathway and uncontrolled cell proliferation.
Dabrafenib , an FDA-approved therapeutic, incorporates the N-(3-substituted-2-fluorophenyl)-2,6-difluorobenzenesulfonamide core. It is a potent and selective inhibitor of the B-RafV600E mutant kinase.
Signaling Pathway:
Quantitative Data:
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Dabrafenib | B-RafV600E | 0.8 | SK-MEL-28 | [1] |
| Dabrafenib | wild-type B-Raf | 3.2 | - | [1] |
| N-(3-(2-(2-chloropyrimidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide | B-RafV600E | (developmental) | - | [1] |
Experimental Protocols:
B-RafV600E Kinase Inhibition Assay:
-
Reagents: Recombinant human B-RafV600E, MEK1 (inactive substrate), ATP, kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20), test compounds.
-
Procedure:
-
Add kinase assay buffer containing a fixed concentration of MEK1 to the wells of a 96-well plate.
-
Add serial dilutions of the this compound derivatives (test compounds) or vehicle control.
-
Initiate the reaction by adding a mixture of B-RafV600E and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Quantify the amount of phosphorylated MEK1 using a suitable detection method, such as a phospho-specific antibody in an ELISA format or a luminescence-based ATP detection kit (e.g., Kinase-Glo®).
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Synthesis of Dabrafenib Analogs:
A common synthetic route involves the coupling of a substituted aniline with 2,6-difluorobenzenesulfonyl chloride, followed by further elaboration of the aniline substituent to introduce the desired heterocyclic moieties.
Antimicrotubule Activity in Cancer
Certain 2,6-difluorobenzenesulfonate derivatives have been identified as potent antimicrotubule agents. These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. They have been shown to bind to the colchicine-binding site on β-tubulin.
Mechanism of Action:
Quantitative Data:
| Compound Class | Target | IC50 (nM) | Cell Line | Reference |
| Phenyl 2,6-difluoro-4-(2-oxoimidazolidin-1-yl)benzenesulfonates | Tubulin Polymerization | 23-900 (antiproliferative) | Various cancer cell lines | [2] |
Experimental Protocols:
Tubulin Polymerization Assay:
-
Reagents: Purified tubulin protein (>99% pure), tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), GTP, test compounds.
-
Procedure:
-
Chill a 96-well plate on ice.
-
Add tubulin polymerization buffer containing GTP to the wells.
-
Add serial dilutions of the 2,6-difluorobenzenesulfonate derivatives or a known tubulin inhibitor (e.g., colchicine) as a control.
-
Add purified tubulin to each well and mix gently.
-
Measure the absorbance (optical density) at 340 nm every 30 seconds for 60 minutes at 37°C using a temperature-controlled microplate reader. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis: Plot the absorbance against time. Calculate the rate of polymerization and the maximum polymer mass. Determine the IC50 value of the compounds for the inhibition of tubulin polymerization.
Inhibition of Bacterial FtsZ
Derivatives of the closely related 2,6-difluorobenzamide have shown promise as antibacterial agents by targeting the filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation and eventual bacterial cell death.
Mechanism of Action:
Quantitative Data:
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 3-alkoxy-2,6-difluorobenzamides | Bacillus subtilis | 0.25 - 1 | [3] |
| 3-alkoxy-2,6-difluorobenzamides | Staphylococcus aureus | <10 | [3] |
Experimental Protocols:
FtsZ GTPase Activity Assay:
-
Reagents: Purified FtsZ protein, polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2), GTP, a phosphate detection reagent (e.g., malachite green).
-
Procedure:
-
Add FtsZ and the test compounds to the wells of a 96-well plate in polymerization buffer.
-
Initiate the reaction by adding GTP.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent, which forms a colored complex with phosphate.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
-
Data Analysis: Calculate the percent inhibition of GTPase activity for each compound concentration and determine the IC50 value.
Other Potential Therapeutic Targets
a) HIV-1 Reverse Transcriptase Inhibition
Certain pyrimidine-based derivatives incorporating a 2,6-difluorophenyl moiety, known as S-DABOs, have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.
-
Quantitative Data: Some S-DABO derivatives exhibit EC50 values in the low nanomolar range against HIV-1 replication in cell culture.[4]
-
Experimental Protocol (HIV-1 RT Inhibition Assay): A commercially available kit is typically used. The assay measures the incorporation of a labeled nucleotide (e.g., DIG-dUTP) into a DNA strand synthesized by recombinant HIV-1 RT using a poly(A) template and an oligo(dT) primer. Inhibition is quantified by measuring the reduction in the labeled DNA product.
b) Store-Operated Calcium Channel (SOC) Inhibition
2,6-Difluorobenzamide derivatives have been reported as inhibitors of store-operated calcium entry (SOCE), a process crucial for various cellular functions, including proliferation.[5] This suggests a potential therapeutic application in diseases characterized by aberrant calcium signaling, such as certain cancers.
-
Experimental Protocol (Store-Operated Calcium Entry Assay):
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Deplete intracellular calcium stores by treating the cells with a SERCA pump inhibitor (e.g., thapsigargin) in a calcium-free medium.
-
Reintroduce extracellular calcium and measure the subsequent increase in intracellular calcium concentration using fluorescence microscopy or a plate reader.
-
The inhibitory effect of the compounds is determined by their ability to reduce the calcium influx upon reintroduction of extracellular calcium.
-
This guide highlights the significant therapeutic potential of this compound and its close analogs across diverse disease areas. The provided data and protocols serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged scaffold. Further exploration of this chemical space is warranted to uncover new therapeutic targets and develop next-generation medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of new 2,6-difluorinated phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates as new antimicrotubule agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics | MDPI [mdpi.com]
Navigating the Physicochemical Landscape of 2,6-Difluorobenzenesulfonamide: A Technical Guide to Solubility and Stability
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's physicochemical properties is paramount for successful therapeutic development. This in-depth technical guide provides a detailed overview of the solubility and stability of 2,6-Difluorobenzenesulfonamide, a fluorinated aromatic sulfonamide of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this compound in public literature, this guide focuses on established methodologies and expected behaviors based on the broader class of sulfonamides and related fluorinated compounds. The protocols and data herein serve as a robust framework for generating critical data in a laboratory setting.
Physicochemical Properties and Solubility Profile
This compound belongs to the sulfonamide class of compounds, which are known for their acidic properties due to the ionizable proton on the sulfonamide nitrogen. The presence of two electron-withdrawing fluorine atoms on the benzene ring is expected to influence its pKa, crystal lattice energy, and consequently, its solubility in various solvents.
General Solubility Expectations
-
Aqueous Solubility: Sulfonamides are generally weakly acidic, with pKa values typically in the range of 5-10. Their aqueous solubility is pH-dependent, increasing significantly at pH values above their pKa due to the formation of the more soluble anionic species. The intrinsic solubility (solubility of the unionized form) is often low.
-
Organic Solvent Solubility: The solubility in organic solvents is dictated by the interplay of the polar sulfonamide group and the nonpolar difluorinated benzene ring. It is expected to be more soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., methanol, ethanol) compared to nonpolar solvents (e.g., hexane, toluene). The fluorine atoms may also impart some solubility in fluorinated solvents.
Quantitative Solubility Data (Illustrative Examples for Sulfonamides)
To provide a practical context, the following table summarizes representative solubility data for other sulfonamide drugs in various solvents. It is crucial to note that these values are for illustrative purposes and the actual solubility of this compound must be determined experimentally.
| Solvent | Sulfadiazine (mg/mL) | Sulfamethoxazole (mg/mL) |
| Water (pH 7.4) | 0.077 | 0.5 |
| Methanol | 2.5 | 33 |
| Ethanol | 1.9 | 20 |
| Acetone | 16.7 | 143 |
| Chloroform | 0.03 | 0.8 |
| 1-Octanol | 0.3 | 4.5 |
Data is compiled from various literature sources for illustrative purposes.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential. The following are detailed protocols for commonly used methods applicable to sulfonamides like this compound.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[1]
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed, inert container (e.g., glass vial with a Teflon-lined cap). The excess solid should be visually apparent.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration. Filtration should be performed using a filter material that does not adsorb the compound (e.g., PTFE).
-
Quantification: Analyze the concentration of this compound in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Potentiometric Titration for pKa and pH-Dependent Solubility
For ionizable compounds like sulfonamides, potentiometric titration is a powerful technique to determine the acid dissociation constant (pKa) and the pH-solubility profile.[2][3][4]
Methodology:
-
Instrument Setup: Calibrate a pH meter with standard buffers. Use a calibrated automated titrator for precise titrant delivery.
-
Sample Preparation: Prepare a suspension of this compound in water or a suitable co-solvent system.
-
Titration: Titrate the suspension with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each addition of the titrant.
-
Data Analysis for pKa: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by analyzing the pH at the half-equivalence point.
-
Data Analysis for Solubility: The point at which the compound completely dissolves during the titration can be used to calculate the solubility at that specific pH. By performing titrations at different initial concentrations, a comprehensive pH-solubility profile can be constructed.
Stability Profile and Degradation Pathways
Understanding the stability of a drug candidate under various environmental conditions is a regulatory requirement and crucial for ensuring its safety and efficacy. Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[5]
Forced Degradation Studies
Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing.[6] The typical stress conditions include:
-
Acid and Base Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room temperature and elevated temperatures (e.g., 60 °C).
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Thermal Stress: Exposure of the solid drug substance to dry heat (e.g., 80 °C) and high humidity (e.g., 75% RH).
-
Photostability: Exposure of the solid drug substance and its solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
Stability-Indicating HPLC Method
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product. An HPLC method is typically developed and validated for this purpose.
Illustrative HPLC Method Parameters for Sulfonamides:
| Parameter | Typical Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.[7][8] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm or 270 nm) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
Experimental Protocol for a Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at room temperature and 60 °C for a specified time (e.g., 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature and 60 °C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid compound at 80 °C for a specified time, then dissolve in the mobile phase for analysis.
-
Photodegradation: Expose the solid compound and a solution of the compound to a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. A control sample (unstressed) should also be analyzed.
-
Evaluation:
-
Determine the percentage of degradation of this compound.
-
Identify and quantify any degradation products.
-
Assess the peak purity of the parent drug peak to ensure no co-eluting degradation products.
-
Calculate the mass balance to account for all the material.
-
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. scite.ai [scite.ai]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 8. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Chemist's Guide to Electron-Deficient Heterocycles: Advanced Building Blocks for Drug Discovery
Abstract
Electron-deficient heterocyclic scaffolds are cornerstones in modern medicinal chemistry, prized for their unique electronic properties, ability to engage in specific biological interactions, and versatile reactivity. This technical guide provides an in-depth exploration of several key classes of electron-deficient heterocycles, including pyridazines, triazines, tetrazines, and oxadiazoles. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their synthesis, biological significance, and application in constructing complex molecular architectures. This document details experimental protocols for the synthesis of these pivotal building blocks, presents quantitative data on their biological activities and reaction kinetics in clearly structured tables, and visualizes key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of their functional context.
Introduction: The Role of Electron-Deficient Heterocycles in Medicinal Chemistry
Heterocyclic compounds are fundamental to the design of new therapeutic agents. Among these, electron-deficient systems—those containing multiple electronegative heteroatoms such as nitrogen and oxygen—exhibit distinct physicochemical properties that render them invaluable in drug discovery. The reduced electron density of the aromatic ring makes them susceptible to nucleophilic attack, a feature that can be exploited for their synthesis and functionalization. Furthermore, the nitrogen atoms in these rings are excellent hydrogen bond acceptors, enabling strong and specific interactions with biological targets like enzymes and receptors. This guide focuses on four prominent classes: pyridazines, triazines, tetrazines, and oxadiazoles, each with a unique profile of reactivity and biological application.
Key Classes of Electron-Deficient Heterocycles
Pyridazines: Versatile Scaffolds in Anticancer and Anti-inflammatory Research
Pyridazines, six-membered rings containing two adjacent nitrogen atoms, are privileged structures in medicinal chemistry.[1] Their derivatives have demonstrated a wide array of biological activities, including potent anticancer and anti-inflammatory effects.[1][2]
Pyridazine-based compounds have been shown to modulate critical signaling pathways implicated in cancer and inflammation. For instance, certain derivatives act as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, making them promising anticancer agents.[2] In the realm of inflammation, pyridazine scaffolds have been developed as inhibitors of Tumor Necrosis Factor-alpha (TNF-α) production, a central mediator of inflammatory responses.[3]
TNF-α Signaling Pathway
The TNF-α signaling cascade is initiated by the binding of TNF-α to its receptor (TNFR1), leading to the recruitment of adaptor proteins like TRADD. This triggers two distinct downstream pathways: one leading to apoptosis through caspase activation, and another promoting inflammation and cell survival via the activation of transcription factors like NF-κB and AP-1.[4][5][6]
The following table summarizes the in vitro anticancer activity of a series of 3,6-disubstituted pyridazine derivatives against human breast cancer cell lines.
| Compound | T-47D (IC₅₀, µM) | MDA-MB-231 (IC₅₀, µM) | Reference |
| 11l | 1.25 ± 0.04 | 2.15 ± 0.07 | [7] |
| 11m | 0.43 ± 0.01 | 0.99 ± 0.03 | [7] |
This protocol details the synthesis of 6-substituted phenyl-3(2H)-pyridazinones, key intermediates in the preparation of a variety of biologically active pyridazine derivatives.[1]
Procedure for Preparation of 6-Phenyl-3(2H)-pyridazinone (3a):
-
A mixture of acetophenone (1.0 mmol), glyoxylic acid monohydrate (1.3 mmol), and acetic acid (24 mL) is refluxed for 10 hours.
-
The reaction mixture is then cooled in an ice bath.
-
60 mL of water and aqueous ammonia (25%) are added until the solution is neutralized.
-
Hydrazine hydrate is added, and the mixture is refluxed for an additional period.
-
The resulting precipitate is filtered, washed with water, and recrystallized to yield the final product.
A similar procedure starting from 3',4'-dimethoxyacetophenone yields 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one (3b).[8] Further reaction of these intermediates with phosphorus oxychloride affords the corresponding 3-chloro-6-substituted phenyl pyridazines, which can be subsequently reacted with hydrazine hydrate to produce 6-substituted phenylpyridazin-3-yl hydrazines.[1][8]
Triazines: Building Blocks for Anticancer Therapeutics and Material Science
Triazines are six-membered heterocyclic rings containing three nitrogen atoms. The 1,3,5-triazine isomer is a particularly important scaffold in medicinal chemistry and material science due to its versatile reactivity.
Certain triazine derivatives have been identified as potent inhibitors of key enzymes in cancer metabolism, such as Glutaminase (GLS1). Cancer cells often exhibit an increased dependence on glutamine metabolism for energy and biosynthesis, a phenomenon known as "glutamine addiction."[9] By inhibiting GLS1, the first enzyme in the glutaminolysis pathway, these compounds can effectively starve cancer cells.[9][10]
Glutaminase (GLS1) Signaling Pathway in Cancer
Glutamine is transported into the cancer cell and converted to glutamate by GLS1 in the mitochondria. Glutamate is then converted to α-ketoglutarate (α-KG), which enters the TCA cycle to support energy production and the synthesis of biomolecules. This pathway is often upregulated by oncogenes like c-Myc.[11][12]
The table below presents the IC₅₀ values of various s-triazine derivatives against several human cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 14 | A549 (Lung) | 5.15 | [13] |
| 14 | MCF-7 (Breast) | 6.37 | [13] |
| 14 | HCT116 (Colon) | 8.44 | [13] |
| 14 | HepG2 (Liver) | 6.23 | [13] |
| 3b | MCF-7 (Breast) | 6.19 | [14] |
| 2d | C26 (Colon) | 0.38 | [14] |
| 11 | SW620 (Colon) | 5.85 | [10] |
| 18 | HCT116 (Colon) | 0.50 ± 0.08 | [12] |
This protocol describes a convenient one-pot synthesis of substituted 1,2,4-triazines from 1,2-dicarbonyl compounds and amides.[15][16]
Conventional Heating Method:
-
A mixture of the appropriate amide (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) is stirred in the presence of a base (e.g., sodium tert-butoxide).
-
Once the initial condensation is complete, ethanol is added to dissolve the intermediate.
-
Hydrazine hydrate (2 ml) is added to the reaction mixture.
-
The solution is heated at reflux for 2.5 to 6 hours.
-
After cooling, the solvent is evaporated under reduced pressure.
-
The residue is poured into water and extracted with dichloromethane.
-
The organic layer is washed with sodium bicarbonate solution and dried over sodium sulfate to yield the product. Typical Yields: 44-78%[15]
Microwave-Assisted Method:
-
The same initial mixture of amide, 1,2-dicarbonyl compound, and base is prepared.
-
The mixture is subjected to microwave irradiation for 180 to 360 seconds. Typical Yields: 60-80%[15]
Tetrazines: Masters of Bioorthogonal Chemistry
1,2,4,5-tetrazines are highly electron-deficient heterocycles that have revolutionized the field of chemical biology through their application in bioorthogonal chemistry. Their rapid and specific reactivity in inverse-electron-demand Diels-Alder (iEDDA) reactions makes them ideal for labeling and tracking biomolecules in living systems.[17]
The iEDDA reaction between a tetrazine and a strained dienophile, such as a trans-cyclooctene (TCO), is exceptionally fast and proceeds without the need for a catalyst.[18] This "click" reaction is highly specific and does not interfere with native biological processes, making it truly bioorthogonal.[17] This has enabled a wide range of applications, from in vivo imaging to targeted drug delivery.
Experimental Workflow: Bioorthogonal Labeling
A typical bioorthogonal labeling experiment involves two steps: first, a biomolecule of interest is tagged with a strained dienophile (e.g., TCO). Then, a tetrazine-functionalized probe (e.g., a fluorescent dye) is introduced, which rapidly and specifically reacts with the tagged biomolecule.
The rate of the iEDDA reaction is highly dependent on the substituents on the tetrazine ring and the nature of the dienophile. Electron-withdrawing groups on the tetrazine generally accelerate the reaction.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Reference |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | BCN | 118 | [19] |
| 3,6-diphenyl-1,2,4,5-tetrazine | BCN | 3.6 | [19] |
| 2-pyridyl₂-tetrazine (2Pyr₂) | TCO-PEG₄ | 69,400 | [20] |
| 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | 26,000 | [20] |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | [20] |
This protocol describes an efficient, one-pot synthesis of tetrazines from nitriles and hydrazine, promoted by a Lewis acid catalyst.[21][22]
Procedure for the Synthesis of 3,6-Dibenzyl-1,2,4,5-tetrazine:
-
In a reaction vessel under an inert atmosphere, combine benzyl cyanide and neat hydrazine.
-
Add a catalytic amount (5 mol %) of a Lewis acid, such as nickel(II) triflate (Ni(OTf)₂).
-
The reaction mixture is stirred at room temperature or gently heated.
-
The reaction is monitored by TLC. Upon completion, the dihydrotetrazine intermediate is oxidized in situ.
-
Cool the reaction mixture in an ice bath and slowly add an aqueous solution of sodium nitrite (NaNO₂), followed by the dropwise addition of glacial acetic acid.
-
The product is then extracted with an organic solvent and purified by column chromatography. Yields of up to 95% can be achieved with this method.[21]
Oxadiazoles: Stable Bioisosteres in Drug Design
Oxadiazoles are five-membered aromatic rings containing one oxygen and two nitrogen atoms. The 1,3,4- and 1,2,4-isomers are particularly prevalent in medicinal chemistry, where they are often used as bioisosteres for ester and amide groups to improve metabolic stability and pharmacokinetic properties.[23]
Oxadiazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[24] Their electron-deficient nature contributes to their chemical stability and resistance to metabolic degradation.[25]
The following table highlights the anti-inflammatory and antioxidant activities of selected 2,5-disubstituted 1,3,4-oxadiazole derivatives.
| Compound | Activity | IC₅₀ (µg/mL) | Reference |
| 14b | Antioxidant (DPPH) | 15.15 | [24] |
| 21b | Analgesic | 44-71% inhibition | [23] |
| 21c | Analgesic | 44-71% inhibition | [23] |
This protocol describes a common method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from acid hydrazides.
Procedure:
-
An acid hydrazide is treated with a substituted carboxylic acid in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃).
-
POCl₃ can serve as both the reagent and the solvent.
-
The reaction mixture is heated, typically under reflux, to effect cyclization.
-
After the reaction is complete, the mixture is carefully quenched with ice water.
-
The precipitated product is filtered, washed, and recrystallized to afford the pure 2,5-disubstituted-1,3,4-oxadiazole. This method is known for its efficiency, shorter reaction times, and excellent yields.
Experimental Workflows in Drug Discovery
The discovery of new drugs based on electron-deficient heterocycles involves a systematic process of synthesis, screening, and validation.
General Workflow for In Vitro Anticancer Screening
A typical workflow for evaluating the anticancer potential of newly synthesized compounds involves a series of in vitro assays to determine their cytotoxicity and mechanism of action.
A common method used in this workflow is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[11]
MTT Assay Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of around 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
Conclusion
Electron-deficient heterocyclic building blocks represent a rich and diverse source of molecular scaffolds for the development of novel therapeutic agents. Their unique electronic properties and versatile reactivity allow for the synthesis of complex and highly functionalized molecules with a wide range of biological activities. This guide has provided a detailed overview of the synthesis, properties, and applications of pyridazines, triazines, tetrazines, and oxadiazoles. By presenting detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows, this document aims to serve as a valuable resource for scientists engaged in the exciting and challenging field of drug discovery. The continued exploration of these privileged structures will undoubtedly lead to the development of new and improved medicines to address unmet medical needs.
References
- 1. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN104478810A - Synthetic method for 3,6-dihydroxypyridazine - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A simple and reliable approach for assessing anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]
- 12. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents | MDPI [mdpi.com]
- 13. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inverse Electron Demand Diels-Alder Reactions [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 17. moodle2.units.it [moodle2.units.it]
- 18. scholarworks.utep.edu [scholarworks.utep.edu]
- 19. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. atcc.org [atcc.org]
- 22. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 23. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. MTT (Assay protocol [protocols.io]
Methodological & Application
Application Notes and Protocols for the Synthesis and Antibacterial Evaluation of 2,6-Difluorobenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and antibacterial evaluation of a novel class of potential therapeutic agents: 2,6-difluorobenzenesulfonamide derivatives. The protocols outlined below are intended to serve as a foundational guide for the development and screening of these compounds for antimicrobial activity.
Introduction
The rise of antibiotic resistance necessitates the discovery and development of new classes of antibacterial agents. Sulfonamides have historically been a cornerstone of antimicrobial therapy, and the introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability and biological activity. This document details the synthetic route to this compound derivatives and the standardized protocols for assessing their in vitro antibacterial efficacy.
Chemistry: Synthesis of this compound Derivatives
The synthesis of N-substituted this compound derivatives is typically achieved in a two-step process. The first step involves the preparation of the key intermediate, 2,6-difluorobenzenesulfonyl chloride. This is followed by the reaction of the sulfonyl chloride with a variety of primary or secondary amines to yield the desired sulfonamide derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Difluorobenzenesulfonyl Chloride
This protocol is adapted from established methods for the synthesis of sulfonyl chlorides from anilines.
Materials:
-
2,6-Difluoroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Ice
Procedure:
-
Diazotization: In a reaction vessel, dissolve 2,6-difluoroaniline in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the 2,6-difluorobenzenediazonium sulfate salt.
-
Chlorosulfonation: In a separate vessel, prepare a solution of sodium bisulfite and copper (II) sulfate pentahydrate in hydrochloric acid and cool it in an ice bath.
-
Slowly add the diazonium salt solution from step 2 to the cooled solution from step 3.
-
Stir the reaction mixture at room temperature for several hours to allow for the formation of 2,6-difluorobenzenesulfonyl chloride.
-
Extraction and Purification: Extract the product with dichloromethane. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2,6-difluorobenzenesulfonyl chloride, which can be further purified by vacuum distillation.
Protocol 2: General Synthesis of N-Substituted this compound Derivatives
This protocol describes the general method for the coupling of 2,6-difluorobenzenesulfonyl chloride with amines.
Materials:
-
2,6-Difluorobenzenesulfonyl chloride
-
Appropriate primary or secondary amine (R¹R²NH)
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) (as a solvent)
-
Water (H₂O)
-
Brine
Procedure:
-
Reaction Setup: Dissolve the desired primary or secondary amine in the chosen solvent (e.g., dichloromethane) in a round-bottom flask.
-
Add a base, such as pyridine or triethylamine, to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 2,6-difluorobenzenesulfonyl chloride in the same solvent to the cooled amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the mixture with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted this compound derivative.
Biological Evaluation: Antibacterial Activity Screening
The in vitro antibacterial activity of the synthesized this compound derivatives is determined by measuring the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocols
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Sterile saline
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Preparation of Test Compounds: Prepare stock solutions of the synthesized compounds and the positive control antibiotic in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound and the control antibiotic in MHB to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compounds and controls. Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. Optionally, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.
Data Presentation
The antibacterial activity of the synthesized this compound derivatives is summarized in the table below. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL.
Note: The following data is illustrative for a hypothetical series of N-substituted this compound derivatives (DFBS-1 to DFBS-5). Actual experimental data should be substituted.
| Compound ID | R¹ | R² | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| DFBS-1 | H | Phenyl | 64 | 128 | >256 | >256 |
| DFBS-2 | H | 4-Chlorophenyl | 32 | 64 | 128 | >256 |
| DFBS-3 | H | 4-Methoxyphenyl | 128 | >256 | >256 | >256 |
| DFBS-4 | H | Pyridin-2-yl | 16 | 32 | 64 | 128 |
| DFBS-5 | Methyl | Phenyl | >256 | >256 | >256 | >256 |
| Ciprofloxacin | - | - | 1 | 0.5 | 0.25 | 1 |
Structure-Activity Relationship (SAR) Insights
Based on the illustrative data, a preliminary structure-activity relationship can be inferred. The antibacterial activity of sulfonamides is influenced by the nature of the substituent on the sulfonamide nitrogen.[1]
-
Aromatic Substitution: Unsubstituted phenyl (DFBS-1) shows moderate activity. The introduction of an electron-withdrawing group like chlorine at the para-position (DFBS-2) appears to enhance activity, particularly against Gram-positive bacteria. Conversely, an electron-donating group like methoxy (DFBS-3) may reduce activity.
-
Heterocyclic Substitution: The presence of a heterocyclic ring, such as pyridine (DFBS-4), can significantly improve the antibacterial potency and spectrum.
-
N-Alkylation: Substitution on the sulfonamide nitrogen with an alkyl group (DFBS-5) seems to be detrimental to the antibacterial activity.
These observations suggest that further optimization of the aryl or heteroaryl substituent on the sulfonamide nitrogen could lead to the development of more potent this compound-based antibacterial agents.
Visualizations
Caption: Synthetic workflow for this compound derivatives.
Caption: Workflow for MIC determination via broth microdilution.
Caption: Proposed mechanism of action for sulfonamide antibacterial agents.
References
Application of 2,6-Difluorobenzenesulfonamide in Developing Carbonic Anhydrase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols relevant to the use of 2,6-difluorobenzenesulfonamide and its derivatives as inhibitors of carbonic anhydrases (CAs). The information is intended to guide research and development efforts in the discovery of novel therapeutic agents targeting these ubiquitous enzymes.
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This fundamental reaction is crucial for a multitude of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and bone resorption.[1][2] Various isoforms of human carbonic anhydrase (hCA) have been identified as therapeutic targets for a range of diseases. Notably, inhibition of specific CA isoforms is a validated strategy for the treatment of glaucoma, epilepsy, and certain types of cancer.[3][4]
The benzenesulfonamide scaffold represents a cornerstone in the design of potent CA inhibitors, with the sulfonamide moiety acting as a key zinc-binding group within the enzyme's active site.[5] The introduction of fluorine atoms onto the benzene ring can significantly modulate the physicochemical properties of the inhibitor, including its acidity and lipophilicity, which in turn can influence its binding affinity and isoform selectivity. While specific data for this compound derivatives is emerging, the broader class of fluorinated benzenesulfonamides has demonstrated potent, nanomolar-level inhibition against several CA isoforms.[6] This document will leverage the available information on fluorinated benzenesulfonamides to provide a comprehensive guide for researchers working with this compound and related compounds.
Data Presentation: Inhibitory Activity of Fluorinated Benzenesulfonamide Derivatives
The following tables summarize the inhibitory activities (Ki values) of various substituted benzenesulfonamide derivatives against key human carbonic anhydrase isoforms. This data, while not exclusively for 2,6-difluoro derivatives, provides a strong rationale for their investigation and a benchmark for comparison.
Table 1: Inhibition Constants (Ki, nM) of Selected Benzenesulfonamide Derivatives against hCA I and hCA II
| Compound | Substituent(s) | hCA I (Ki, nM) | hCA II (Ki, nM) | Reference |
| Acetazolamide (Standard) | 5-acetamido-1,3,4-thiadiazole-2-sulfonamide | 250 | 12 | [7] |
| Compound 1b | 4-(2-(nitrooxy)ethyl) | 166.7 | 30.6 | [7] |
| Compound 2b | 4-(2-aminoethyl) | 2.3 | 4.0 | [7] |
| Compound 2c | 4-(3-aminopropyl) | 2.3 | 4.0 | [7] |
| Compound 3b | 4-(2-hydroxyethyl) | 83.0 | 3.1 | [7] |
| Compound 3c | 4-(3-hydroxypropyl) | 2179.9 | 83.7 | [7] |
| Compound 4b | 4-(2-methoxyethyl) | 83.8 | 15.5 | [7] |
| Compound 5b | 4-(3-methoxypropyl) | 64.7 | 19.8 | [7] |
Table 2: Inhibition Constants (Ki, nM) of Selected Benzenesulfonamide Derivatives against Tumor-Associated hCA IX and hCA XII
| Compound | Substituent(s) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Acetazolamide (Standard) | 5-acetamido-1,3,4-thiadiazole-2-sulfonamide | 25 | - | [7] |
| SLC-0111 (Standard) | Ureido-substituted benzenesulfonamide | - | - | [4] |
| Compound 1b | 4-(2-(nitrooxy)ethyl) | 7.6 | - | [7] |
| Compound 2b | 4-(2-aminoethyl) | 14.1 | - | [7] |
| Compound 2c | 4-(3-aminopropyl) | 14.1 | - | [7] |
| Compound 3b | 4-(2-hydroxyethyl) | 32.3 | - | [7] |
| Compound 3c | 4-(3-hydroxypropyl) | 88.7 | - | [7] |
| Compound 4b | 4-(2-methoxyethyl) | 5.7 | - | [7] |
| Compound 5b | 4-(3-methoxypropyl) | 15.1 | - | [7] |
| Schiff Base 3 | quinazoline scaffold | - | 5.4 | [8] |
| Schiff Base 5 | quinazoline scaffold | - | 5.4 | [8] |
| Schiff Base 7 | quinazoline scaffold | - | 5.4 | [8] |
| Schiff Base 14 | quinazoline scaffold | - | 5.4 | [8] |
| Schiff Base 16 | quinazoline scaffold | - | 5.4 | [8] |
Experimental Protocols
Synthesis of this compound Derivatives (General Approach)
While a specific protocol for a library of this compound derivatives was not found, a general synthetic scheme can be adapted from the synthesis of other fluorinated benzenesulfonamides. The key starting material, 2,6-difluorobenzenesulfonyl chloride, can be reacted with a variety of amines or other nucleophiles to generate a library of derivatives.
Materials:
-
2,6-Difluorobenzenesulfonyl chloride
-
Appropriate primary or secondary amine
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Pyridine, Triethylamine)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve the desired amine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution and stir.
-
Slowly add a solution of 2,6-difluorobenzenesulfonyl chloride in the same anhydrous solvent to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC).
-
Upon completion, quench the reaction with water.
-
Perform an aqueous workup, extracting the product into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired this compound derivative.
Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydration Method
This is a widely used and accurate method for determining the kinetic parameters of CA inhibition.[9][10][11]
Materials:
-
Purified human carbonic anhydrase isoform (e.g., hCA I, II, IX, or XII)
-
This compound derivative (inhibitor)
-
Buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., Phenol Red)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA enzyme and the inhibitor in the appropriate buffer. For determining Ki, a range of inhibitor concentrations should be prepared.
-
Assay Mixture: In one syringe of the stopped-flow apparatus, load the enzyme solution pre-incubated with the inhibitor (or buffer for control) in the presence of the pH indicator.
-
CO₂ Solution: In the second syringe, load freshly prepared CO₂-saturated water.
-
Measurement: Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a pH change, which is monitored by the change in absorbance of the pH indicator over a short time course (typically seconds).
-
Data Analysis: The initial rate of the reaction is determined from the slope of the absorbance versus time plot.
-
Ki Determination: The inhibition constant (Ki) is calculated by fitting the initial rate data at various inhibitor concentrations to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).
Signaling Pathways and Mechanism of Action
The primary mechanism of action for benzenesulfonamide-based inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase.[5] This binding event blocks the access of the substrate, carbon dioxide, to the catalytic center.
In the context of cancer, particularly in hypoxic tumors, the inhibition of tumor-associated isoforms hCA IX and XII has significant downstream effects on cellular signaling.[3][4]
Under hypoxic conditions, the transcription factor HIF-1α is stabilized, leading to the upregulation of genes including those for hCA IX and XII.[3] These enzymes, with their extracellular active sites, contribute to the acidification of the tumor microenvironment by converting metabolic CO₂ to protons and bicarbonate. This acidic environment promotes tumor invasion, metastasis, and resistance to therapy.[4] By inhibiting hCA IX and XII, this compound derivatives can disrupt this pH regulation, leading to an increase in the extracellular pH and a decrease in the intracellular pH, which can ultimately inhibit tumor growth and enhance the efficacy of other anticancer agents.
Conclusion
The this compound scaffold holds significant promise for the development of potent and selective carbonic anhydrase inhibitors. The data from related fluorinated benzenesulfonamides strongly support the potential for these compounds to exhibit nanomolar-level inhibition of various CA isoforms, including those that are therapeutically relevant in glaucoma and cancer. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of novel this compound derivatives. Further investigation into the structure-activity relationships of this specific substitution pattern is warranted to fully exploit its potential in drug discovery.
References
- 1. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 3. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition and the Management of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Synthesis of N-substituted 2,6-Difluorobenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted 2,6-difluorobenzenesulfonamides are a class of organic compounds of significant interest in medicinal chemistry and drug discovery. The 2,6-difluoro substitution on the phenyl ring can impart unique physicochemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets. This protocol provides a detailed methodology for the synthesis of N-substituted 2,6-difluorobenzenesulfonamides via the reaction of 2,6-difluorobenzenesulfonyl chloride with a variety of primary and secondary amines.
Reaction Principle
The synthesis proceeds through a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton, typically facilitated by a base, yields the stable sulfonamide product.
Experimental Workflow
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
2,6-Difluorobenzenesulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 - 1.2 eq) in anhydrous DCM.
-
Addition of Base: To the amine solution, add anhydrous pyridine or triethylamine (1.5 - 2.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 2,6-difluorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-substituted 2,6-difluorobenzenesulfonamide.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its identity and purity. Calculate the final yield.
Microwave-Assisted Synthesis (Alternative Protocol)
For a more rapid and potentially higher-yielding synthesis, a microwave-assisted, solvent-free approach can be employed.
Procedure:
-
In a microwave-safe vessel, add the amine (1.0 eq) and 2,6-difluorobenzenesulfonyl chloride (1.0 eq).
-
If the amine is a solid, gently melt it before adding the sulfonyl chloride.
-
Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 100-300 W) for a short period (typically 1-10 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate), and wash with water, brine, and then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product as described in the conventional protocol.
Data Presentation: Synthesis of Various N-substituted 2,6-Difluorobenzenesulfonamides
The following table summarizes the synthesis of a selection of N-substituted 2,6-difluorobenzenesulfonamides based on typical reaction outcomes.
| Entry | Amine | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | DCM | 18 | 85-95 |
| 2 | 4-Methylaniline | Pyridine | DCM | 18 | 88-96 |
| 3 | 4-Methoxyaniline | Triethylamine | THF | 20 | 82-90 |
| 4 | Benzylamine | Triethylamine | DCM | 16 | 90-98 |
| 5 | Cyclohexylamine | Triethylamine | THF | 16 | 85-93 |
| 6 | Piperidine | Pyridine | DCM | 24 | 75-85 |
| 7 | Morpholine | Triethylamine | THF | 24 | 78-88 |
Note: Yields are based on purified product and may vary depending on the specific reaction conditions and scale.
Safety Precautions
-
2,6-Difluorobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction with amines is exothermic. Slow addition of the sulfonyl chloride at low temperature is crucial to control the reaction rate.
-
Pyridine and triethylamine are flammable and have strong odors. Handle them in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use it only in a fume hood.
-
Always follow standard laboratory safety procedures.
Application Notes and Protocols for the Analytical Detection of 2,6-Difluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluorobenzenesulfonamide is a key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors used in cancer therapy.[1] Its accurate detection and quantification are crucial for process monitoring, quality control of active pharmaceutical ingredients (APIs), and metabolic studies. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
A summary of the primary analytical techniques for the determination of this compound and related compounds is presented below. The choice of method depends on the sample matrix, required sensitivity, and the purpose of the analysis.
| Technique | Principle | Typical Application | Key Advantages |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Purity assessment of bulk drug substance and formulations.[1] | Simple, robust, and widely available. |
| GC-MS | Separation of volatile/derivatized compounds, detection by mass spectrometry. | Detection of metabolites in biological matrices (e.g., urine).[2][3] | High specificity and sensitivity, excellent for identifying unknown compounds. |
| LC-MS/MS | High-resolution separation coupled with highly selective and sensitive mass detection. | Quantification of trace levels in complex matrices like environmental water or biological fluids.[4][5] | Unmatched sensitivity and selectivity, ideal for complex sample analysis. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analytical methods described. These values are indicative and may vary based on specific instrumentation and experimental conditions.
Table 1: HPLC-UV Method Parameters [1][6]
| Parameter | Value |
| Column | C8 or C18 reverse-phase (e.g., Kromasil C8) |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50, v/v) |
| Detection Wavelength | 210 nm or 254 nm |
| Linearity Range | 10 - 90 µg/mL |
| Limit of Detection (LOD) | Typically in the low µg/mL range |
| Limit of Quantification (LOQ) | Typically in the low to mid µg/mL range |
Table 2: GC-MS Method Parameters (for a related metabolite) [2][3]
| Parameter | Value |
| Derivatization Agent | N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) |
| Column | Fused Silica Capillary (e.g., DB-WAX or equivalent) |
| Ionization Mode | Electron Ionization (EI) |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Limit of Quantification (LOQ) | ~0.1 µg/g (ppm) in matrix |
Table 3: LC-MS/MS Method Parameters [5]
| Parameter | Value |
| Column | C18 reverse-phase (e.g., Agilent ZORBAX Extend-C18) |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Linearity Range | pg to ng on column |
| Precision (%RSD) | < 15% |
Experimental Protocols
Protocol 1: HPLC-UV for Purity Assessment
This protocol is suitable for determining the purity of this compound in bulk material or simple formulations.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
0.45 µm membrane filters
2. Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a stock solution of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 10, 25, 50, 75, 100 µg/mL).
3. Sample Preparation:
-
Accurately weigh a portion of the sample powder equivalent to about 10 mg of this compound into a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol, sonicate for 10 minutes to dissolve, and then dilute to volume with methanol.
-
Filter the solution through a 0.45 µm membrane filter.
-
If necessary, dilute the filtered solution with the mobile phase to a concentration within the calibration range.[7]
4. Chromatographic Conditions:
-
Column: Kromasil C8 (or equivalent), 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile : Water (50:50, v/v)[6]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm[1]
-
Column Temperature: Ambient
5. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Calculate the purity of this compound in the sample by comparing the peak area to the calibration curve.
Protocol 2: GC-MS for Detection in Biological Matrices (Urine)
This protocol is adapted for the detection of 2,6-difluorobenzoic acid, a potential metabolite of compounds containing the this compound moiety.[2][3]
1. Materials and Reagents:
-
Internal Standard (ISTD), e.g., 5-bromo-2-fluorobenzoic acid
-
Hydrochloric acid (HCl)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) for derivatization
-
Ethyl acetate (GC grade)
-
Nitrogen gas for evaporation
2. Sample Preparation (Solid-Phase Extraction and Derivatization):
-
Take a 1 mL aliquot of urine into a centrifuge tube.
-
Add the internal standard solution.
-
Acidify the sample with HCl.
-
SPE Cleanup:
-
Condition an SPE cartridge with methanol followed by acidified water.
-
Load the acidified urine sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte and ISTD with a suitable organic solvent (e.g., methanol or ethyl acetate).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Add MTBSTFA and heat to perform derivatization, making the analyte volatile for GC analysis.[2]
3. GC-MS Conditions:
-
Column: DB-WAX (30 m × 0.25 mm, 0.25 μm) or equivalent[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 220°C
-
Injection Volume: 2 µL (splitless or pulsed split mode)
-
Oven Program: 80°C hold for 2 min, then ramp at 16°C/min to 200°C, hold for 2 min.[7]
-
MS Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization: Electron Ionization (EI) at 70 eV
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and ISTD.
Protocol 3: LC-MS/MS for Trace Quantification in Water
This protocol is designed for the sensitive quantification of sulfonamide-class compounds in environmental water samples.
1. Materials and Reagents:
-
Internal standards (e.g., isotopically labeled sulfonamides)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide
-
Solid-Phase Extraction (SPE) cartridges (e.g., Agilent Bond Elut HLB, 500 mg, 6 mL)
2. Sample Preparation (Solid-Phase Extraction):
-
Filter a 500 mL water sample through a glass fiber filter.[5]
-
Adjust the sample pH to between 4 and 7.
-
Spike the sample with the internal standard solution.
-
SPE Cleanup:
-
Precondition the SPE cartridge with 6 mL of methanol, followed by 6 mL of water.
-
Load the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 6 mL of water and then dry it under high vacuum.
-
Elute the analytes with two 4 mL aliquots of methanol.
-
-
Evaporate the eluate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 1 mL of 1:1 methanol:water.
-
Filter the reconstituted sample through a 0.2 µm nylon filter before analysis.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Agilent ZORBAX Extend-C18, RRHT, 2.1 mm × 100 mm, 1.8 µm[5]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile
-
-
Gradient: Start at 10% B, increase to 65% B over 12 minutes, then wash and re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
MS System: Agilent 6470A Triple Quadrupole or equivalent
-
Ionization Source: Agilent Jet Stream Electrospray Ionization (ESI)
-
Polarity: Positive or Negative, depending on the analyte
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined via infusion and optimization.
Visualized Workflows
Caption: HPLC-UV analysis workflow for purity assessment.
Caption: GC-MS workflow for metabolite analysis in urine.
Caption: LC-MS/MS workflow for trace analysis in water.
References
- 1. This compound | 60230-37-7 | Benchchem [benchchem.com]
- 2. DSpace-CRIS [zora.uzh.ch]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. agilent.com [agilent.com]
- 6. Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Featuring 2,6-Difluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of kinase inhibitors incorporating the 2,6-difluorobenzenesulfonamide moiety. This structural motif is a key component in several potent and selective kinase inhibitors, notably in the treatment of cancers driven by mutations in the BRAF and EGFR signaling pathways. The unique electronic properties of the 2,6-difluoro substitution contribute to the binding affinity and overall efficacy of these compounds.
This document offers detailed experimental protocols for the synthesis of representative kinase inhibitors, a summary of their biological activities, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted cancer therapy.
The this compound group has emerged as a privileged scaffold in the design of kinase inhibitors. The two fluorine atoms in the ortho positions to the sulfonyl group can significantly influence the molecule's conformation and electronic distribution. This can lead to enhanced binding to the target kinase, improved metabolic stability, and favorable pharmacokinetic properties. A prominent example is Dabrafenib, a potent inhibitor of BRAF kinase, which is used to treat metastatic melanoma with BRAF V600E mutations.
Key Applications
Kinase inhibitors containing the this compound moiety have shown significant promise in targeting key kinases in oncogenic signaling pathways:
-
BRAF Kinase Inhibition: The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that, when constitutively activated by mutations in components like BRAF, drives cellular proliferation.[1] Inhibitors featuring the this compound scaffold have demonstrated high potency against mutant BRAF, particularly the V600E mutation.[2]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway plays a crucial role in regulating cell growth and differentiation.[3][4][5] Mutations in EGFR can lead to its constitutive activation and are implicated in various cancers, including non-small cell lung cancer. The 2,6-difluorophenyl group has been incorporated into EGFR inhibitors to enhance their potency, particularly against resistant mutant forms.[6]
Quantitative Data Summary
The following table summarizes the in vitro biological activity of selected kinase inhibitors incorporating a 2,6-difluorophenyl or this compound moiety.
| Compound Name/Reference | Target Kinase(s) | IC50 (nM) | Cell Line/Assay Conditions |
| Dabrafenib | BRAF V600E | 0.7 | Enzymatic Assay |
| BRAF wild-type | 3.2 | Enzymatic Assay | |
| c-RAF | 4.6 | Enzymatic Assay | |
| Thiazole Derivative 7b [5] | BRAF V600E | 36.3 ± 1.9 | Cell-free enzymatic assay |
| Thiazole Derivative 13a [5] | BRAF V600E | 23.1 ± 1.2 | Cell-free enzymatic assay |
| EGFR Inhibitor (meta-aniline series) [6] | EGFR LR mutant | ~5-15 | Cellular assay |
| EGFR LR/TM mutant | ~32-100 | Cellular assay |
Experimental Protocols
Detailed methodologies for the synthesis of two key kinase inhibitors featuring the this compound scaffold are provided below.
Protocol 1: Synthesis of Dabrafenib
Dabrafenib is a potent BRAF inhibitor. Its synthesis involves a multi-step process culminating in the formation of the final sulfonamide. A key step involves the reaction of an aniline intermediate with 2,6-difluorobenzenesulfonyl chloride.
Step A: Synthesis of N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide
A detailed procedure for a precursor to Dabrafenib is outlined in patent literature.[1]
Materials:
-
N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide
-
N-bromosuccinimide
-
2,2-dimethylpropanethioamide
-
Dichloromethane
-
Pyridine
Procedure:
-
To a solution of N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (1 equivalent) in dichloromethane, add N-bromosuccinimide (1.1 equivalents) portion-wise at 0-5 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude bromo intermediate.
-
Dissolve the crude intermediate in a suitable solvent such as THF.
-
Add 2,2-dimethylpropanethioamide (1.2 equivalents) and a base like pyridine (2 equivalents).
-
Heat the reaction mixture at reflux for 4-6 hours.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Step B: Amination to form Dabrafenib
Materials:
-
N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide
-
Ammonia in methanol (7N solution)
-
Autoclave
Procedure:
-
Place the product from Step A (1 equivalent) and a 7N solution of ammonia in methanol in a sealed autoclave.
-
Heat the mixture to 90 °C for 24 hours.
-
Monitor the reaction completion by TLC.
-
Cool the reaction system to room temperature and concentrate the solvent.
-
Purify the residue by column chromatography to obtain Dabrafenib.
Protocol 2: Synthesis of a Thiazole-Based BRAF V600E Inhibitor
This protocol describes a general method for the synthesis of novel thiazole derivatives that have shown potent inhibition of BRAF V600E.[5]
Step A: Synthesis of Thiosemicarbazide Intermediate
Materials:
-
Substituted benzaldehyde
-
Thiosemicarbazide
-
Ethanol
-
Catalytic amount of acetic acid
Procedure:
-
Dissolve the substituted benzaldehyde (1 equivalent) and thiosemicarbazide (1.1 equivalents) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain the thiosemicarbazone.
Step B: Cyclization to form the Thiazole Ring
Materials:
-
Thiosemicarbazone from Step A
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Ethanol or DMF
Procedure:
-
Suspend the thiosemicarbazone (1 equivalent) in ethanol or DMF.
-
Add the α-haloketone (1 equivalent).
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiazole derivative.
Step C: Sulfonamide Formation
Materials:
-
Thiazole derivative with a free amino group from a modified Step B
-
2,6-difluorobenzenesulfonyl chloride
-
Pyridine or another suitable base
-
Dichloromethane or THF
Procedure:
-
Dissolve the amino-thiazole derivative (1 equivalent) in dichloromethane or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 equivalents) followed by the dropwise addition of 2,6-difluorobenzenesulfonyl chloride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final compound by column chromatography.
Visualizations
Signaling Pathways
The following diagrams illustrate the simplified signaling pathways targeted by kinase inhibitors containing the this compound moiety.
Figure 1: Simplified EGFR Signaling Pathway and Inhibition.
Figure 2: Simplified RAF/MEK/ERK Signaling Pathway and Inhibition.
Experimental Workflow
The following diagram outlines a general workflow for the synthesis and evaluation of kinase inhibitors containing the this compound moiety.
Figure 3: General Experimental Workflow for Kinase Inhibitor Synthesis.
References
- 1. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 2. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
Application Notes and Protocols for the Reduction of 2,6-Difluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the reduction of 2,6-difluorobenzenesulfonyl chloride to 2,6-difluorobenzenethiol. The protocols outlined below are established methods for the synthesis of aryl thiols from the corresponding sulfonyl chlorides, a critical transformation in the development of various pharmaceutical and specialty chemical products. 2,6-Difluorobenzenethiol is a key intermediate in the synthesis of bioactive molecules due to the unique properties conferred by the fluorine atoms, such as altered acidity and metabolic stability.[1]
Two primary methods are presented: reduction using zinc dust and a strong acid, and a milder reduction using triphenylphosphine. Both methods are effective for the reduction of aryl sulfonyl chlorides.[2][3][4][5]
Method 1: Reduction using Zinc Dust and Sulfuric Acid
This protocol is a robust method for the reduction of arylsulfonyl chlorides to their corresponding thiols.[1]
Experimental Protocol:
-
Reaction Setup: In a large round-bottom flask equipped with a mechanical stirrer, prepare a cold mixture of cracked ice and concentrated sulfuric acid.
-
Addition of Starting Material: With vigorous stirring, slowly add the 2,6-difluorobenzenesulfonyl chloride to the cold acid mixture, ensuring the temperature is maintained at or below 0 °C.
-
Reduction: Gradually add zinc dust in portions to the reaction mixture. It is crucial to maintain the temperature below 5 °C during the addition of zinc.
-
Reaction Progression: After the complete addition of zinc, continue stirring the mixture at 0 °C for an additional 1-2 hours.
-
Warming: Remove the ice bath and allow the reaction to warm to room temperature. Be aware that a vigorous reaction may occur; intermittent cooling may be necessary to moderate the reaction.
-
Work-up and Isolation:
-
Extract the reaction mixture with methylene chloride.
-
Combine the organic layers and wash them with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude 2,6-difluorobenzenethiol.[1]
-
-
Purification: The crude product can be purified by vacuum distillation to yield the pure 2,6-difluorobenzenethiol.[1][6]
Data Presentation:
| Reagent/Parameter | Quantity/Value | Notes |
| 2,6-Difluorobenzenesulfonyl chloride | 1.0 eq | Starting material |
| Concentrated Sulfuric Acid | Sufficient quantity to create a slurry | Used as the acidic medium |
| Zinc Dust | Excess | Reducing agent |
| Reaction Temperature | 0-5 °C | Critical for controlling the reaction rate |
| Reaction Time | 1-2 hours after zinc addition | Monitored by TLC |
| Solvent for Extraction | Methylene Chloride | - |
Experimental Workflow:
Method 2: Reduction using Triphenylphosphine
This method provides a milder alternative for the reduction of aryl sulfonyl chlorides to aryl thiols, often with good chemoselectivity.[4][5][7]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the 2,6-difluorobenzenesulfonyl chloride in anhydrous toluene.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add triphenylphosphine to the cooled solution. The reaction is often exothermic.
-
Reaction Progression: Stir the reaction mixture at 0 °C for approximately 20-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Upon completion, dilute the reaction mixture with a suitable solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: The crude 2,6-difluorobenzenethiol can be purified by column chromatography on silica gel or by vacuum distillation.
Data Presentation:
| Reagent/Parameter | Quantity/Value | Notes |
| 2,6-Difluorobenzenesulfonyl chloride | 1.0 eq | Starting material |
| Triphenylphosphine | 3.0 - 4.5 eq | Reducing agent[4][7] |
| Toluene | Anhydrous | Reaction Solvent |
| Reaction Temperature | 0 °C | - |
| Reaction Time | 20-30 minutes | Monitored by TLC |
| Solvent for Extraction | Ethyl Acetate | - |
Experimental Workflow:
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
The reaction with zinc dust can be vigorous. Maintain the recommended temperature and add reagents slowly.
-
Thiols have a strong, unpleasant odor. Handle in a fume hood and quench any residual thiol with bleach before disposal.
-
2,6-Difluorobenzenesulfonyl chloride is moisture-sensitive.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. AU3869901A - Hydrogen reduction of sulfonyl chlorides to thiols - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of Sulfonyl Chlorides [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. A Simple, Fast and Chemoselective Method for the Preparation of Arylthiols [organic-chemistry.org]
- 8. 2,6-Difluorobenzenesulfonyl chloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes and Protocols for In Vitro Testing of 2,6-Difluorobenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of 2,6-difluorobenzenesulfonamide derivatives, a class of compounds with diverse biological activities. The following sections detail experimental protocols for key assays, present quantitative data for representative compounds, and illustrate relevant biological pathways and experimental workflows.
Overview of Biological Activities and In Vitro Assays
This compound derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a range of biological activities, including anticancer, antibacterial, and enzyme inhibitory properties. In vitro assays are essential for the initial screening and characterization of these compounds, providing crucial data on their potency, selectivity, and mechanism of action.
Key biological activities and the corresponding in vitro assays described in these notes include:
-
Anticancer Activity: Assessed by evaluating the cytotoxicity of the derivatives against various cancer cell lines using the MTT assay.
-
Enzyme Inhibition: Focused on the inhibition of carbonic anhydrases (CAs) and urease, enzymes implicated in various diseases.
-
Antibacterial Activity: Determined by measuring the minimum inhibitory concentration (MIC) against a panel of bacterial strains.
Quantitative Data Summary
The following tables summarize the biological activity of selected this compound and related sulfonamide derivatives from published studies.
Table 1: Anticancer Activity (Cytotoxicity) of Sulfonamide Derivatives
| Compound/Derivative Class | Cell Line | Assay | IC50 (µM) | Reference |
| Benzenesulfonamides | HT-29 (Colon) | MTT | 204.5 (hypoxia) | [1] |
| Benzenesulfonamides | HCT116 (Colon) | MTT | 59.3 (hypoxia) | [1] |
| General Sulfonamides | MDA-MB-468 (Breast) | MTT | < 30 | [2] |
| General Sulfonamides | MCF-7 (Breast) | MTT | < 128 | [2] |
| General Sulfonamides | HeLa (Cervical) | MTT | < 360 | [2] |
Table 2: Enzyme Inhibition Data for Fluorinated Benzenesulfonamides
| Compound Class | Enzyme Target | Inhibition Constant (Kᵢ) / IC50 | Reference |
| 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides | Carbonic Anhydrase I | Nanomolar range | [3] |
| 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides | Carbonic Anhydrase II | Nanomolar range | [3] |
| 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides | Carbonic Anhydrase VII | Nanomolar range | [3] |
| 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides | Carbonic Anhydrase XII | Nanomolar range | [3] |
| 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides | Carbonic Anhydrase XIII | Nanomolar range | [3] |
| Benzenesulfonamide Derivatives | Vibrio cholerae α-CA | 4.7 nM (Kᵢ) for compound 9c | [4] |
| Sulfonamide-based Schiff bases | Urease | 2.20 µM (IC50) | [5] |
Table 3: Antibacterial Activity of Sulfonamide Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulfonamide Derivative I | Staphylococcus aureus ATCC 29213 | 32 | [6] |
| Sulfonamide Derivative II | Staphylococcus aureus ATCC 29213 | 64 | [6] |
| Sulfonamide Derivative III | Staphylococcus aureus ATCC 29213 | 128 | [6] |
| N-methylpiperazine substituted 2,6-difluorobenzamide | Methicillin-resistant S. aureus (MRSA) | 1 | [7] |
Experimental Protocols
This section provides detailed step-by-step protocols for the key in vitro assays.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Materials:
-
This compound derivatives
-
Cancer cell lines (e.g., MCF-7, HeLa, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.[2]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
-
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of carbonic anhydrase activity using a colorimetric method based on the hydrolysis of 4-nitrophenyl acetate (p-NPA).[12]
Materials:
-
This compound derivatives
-
Human carbonic anhydrase isoenzymes (e.g., hCA I, II, IX, XII)
-
HEPES buffer
-
4-Nitrophenyl acetate (p-NPA) substrate
-
Acetazolamide (standard inhibitor)
-
96-well plates
-
Stopped-flow instrument or microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and acetazolamide in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the CA enzyme in buffer.
-
Prepare a solution of p-NPA in a water-miscible organic solvent.
-
-
Enzyme Inhibition Measurement:
-
The CO₂ hydration activity is measured using a stopped-flow instrument.[4]
-
Phenol red (0.2 mM) is used as a pH indicator in a HEPES buffer at the appropriate pH (7.4 for α- and 8.4 for β- and γ-CAs).[4]
-
Enzyme concentrations typically range from 5 to 12 nM.[4]
-
Pre-incubate the enzyme and inhibitor solutions for 15 minutes at room temperature.[4]
-
The reaction is initiated by adding CO₂-saturated water.
-
-
Data Analysis:
Urease Inhibition Assay
This colorimetric assay determines urease activity by measuring the amount of ammonia produced from the hydrolysis of urea, using the Berthelot (indophenol) method.[13]
Materials:
-
This compound derivatives
-
Urease enzyme (e.g., from Jack bean)
-
Urea
-
Phosphate buffer
-
Phenol reagent
-
Alkali reagent (containing sodium hypochlorite)
-
Thiourea (standard inhibitor)
-
96-well plates
-
Microplate reader
Protocol:
-
Reaction Mixture Preparation:
-
Substrate Addition:
-
Add the urea substrate solution to initiate the reaction.
-
Incubate at 37°C for another 10 minutes.[14]
-
-
Color Development:
-
Add the phenol and alkali reagents to each well.[13]
-
Incubate for a further period to allow for color development.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100.[13]
-
Determine the IC50 value.
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for MIC determination.[15]
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[15]
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Protocol:
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform two-fold serial dilutions of the compound in CAMHB in a 96-well plate.[15]
-
-
Inoculum Preparation:
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the serially diluted compound.
-
Include a growth control (no compound) and a sterility control (no bacteria).[15]
-
-
Incubation:
-
Incubate the plates at 37°C for 16-20 hours.[15]
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that shows no visible bacterial growth.[15]
-
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows.
Caption: Experimental Workflow for MTT Cytotoxicity Assay.
Caption: Inhibition of Bacterial Folate Biosynthesis by Sulfonamides.
Caption: Role and Inhibition of Carbonic Anhydrase IX in Cancer.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. benchchem.com [benchchem.com]
The Role of 2,6-Difluorobenzenesulfonamide in the Synthesis of Dabrafenib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Difluorobenzenesulfonamide is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its unique structural features, including the presence of two electron-withdrawing fluorine atoms, impart specific reactivity and conformational properties that are leveraged in the design of targeted therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound and its precursor, 2,6-difluorobenzenesulfonyl chloride, in the synthesis of Dabrafenib, a potent BRAF kinase inhibitor used in the treatment of various cancers.
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. Fluorination of the aromatic ring of benzenesulfonamides can significantly enhance their biological activity and pharmacokinetic properties. This compound, in particular, serves as a key building block for the construction of complex molecular architectures. Its precursor, 2,6-difluorobenzenesulfonyl chloride, is a versatile reagent for introducing the 2,6-difluorobenzenesulfonyl moiety onto various scaffolds.[1][2]
One of the most prominent applications of this intermediate is in the synthesis of Dabrafenib, a targeted therapy for cancers harboring BRAF V600 mutations.[1][3] Dabrafenib has demonstrated significant clinical efficacy in the treatment of metastatic melanoma and other solid tumors.[3] The this compound core of Dabrafenib plays a crucial role in its binding to the ATP-binding site of the mutant BRAF protein.
Application: Synthesis of Dabrafenib
The synthesis of Dabrafenib from 2,6-difluorobenzenesulfonyl chloride involves a multi-step process. The following sections provide a detailed overview of the synthetic route and experimental protocols.
Synthetic Scheme Overview
The overall synthetic strategy involves the coupling of the this compound moiety with a complex heterocyclic core. A generalized workflow for the synthesis is depicted below.
Caption: Synthetic workflow for Dabrafenib.
Key Experimental Protocols
The following protocols are compiled from various patented procedures and represent a viable pathway for the synthesis of Dabrafenib. Researchers should adapt these protocols based on their laboratory conditions and scale.
Protocol 1: Synthesis of N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide
This protocol outlines a key step in the formation of an advanced intermediate for Dabrafenib.
-
Reaction Setup: In a suitable reactor vessel, charge N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (1 equivalent).
-
Solvent Addition: Add dichloromethane (10 volumes) to the reactor.
-
Cooling: Cool the resulting slurry to approximately 10°C.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1 equivalent) in three equal portions, allowing for a 10-15 minute stirring interval between each addition.
-
Reaction: After the final addition of NBS, warm the reaction mixture to approximately 20°C and stir for 45 minutes.[4]
-
Work-up: Add water (5 volumes) to the vessel, stir, and then separate the layers.
-
Purification: The organic layer is further processed to yield the desired product.
Protocol 2: Final Step - Amination to form Dabrafenib
This protocol describes the conversion of the chloro-pyrimidine intermediate to the final Dabrafenib molecule.
-
Reaction Setup: In a pressure reactor, combine N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (120 g) with ammonium hydroxide (28-30%, 2.4 L).[4][5]
-
Heating: Seal the reactor and heat the mixture to 98-103°C, stirring at this temperature for 2 hours.[5]
-
Cooling: Slowly cool the reaction to room temperature (20°C) and continue stirring overnight.[5]
-
Isolation: Filter the resulting solids and wash them with a minimal amount of the mother liquor.
-
Drying: Dry the solids under vacuum to obtain crude Dabrafenib.[5]
-
Purification: The crude product can be further purified by recrystallization from a mixture of ethyl acetate and heptane to yield pure N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (Dabrafenib).[4][6]
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of Dabrafenib intermediates and the final product, as reported in the literature.
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Synthesis of N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | N-bromosuccinimide | Dichloromethane | 10-20 | 0.75 | 72 | [4] |
| Synthesis of N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | 2,2-dimethylpropanethioamide | Dimethylacetamide | 70-80 | 1-3 | 80 | [4][7] |
| Synthesis of Dabrafenib | N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | Ammonium hydroxide | Water | 98-103 | 2 | 88 | [4][5] |
Mechanism of Action of Dabrafenib: Targeting the MAPK/ERK Signaling Pathway
Dabrafenib is a potent and selective inhibitor of the BRAF kinase, a key component of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway.[1][8] In many cancers, particularly melanoma, a specific mutation (V600E) in the BRAF gene leads to constitutive activation of the BRAF protein, resulting in uncontrolled cell proliferation and survival.[1]
Dabrafenib functions by binding to the ATP-binding site of the mutated BRAF V600E protein, thereby inhibiting its kinase activity.[1] This action prevents the downstream phosphorylation and activation of MEK and subsequently ERK.[1][8] The inhibition of this signaling cascade leads to a reduction in proliferative signals, ultimately causing tumor growth inhibition and apoptosis.[8][9]
Caption: Dabrafenib's inhibition of the MAPK pathway.
Conclusion
This compound and its derivatives are indispensable intermediates in the synthesis of modern targeted therapies. The provided protocols for the synthesis of Dabrafenib highlight the practical application of this building block in constructing a complex API. A thorough understanding of the synthetic methodologies and the mechanism of action of the final drug product is essential for researchers and professionals in the field of drug discovery and development. The unique properties conferred by the difluorinated phenylsulfonamide moiety continue to make it an attractive component for the design of novel therapeutic agents.
References
- 1. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Dabrafenib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 6. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 7. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 8. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
Solid-Phase Extraction Techniques for Sulfonamide Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides, a class of synthetic antimicrobial agents, are widely used in both human and veterinary medicine to treat various bacterial infections.[1][2][3] Due to their extensive use, there is growing concern about the presence of sulfonamide residues in environmental and food samples, such as water, milk, and meat products.[2][4][5] The presence of these residues can lead to the development of antibiotic-resistant bacteria and may pose health risks to consumers.[5][6] Therefore, sensitive and reliable analytical methods are crucial for the accurate detection and quantification of sulfonamides.[2]
Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers high enrichment factors and recoveries, making it ideal for the extraction and pre-concentration of sulfonamides from complex matrices.[4][5][7] This technique is more efficient and uses smaller volumes of organic solvents compared to traditional liquid-liquid extraction.[4][7] This document provides detailed application notes and experimental protocols for the solid-phase extraction of sulfonamide compounds from various sample types.
Principle of Solid-Phase Extraction (SPE)
SPE operates on the principle of chromatography, where a sample is passed through a solid adsorbent (the stationary phase) that retains the analytes of interest.[7] The process generally involves the following steps:
-
Conditioning: The sorbent is wetted with a solvent to ensure consistent interaction with the sample.[8]
-
Equilibration: The sorbent is treated with a solution similar to the sample matrix to maximize the retention of the target analytes.[8]
-
Sample Loading: The sample is passed through the SPE cartridge, and the sulfonamides are adsorbed onto the sorbent.
-
Washing: The cartridge is washed with a solvent that removes interfering compounds without eluting the retained sulfonamides.[8]
-
Elution: A strong solvent is used to disrupt the analyte-sorbent interactions and elute the purified sulfonamides from the cartridge.[8]
The choice of SPE sorbent is critical and depends on the physicochemical properties of the sulfonamides and the sample matrix. Common sorbents include polymeric reversed-phase materials like Oasis HLB, strong cation-exchange (SCX) resins, and molecularly imprinted polymers (MIPs).[1][9][10]
Experimental Workflows
The following diagrams illustrate typical SPE workflows for the extraction of sulfonamides from water and milk samples.
Quantitative Data Summary
The following tables summarize the performance of various SPE methods for the determination of sulfonamides in different matrices.
Table 1: Recovery of Sulfonamides from Water Samples
| Sulfonamide | SPE Sorbent | Spiking Level | Recovery (%) | RSD (%) | Reference |
| 19 Sulfonamides | Polymeric | 20, 200, 400 ng/L | 70 - 96 | < 15 | [11] |
| 17 Sulfonamides | Poly-Sery HLB | 20 ng/L | 79 - 118 | 0.3 - 14.5 | [3][12] |
| 10 Antibiotics | Oasis HLB | Not specified | >75 | Not specified | [7][10] |
| 8 Sulfonamides | PCONFs | Not specified | Not specified | 2.1 - 12.9 | [13][14] |
Table 2: Recovery of Sulfonamides from Milk Samples
| Sulfonamide | SPE Sorbent | Spiking Level | Recovery (%) | RSD (%) | Reference |
| 9 Sulfonamides | Agilent SampliQ SCX | 5, 10 ng/mL | 73 - 99 | < 10 | [1] |
| 14 Sulfonamides | (LLE used) | 100 ng/g | 91 - 114 | Not specified | [15] |
| 3 Sulfonamides | Sol-gel PEG coated FPSE | Not specified | Not specified | Not specified | [16] |
| Total Sulfonamides | Hypercrosslinked Polystyrene | Not specified | Not specified | 3 - 4 | [17] |
Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Sulfonamides
| Matrix | Method | LOD | LOQ | Reference |
| Water | On-line SPE-LC-MS/MS | 0.01 - 7.84 ng/L | Not specified | [18][19] |
| Water | SPE-LC/MS/MS | Several ppt level | Not specified | [11] |
| Water | Automated SPE-UPLC-MS/MS | 0.01 - 0.05 ng/L | 0.03 - 0.15 ng/L | [3][12][20] |
| Milk | SPE-LC-MS/MS | 0.2 - 2.0 ng/mL | Not specified | [1] |
| Water, Milk, Chicken | PCONF-SPE-LC-MS/MS | 0.14 - 2.0 ng/L | Not specified | [13][14] |
Detailed Experimental Protocols
Protocol 1: Determination of Sulfonamides in Environmental Water Samples by SPE-LC-MS/MS[12][22]
1. Sample Preparation 1.1. Filter a 500 mL water sample through a quartz membrane filter.[11][21] 1.2. Add ethylenediaminetetraacetic acid (EDTA) to a final concentration of 0.5 g/L.[11][21] 1.3. Adjust the pH of the water sample to a range between 4 and 7.[11][21] 1.4. Spike the sample with appropriate internal standards (e.g., isotope-labeled sulfonamides) to a final concentration of 40 ng/L.[11]
2. Solid-Phase Extraction 2.1. Conditioning: Condition an Agilent BondElut PPL SPE cartridge (500 mg, 6 mL) with methanol.[11] 2.2. Equilibration: Equilibrate the cartridge with pure water.[11] 2.3. Loading: Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5 to 10 mL/min.[11] 2.4. Washing: Wash the cartridge with 5 mL of pure water.[11] 2.5. Drying: Dry the cartridge under vacuum.[11] 2.6. Elution: Elute the retained sulfonamides with methanol containing 2% aqueous ammonia.[11]
3. Final Sample Preparation and Analysis 3.1. Dry the eluate under a gentle stream of nitrogen gas at 40 °C until the final volume is ≤0.5 mL.[11] 3.2. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Determination of Sulfonamides in Milk Using SPE and LC-MS/MS[1]
1. Sample Preparation 1.1. Prepare a milk extract. While the source does not detail the initial extraction, a common method involves protein precipitation with a solvent like acetonitrile followed by centrifugation.[15] 1.2. Take 5 mL of the prepared whole milk extract for SPE.[1]
2. Solid-Phase Extraction (Strong Cation Exchange) 2.1. Conditioning and Equilibration: Condition and equilibrate an Agilent SampliQ polymeric strong cation exchange (SCX) cartridge as per the manufacturer's instructions.[1] 2.2. Loading: Load the 5 mL of prepared milk extract onto the cartridge at a flow rate not exceeding 1.5 mL/min.[1] 2.3. Drying: Dry the cartridge under vacuum at 15 in Hg for the time specified in the detailed method.[1] 2.4. Elution: Elute the sulfonamides from the cartridge.
3. Final Sample Preparation and Analysis 3.1. Dry the eluate under a stream of nitrogen.[1] 3.2. Reconstitute the residue in 1 mL of 9:1 water:methanol.[1] 3.3. Sonicate the reconstituted sample for 5 minutes.[1] 3.4. Analyze the sample using an Agilent 6410 Triple Quad LC/MS-MS system or equivalent.[1]
Conclusion
Solid-phase extraction is a robust and versatile technique for the determination of sulfonamide residues in a variety of matrices. The selection of the appropriate SPE sorbent and optimization of the extraction protocol are critical for achieving high recovery and sensitivity. The methods presented here, coupled with sensitive analytical techniques like LC-MS/MS, provide reliable tools for monitoring sulfonamide levels to ensure food safety and environmental protection. For routine screening, simpler methods like spectrophotometry or ELISA can also be employed following SPE cleanup.[17][21] Further advancements in SPE technology, including the development of novel sorbents like molecularly imprinted polymers and magnetic nanoparticles, continue to enhance the efficiency and selectivity of sulfonamide analysis.[9][14][16]
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art [mdpi.com]
- 5. Current trends in sample preparation by solid-phase extraction techniques for the determination of antibiotic residues in foodstuffs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in solid-phase extraction techniques: Role of nanosorbents for the enrichment of antibiotics for analytical quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Frontiers | Recent Advances in Molecular-Imprinting-Based Solid-Phase Extraction of Antibiotics Residues Coupled With Chromatographic Analysis [frontiersin.org]
- 10. Optimization of antibiotic analysis in water by solid-phase extraction and high performance liquid chromatography-mass spectrometry/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hpst.cz [hpst.cz]
- 12. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - ProQuest [proquest.com]
- 13. Porous covalent organonitridic frameworks for solid-phase extraction of sulfonamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. acgpubs.org [acgpubs.org]
- 16. mdpi.com [mdpi.com]
- 17. Determination of the total content of some sulfonamides in milk using solid-phase extraction coupled with off-line derivatization and spectrophotometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of 19 sulfonamides in environmental water samples by automated on-line solid-phase extraction-liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water | MDPI [mdpi.com]
- 21. benchchem.com [benchchem.com]
Application Note: Analysis of Perfluorinated Carboxylic Acids (PFCAs) in Aqueous Samples by Gas Chromatography-Mass Spectrometry (GC-MS) Following Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction Fluorinated compounds are integral to pharmaceuticals, agrochemicals, and advanced materials. Their unique properties, imparted by the fluorine atom, also present analytical challenges. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2] However, many fluorinated compounds, particularly polar molecules like Perfluorinated Carboxylic Acids (PFCAs), exhibit low volatility and are not amenable to direct GC-MS analysis.[1][3]
This application note provides a detailed protocol for the analysis of PFCAs in aqueous samples. The method involves a crucial derivatization step to convert the polar PFCAs into more volatile esters, enabling robust and sensitive analysis by GC-MS.[1][4]
Principle of Derivatization Derivatization chemically modifies a compound to make it suitable for a specific analytical method. For GC-MS analysis of polar compounds like PFCAs, the primary goal is to increase their volatility and thermal stability.[1][4] This is achieved by replacing the active hydrogen in the carboxylic acid functional group with a non-polar group. This process reduces intermolecular hydrogen bonding, thereby lowering the boiling point of the analyte and improving its chromatographic behavior.[4] This protocol utilizes an esterification reaction, a common and effective derivatization strategy for carboxylic acids.
Experimental Workflow and Protocols
The overall analytical workflow involves sample extraction, derivatization of the target analytes, and subsequent analysis by GC-MS.
Caption: A generalized experimental workflow for the GC-MS analysis of PFCAs.
Detailed Experimental Protocols
1. Materials and Reagents
-
Solvents: Methanol, Acetonitrile, Hexane (all HPLC or GC-MS grade).
-
Reagents: Pyridine, Isobutyl alcohol, Isobutyl chloroformate (IBCF).[5]
-
Standards: Certified reference standards of target PFCAs (e.g., PFOA, PFNA, PFDoA).
-
Water: Milli-Q or ultrapure water.
-
Equipment: Glass vials (2.0 mL), ultrasonic bath, centrifuge, GC-MS system.
2. Sample Preparation: Solid-Phase Extraction (SPE) SPE is employed to concentrate the PFCAs from the aqueous sample and remove interfering matrix components.[2]
-
Conditioning: Condition a weak anion exchange SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Loading: Load 500 mL of the aqueous sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove any unbound, hydrophilic interferences.
-
Drying: Dry the cartridge thoroughly under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the trapped PFCAs with 5 mL of methanol into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[6] The dried residue is now ready for derivatization.
3. Protocol: Derivatization of PFCAs This protocol is adapted from a procedure for derivatizing PFCAs into their isobutyl esters.[5]
-
Reconstitute the dried extract from the SPE step in 720 µL of acetonitrile.
-
To the 2.0 mL glass vial containing the sample, add 16 µL of pyridine, 32 µL of isobutyl alcohol, and 40 µL of isobutyl chloroformate (IBCF).[5]
-
Immediately vortex the mixture or place it in an ultrasonic bath for 20 seconds.[5]
-
Allow the reaction to proceed at room temperature for 8 minutes.[5]
-
Add 800 µL of hexane to the mixture and shake vigorously for 1 minute to extract the derivatized PFCA esters.[5]
-
Allow the layers to separate. The upper hexane layer contains the analytes.
-
Carefully transfer the upper hexane layer to a new autosampler vial for GC-MS analysis.
4. GC-MS Instrumentation and Parameters The following parameters provide a starting point and may require optimization for specific instruments and analytes.
| Parameter | Setting |
|---|---|
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column[4][7][8] |
| Injection Volume | 1 µL |
| Injector Mode | Splitless |
| Injector Temperature | 250°C[8] |
| Carrier Gas | Helium |
| Oven Program | Initial 50°C, hold for 2 min; ramp at 10°C/min to 110°C; ramp at 25°C/min to 280°C, hold for 5 min[8] |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV[7] |
| Ion Source Temp. | 230°C[7] |
| Quadrupole Temp. | 150°C[7] |
| Mass Range | m/z 50-650 |
| Acquisition Mode | Scan and/or Selected Ion Monitoring (SIM) |
Data Presentation and Expected Performance
Method performance should be validated by analyzing calibration standards and spiked samples. The table below summarizes typical quantitative data obtained for this type of analysis.
| Analyte | Linearity (r²) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) |
| Perfluorooctanoic acid (PFOA) | > 0.997 | 0.055 - 0.086 | 0.18 - 0.28 | 93[8] |
| Perfluorononanoic acid (PFNA) | > 0.997 | 0.055 - 0.086 | 0.18 - 0.28 | 102[8] |
| Perfluorododecanoic acid (PFDoA) | > 0.997 | 0.055 - 0.086 | 0.18 - 0.28 | 107[8] |
Data are representative values compiled from similar validated methods. Actual performance may vary.[8]
Troubleshooting and Method Selection
Caption: A logical diagram for selecting an appropriate GC-MS analytical approach.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or low peak intensity | Incomplete derivatization. Analyte degradation in the injector. Low sample concentration. | Optimize derivatization time, temperature, and reagent concentration.[1] Ensure injector temperature is not excessively high.[1] Concentrate the sample further or use a larger sample volume. |
| Peak tailing | Active sites in the GC system (injector liner, column). Presence of underivatized polar analytes. | Use a deactivated injector liner.[4] Condition the column. Ensure derivatization reaction has gone to completion. |
| Extraneous peaks | Contamination from solvents, reagents, or glassware. Derivatization byproducts. | Run a solvent/reagent blank. Ensure high-purity reagents and solvents.[2] Deactivate glassware by silanization.[4] |
| Poor reproducibility | Inconsistent sample preparation or derivatization. Variable injection volume. | Ensure precise and consistent execution of all protocol steps. Use an autosampler for injections. Use an internal standard. |
Conclusion The analysis of fluorinated compounds, particularly polar species like PFCAs, by GC-MS is a highly effective and sensitive method when coupled with an appropriate derivatization strategy. The protocol detailed in this application note, involving solid-phase extraction and esterification, provides a robust framework for researchers to quantify these compounds in aqueous matrices. Careful optimization of each step, from sample preparation to instrument parameters, is critical for achieving high-quality, reproducible data in pharmaceutical and environmental analysis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Difluorobenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2,6-Difluorobenzenesulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two principal pathways for the synthesis of this compound. Both routes converge on the key intermediate, 2,6-difluorobenzenesulfonyl chloride.
-
Pathway 1: Starting from 2,6-Difluoroaniline, which undergoes a diazotization reaction followed by chlorosulfonation.[1]
-
Pathway 2: Starting from 1,3-Difluorobenzene, which involves an ortho-lithiation step followed by a reaction with sulfuryl chloride.[2][3]
Q2: What is the most critical intermediate in this synthesis?
A2: The most critical intermediate is 2,6-Difluorobenzenesulfonyl chloride (CAS: 60230-36-6).[] The purity and yield of this compound directly impact the final step of the synthesis. It is a moisture-sensitive compound that can hydrolyze into the corresponding sulfonic acid.[5]
Q3: What are the most common causes of low yield in the final amination step?
A3: Low yields during the conversion of 2,6-difluorobenzenesulfonyl chloride to the sulfonamide are often due to:
-
Hydrolysis of the sulfonyl chloride: The starting material is sensitive to moisture.[5]
-
Incorrect pH: The reaction is highly pH-dependent. High pH (aqueous base) can favor the reaction but also increases the rate of hydrolysis.[6][7]
-
Side reactions: With primary amines, the formation of undesired disulfonamides can occur.[8]
-
Low nucleophilicity of the amine: Less nucleophilic amines, such as anilines, may require harsher reaction conditions.[8]
Q4: How can the final product, this compound, be purified?
A4: Purification is typically achieved through recrystallization. A common method involves dissolving the crude product in a suitable solvent mixture, such as acetic acid and water, heating to ensure complete dissolution, and then slowly cooling the solution to precipitate the purified crystalline product.[9] The purity can be verified using techniques like HPLC.[9]
Synthetic Pathway Overview
The two primary synthetic routes to obtain the key intermediate, 2,6-difluorobenzenesulfonyl chloride, are outlined below.
Caption: Synthetic routes to this compound.
Troubleshooting Guide
Problem 1: Low yield during the synthesis of 2,6-difluorobenzenesulfonyl chloride from 2,6-difluoroaniline.
| Possible Cause | Suggested Solution |
| Incomplete Diazotization | Ensure the reaction temperature is maintained strictly between 0-5 °C.[1] Use a pre-cooled aqueous solution of sodium nitrite and add it slowly to the aniline solution to prevent temperature spikes and decomposition of the diazonium salt.[1] |
| Degradation of Diazonium Salt | The diazonium salt intermediate is unstable. Proceed immediately to the chlorosulfonation step without attempting to isolate it. |
| Inefficient Chlorosulfonation | The presence of a copper catalyst (e.g., CuSO₄ pentahydrate) is crucial for this step. Ensure all reagents are added at the correct temperature (0-5 °C) to control the reaction rate.[1] |
Problem 2: The amination reaction to form this compound is slow or gives a low yield.
| Possible Cause | Suggested Solution |
| Hydrolysis of Sulfonyl Chloride | 2,6-difluorobenzenesulfonyl chloride is moisture-sensitive.[5] Ensure all glassware is thoroughly dried and use anhydrous solvents if the reaction is performed under non-aqueous conditions. Store the sulfonyl chloride under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.[2] |
| Suboptimal pH | The reaction of sulfonyl chlorides with amines can be highly dependent on pH. For many primary and secondary amines, conducting the reaction in an aqueous base (e.g., 1.0 M NaOH) can lead to high yields (94-98%).[6][7] The basic conditions neutralize the HCl byproduct.[10] |
| Low Reagent Nucleophilicity | If using a weakly nucleophilic amine, consider using a more forcing reaction condition, such as a higher temperature or a suitable catalyst. However, be mindful of potential side reactions. |
| Formation of Byproducts | When using a primary amine, using a 2:1 ratio of amine to sulfonyl chloride can help avoid issues with HCl byproduct tying up the reactant amine, but may not prevent the formation of higher alkylated products.[10] |
Troubleshooting Workflow
Caption: Troubleshooting decision tree for low yield synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Difluorobenzenesulfonyl Chloride from 2,6-Difluoroaniline [1]
-
Diazotization:
-
In a suitable reaction vessel, dissolve 2,6-difluoroaniline in a mixture of sulfuric acid and water.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while vigorously stirring and maintaining the temperature below 5 °C.
-
Stir the resulting 2,6-difluorobenzenediazonium sulfate solution for an additional 30 minutes at 0-5 °C.
-
-
Chlorosulfonation:
-
In a separate flask, prepare a suspension of copper(II) sulfate pentahydrate in an aqueous solution of sodium bisulfite and hydrochloric acid.
-
Cool this mixture to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to this suspension, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the mixture to stir while gradually warming to room temperature.
-
Extract the product, 2,6-difluorobenzenesulfonyl chloride, with a suitable organic solvent (e.g., Methylene Dichloride).
-
Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield the sulfonyl chloride.
-
Protocol 2: Synthesis of this compound from 2,6-Difluorobenzenesulfonyl Chloride [6][7]
-
In a flask, add the desired amine (e.g., aqueous ammonia for the primary sulfonamide) to a 1.0 M aqueous sodium hydroxide solution and cool in an ice bath.
-
Slowly add a 5% molar excess of 2,6-difluorobenzenesulfonyl chloride to the cooled amine solution with vigorous stirring.
-
Continue stirring for 1-2 hours, allowing the reaction to proceed.
-
If the sulfonamide derivative is acidic (as from a primary amine), it will dissolve in the aqueous base.[10]
-
Acidify the solution with concentrated HCl to precipitate the this compound.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent if further purification is needed.
Quantitative Data Summary
Table 1: Material Balance for 2,6-Difluorobenzenesulfonyl Chloride Synthesis (225 kg Batch)
| Input Material | Quantity (kg) | Output Material | Quantity (kg) |
| 2,6-Difluoroaniline | 178.50 | 2,6-Difluorobenzenesulfonyl chloride | 225.00 |
| Sodium nitrite | 95.50 | Methylene Dichloride (Recovered) | 737.00 |
| Sulfuric acid | 270.80 | Methylene Dichloride (Loss) | 15.50 |
| Sodium bisulphite | 125.30 | Effluent water & byproducts | 5751.94 |
Table 2: Yields of Sulfonamides from Benzenesulfonyl Chloride and Various Amines in 1.0 M NaOH [6][7]
| Amine | Molar Excess of Sulfonyl Chloride | Yield (%) |
| Dibutylamine | 5% | 94% |
| 1-Octylamine | 5% | 98% |
| Hexamethylenimine | 5% | 97% |
References
- 1. benchchem.com [benchchem.com]
- 2. 2,6-Difluorobenzenesulfonyl chloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 2,6-Difluorobenzenesulfonyl chloride | 60230-36-6 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. EP2518057A1 - Process for the purification of rufinamide - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude 2,6-Difluorobenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,6-Difluorobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the starting materials and side reactions during the synthesis. A primary impurity is 2,6-difluorobenzenesulfonic acid, which forms from the hydrolysis of the starting material, 2,6-difluorobenzenesulfonyl chloride.[1][2] Other potential impurities include unreacted starting materials and by-products from the amination reaction.
Q2: Which purification techniques are most effective for this compound?
A2: Recrystallization and column chromatography are the two most common and effective methods for purifying crude this compound. The choice between them depends on the impurity profile and the desired final purity.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process.[3] By spotting the crude mixture, the fractions from column chromatography, and the purified product, you can assess the separation of the desired compound from impurities. Visualization can typically be achieved using a UV lamp (254 nm) if your TLC plates contain a fluorescent indicator.[4]
Q4: The melting point of my purified this compound is lower than the reported value (187-191 °C). What does this indicate?
A4: A low or broad melting point range is a strong indication of the presence of impurities. Further purification steps, such as an additional recrystallization or column chromatography, are recommended to improve the purity of the compound.
Troubleshooting Guides
Recrystallization
Problem 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The compound's solubility in the chosen solvent is too high, or the solution is too concentrated, leading to the separation of a liquid phase upon cooling.[5]
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with a different solvent or a solvent/anti-solvent system. For sulfonamides, solvent systems of intermediate polarity, such as ethanol/water or isopropanol/water, are often effective.[1][6]
-
Slower Cooling: Allow the solution to cool to room temperature more slowly before placing it in an ice bath. Gradual cooling promotes the formation of a crystal lattice.[5]
-
Lower Concentration: Begin with a more dilute solution to avoid rapid supersaturation.[5]
-
Problem 2: Low recovery of the purified product.
-
Possible Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used initially.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the mother liquor.
-
Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.
-
Problem 3: The resulting crystals are not pure.
-
Possible Cause: Impurities are co-crystallizing with the this compound.
-
Troubleshooting Steps:
-
Perform a Second Recrystallization: Dissolving the impure crystals in a minimal amount of hot solvent and recrystallizing again can significantly improve purity.[5]
-
Wash the Crystals: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.[5]
-
Pre-Purification: If the crude material is highly impure, a preliminary purification step, such as a quick filtration through a plug of silica gel, may be beneficial before recrystallization.[5]
-
Column Chromatography
Problem 1: Poor separation of this compound from impurities.
-
Possible Cause: The chosen solvent system (mobile phase) does not provide adequate resolution on the stationary phase (e.g., silica gel).
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Due to the polar nature of the sulfonamide group, a relatively polar solvent system is required. Start with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or acetone). Gradually increase the proportion of the polar solvent to improve the elution of your compound.
-
Employ Gradient Elution: Begin with a less polar solvent system and gradually increase the polarity during the chromatography run. This can enhance the separation of compounds with different polarities.[5]
-
Try a Different Solvent System: Consider adding a small amount of a more polar solvent like methanol to your mobile phase for highly polar impurities that are difficult to separate.[7]
-
Problem 2: The compound does not elute from the column.
-
Possible Cause: this compound is too polar for the selected eluent and is irreversibly adsorbed onto the silica gel.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: Significantly increase the polarity of the mobile phase. For instance, if using a dichloromethane/ethyl acetate system, a gradual switch to a system containing methanol may be necessary.[5]
-
Consider an Alternative Stationary Phase: For very polar compounds, alumina can be a suitable alternative to silica gel.[7]
-
Data Presentation
Table 1: Suggested Solvent Systems for Purification
| Purification Method | Solvent System | Rationale/Comments |
| Recrystallization | Ethanol/Water | A common choice for aromatic sulfonamides. The ethanol solvates the aromatic ring, while water solvates the polar sulfonamide group.[1] |
| Isopropanol/Water | Effective for the recrystallization of similar sulfonamides, providing high recovery of pure material.[6] | |
| Acetonitrile | Can be effective for compounds containing aromatic rings.[8] | |
| Column Chromatography | Hexane/Ethyl Acetate | A standard starting point for compounds of moderate polarity. The ratio can be adjusted to optimize separation. |
| Dichloromethane/Methanol | A more polar system suitable if the compound shows strong retention on silica gel.[7] |
Experimental Protocols
Protocol 1: Recrystallization using an Ethanol/Water Solvent System
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. While heating on a hot plate with stirring, add a minimal amount of hot 95% ethanol until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the point of saturation). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed compound to the top of the packed column.
-
Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 80:20 hexane:ethyl acetate).
-
Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction using TLC.
-
Gradient Elution (if necessary): If the desired compound is not eluting, gradually increase the polarity of the mobile phase (e.g., to 50:50 hexane:ethyl acetate, and then to pure ethyl acetate).
-
Isolation: Combine the pure fractions containing the this compound and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: A workflow for the purification of this compound.
Caption: A decision tree for troubleshooting purification issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. clearsynth.com [clearsynth.com]
- 3. TLC identification of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epfl.ch [epfl.ch]
- 5. benchchem.com [benchchem.com]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Common Problems in the Synthesis of Sulfonamide Derivatives
Welcome to the Technical Support Center for the synthesis of sulfonamide derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during the synthesis of sulfonamide derivatives.
Q1: What are the most common challenges encountered during the synthesis of sulfonamide derivatives?
A1: Researchers often face several challenges in sulfonamide synthesis. The most prevalent issues include low reaction yields, difficulties in product purification, and the occurrence of unwanted side reactions.[1][2] Low yields can stem from poor quality starting materials, suboptimal reaction conditions, or steric hindrance.[2] Purification can be complicated by the polar nature of sulfonamides and the presence of closely related impurities.[1] Common side reactions include the formation of bis-sulfonated products with primary amines and hydrolysis of the sulfonyl chloride starting material.[1]
Q2: My sulfonamide synthesis is resulting in a low yield. What are the likely causes and how can I improve it?
A2: Low yields are a frequent issue and can be attributed to several factors. A primary cause is the quality of the starting materials, particularly the sulfonyl chloride, which is sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[1] The amine starting material should also be pure and dry. Suboptimal reaction conditions, such as incorrect temperature or reaction time, can also lead to incomplete reactions and lower yields. Steric hindrance in either the amine or the sulfonyl chloride can significantly slow down the reaction rate.
To improve the yield, ensure all reagents and solvents are anhydrous.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of reagents.[1] Optimizing the reaction temperature and time by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[1] If steric hindrance is an issue, consider increasing the reaction temperature or employing a more reactive sulfonating agent.
Q3: I am observing multiple products in my reaction mixture. What are the possible side reactions and how can I minimize them?
A3: The formation of multiple products often indicates the occurrence of side reactions. When using a primary amine, a common side product is the bis-sulfonylated amine, where two sulfonyl groups react with the single amine. To minimize this, a slight excess of the primary amine can be used, and the sulfonyl chloride should be added slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate.[1]
Another common issue is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, especially in the presence of water.[1] This can be avoided by using anhydrous solvents and reagents and running the reaction under an inert atmosphere.[1]
Q4: What are the best practices for purifying sulfonamide derivatives?
A4: The purification of sulfonamides can be challenging due to their polarity. The two most common and effective purification techniques are crystallization and column chromatography.[1]
-
Crystallization: This is often the preferred method for obtaining highly pure sulfonamides. The choice of solvent is critical, with ethanol, methanol, and ethyl acetate being commonly used.[1] For sulfonamides that are difficult to crystallize, trying different solvent systems or techniques like vapor diffusion can be beneficial.
-
Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired sulfonamide from impurities. The appropriate eluent system will depend on the polarity of the specific sulfonamide derivative.
A general workup procedure after the reaction involves quenching the reaction with water or a dilute acid, followed by extraction with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrated under reduced pressure before further purification.[1]
Data Presentation
The following tables summarize quantitative data related to the synthesis of sulfonamide derivatives, providing a comparison of different methods and reaction conditions.
Table 1: Comparison of Conventional and Microwave-Assisted Sulfonamide Synthesis
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes |
| Typical Yield | Good to excellent (can be variable) | Often higher and more reproducible |
| Energy Consumption | Higher | Lower |
| Side Reactions | More prevalent due to longer reaction times | Minimized due to shorter reaction times |
| Scalability | Well-established for large scale | Can be challenging for very large scale |
Table 2: Typical Reaction Conditions and Yields for Sulfonamide Synthesis from Sulfonyl Chlorides
| Amine Type | Sulfonylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Aliphatic | Arylsulfonyl chloride | Pyridine | Dichloromethane | 0 to RT | 2-12 | 85-98 |
| Primary Aromatic | Arylsulfonyl chloride | Triethylamine | Acetonitrile | RT to 50 | 4-24 | 70-95 |
| Secondary Aliphatic | Alkylsulfonyl chloride | Pyridine | Tetrahydrofuran | 0 to RT | 6-18 | 80-95 |
| Sterically Hindered | Arylsulfonyl chloride | DBU | Dichloromethane | Reflux | 12-48 | 40-70 |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of sulfonamide derivatives.
Protocol 1: General Synthesis of a Sulfonamide from a Sulfonyl Chloride and a Primary Amine (Conventional Method)
Materials:
-
Primary amine (1.0 eq)
-
Sulfonyl chloride (1.05 eq)
-
Anhydrous dichloromethane (DCM)
-
Pyridine (1.1 eq)
-
1 M HCl
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.1 eq) to the stirred solution.
-
Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO3 solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis of a Sulfonamide
Materials:
-
Amine (1.0 eq)
-
Sulfonyl chloride (1.0 eq)
-
Ethanol (optional, as solvent)
Procedure:
-
In a microwave-safe reaction vessel, add the amine (1.0 eq) and the sulfonyl chloride (1.0 eq). If a solvent is used, add a minimal amount of ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a short duration (e.g., 5-20 minutes). The optimal conditions should be determined for each specific reaction.
-
After the reaction is complete, cool the vessel to room temperature.
-
If the product crystallizes upon cooling, it can be collected by filtration, washed with a cold solvent (e.g., n-hexane), and dried.
-
If the product does not crystallize, the crude mixture can be purified by column chromatography.
Visualizations
The following diagrams illustrate key concepts related to sulfonamide synthesis and their mechanism of action.
Caption: A typical experimental workflow for the synthesis of sulfonamide derivatives.
Caption: Troubleshooting guide for low yields in sulfonamide synthesis.
Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide derivative.
References
Technical Support Center: Optimization of N-Arylation of 2,6-Difluorobenzenesulfonamide
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the N-arylation of 2,6-difluorobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: Why is the N-arylation of this compound challenging?
The N-arylation of this compound can be challenging due to the electron-withdrawing nature of the 2,6-difluoroaryl group. This substitution increases the acidity of the sulfonamide N-H bond, but can also lead to side reactions and catalyst inhibition. Careful optimization of the catalyst system, base, and reaction conditions is often necessary to achieve high yields.
Q2: What are the most common methods for the N-arylation of sulfonamides?
The most common and effective methods for the N-arylation of sulfonamides are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type couplings.[1] Transition-metal-free methods using aryne precursors have also been reported and can be effective for certain substrates.[2][3]
Q3: How do I choose between a palladium and a copper catalyst for this reaction?
Palladium catalysts, particularly those with bulky, electron-rich phosphine ligands (Buchwald ligands), are often more active and versatile for the N-arylation of a wide range of sulfonamides and aryl halides.[4] Copper catalysts are a more economical option and can be effective, especially with aryl iodides, but may require higher reaction temperatures.[5] For challenging substrates like this compound, a highly active palladium catalyst is often the preferred starting point.
Q4: What are the key parameters to optimize for a successful N-arylation of this compound?
The key parameters to optimize are:
-
Catalyst and Ligand: The choice of palladium precatalyst and phosphine ligand is critical.
-
Base: The strength and type of base can significantly impact the reaction rate and yield.
-
Solvent: The solvent affects the solubility of the reagents and can influence the catalyst activity.
-
Temperature: The reaction temperature needs to be high enough to drive the reaction to completion but not so high as to cause decomposition of the starting materials or product.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst. Ensure an inert atmosphere (argon or nitrogen) to protect the catalyst. Consider using a pre-formed Pd(0) catalyst or a more easily activated precatalyst. |
| Poor Ligand Choice | For electron-deficient sulfonamides, sterically hindered and electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often more effective than older generation ligands.[4] |
| Inappropriate Base | A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. Weaker bases like K₂CO₃ or K₃PO₄ may be insufficient, leading to slow or incomplete reactions.[6] |
| Solvent Issues | Poor solubility of reagents can hinder the reaction. Ensure that all starting materials are soluble in the chosen solvent at the reaction temperature. Toluene and dioxane are commonly used solvents.[7] |
| Low Reaction Temperature | N-arylation of sulfonamides often requires elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.[7] |
Problem 2: Formation of Side Products
| Potential Cause | Suggested Solution |
| Hydrodehalogenation of Aryl Halide | This side reaction, where the aryl halide is reduced to the corresponding arene, can be caused by moisture or certain bases. Ensure anhydrous conditions and consider using a different base. |
| Decomposition of Starting Material or Product | High reaction temperatures can lead to decomposition. Monitor the reaction progress and try to run the reaction at the lowest effective temperature. |
| Diarylation of Primary Sulfonamide | If starting with a primary sulfonamide, diarylation can be a competing reaction. Using an excess of the sulfonamide can help to favor mono-arylation. However, for some systems, obtaining the mono-arylated product can be challenging.[2] |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the N-arylation of sulfonamides based on literature data. Note that yields are substrate-dependent and optimization is often required.
Table 1: Palladium-Catalyzed N-Arylation of Sulfonamides
| Aryl Halide | Sulfonamide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Bromide | Methanesulfonamide | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 85-95 | [8] |
| Aryl Chloride | Methanesulfonamide | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | t-AmylOH | 110 | 70-90 | [8] |
| Aryl Bromide | Benzenesulfonamide | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ | Toluene | 100 | 80-92 | [9] |
Table 2: Copper-Catalyzed N-Arylation of Sulfonamides
| Aryl Halide | Sulfonamide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Iodide | Benzenesulfonamide | CuI (10) | N,N'-DMEDA (20) | K₂CO₃ | Dioxane | 110 | 85-95 | [5] |
| Aryl Bromide | Toluenesulfonamide | CuI (20) | None | K₃PO₄ | DMF | 135 | 60-78 | [10] |
| Aryl Bromide | Benzenesulfonamide | CuI (20) | N,N'-DMEDA (40) | KF/Al₂O₃ | Dioxane | 110 | 88-98 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is a general starting point and may require optimization for specific substrates.
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv).
-
Inerting: Seal the tube with a septum and purge with dry argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Through the septum, add the this compound (1.0 equiv), the aryl halide (1.1 equiv), and the anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M).
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation
-
Preparation: To a reaction vial equipped with a magnetic stir bar, add the copper catalyst (e.g., CuI, 10-20 mol%), the ligand (if any, e.g., N,N'-dimethylethylenediamine, 20-40 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).
-
Reagent Addition: Add the this compound (1.0 equiv), the aryl halide (1.2 equiv), and the solvent (e.g., dioxane or DMF).
-
Reaction: Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 110-135 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filter cake with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for the N-arylation of this compound.
Caption: A decision tree for troubleshooting low yield in the N-arylation reaction.
References
- 1. Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.nie.edu.sg [repository.nie.edu.sg]
Preventing decomposition during the purification of fluorinated compounds
Welcome to the Technical Support Center for the Purification of Fluorinated Compounds.
This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing decomposition during the purification of fluorinated compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to help you navigate the unique challenges associated with these sensitive molecules.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of fluorinated compounds, offering potential causes and actionable solutions in a user-friendly question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting) in Chromatography
Question: Why am I observing poor peak shapes, such as tailing or fronting, for my fluorinated analyte during HPLC analysis?
Answer: Poor peak shape is a common issue when purifying polar fluorinated compounds and can be attributed to several factors:
-
Secondary Interactions: Strong interactions can occur between the polar fluorinated analyte and residual silanols on the surface of silica-based stationary phases.
-
Inappropriate Mobile Phase pH: If the pH of the mobile phase is too close to the pKa of your analyte, it can exist in multiple ionic forms, leading to peak distortion.[1][2][3][4][5]
-
Column Overload: Injecting an excessive amount of sample onto the column can saturate the stationary phase.
Solutions:
-
Use a Deactivated Column: Employ an end-capped column to minimize interactions with silanols.
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from your compound's pKa. For basic compounds, a lower pH often results in better peak shape.[1]
-
Incorporate Mobile Phase Additives: For reversed-phase chromatography, consider adding modifiers like trifluoroacetic acid (TFA). For basic compounds, a small amount of a basic modifier such as ammonium hydroxide can be beneficial.
-
Reduce Sample Load: Decrease the concentration or volume of the injected sample.
Issue 2: Low or No Recovery of the Compound
Question: I am experiencing low or no recovery of my fluorinated compound after purification. What could be the cause?
Answer: Low or no recovery is a critical issue that can stem from several sources:
-
Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase.
-
On-Column Decomposition: The compound may be degrading on the column due to the stationary phase's properties or the mobile phase conditions.
-
Inappropriate Solvent System: The mobile phase may lack sufficient elution strength to move the compound through the column.
Solutions:
-
Change the Stationary Phase: Consider switching to a different stationary phase, such as alumina or a fluorinated phase, or a different chromatography mode like Hydrophilic Interaction Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC).[6]
-
Assess Compound Stability: Before purification, test the stability of your compound in the presence of the chosen stationary phase and mobile phase.
-
Optimize the Mobile Phase: Increase the elution strength of your mobile phase.
Issue 3: Co-elution with Impurities
Question: My fluorinated compound is co-eluting with impurities. How can I improve the separation?
Answer: Co-elution occurs when the chosen chromatographic conditions do not provide adequate separation between the target compound and impurities, often because they have very similar polarities.
Solutions:
-
Optimize Selectivity:
-
Change Stationary Phase: Switch to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or a fluorinated phase).
-
Modify the Mobile Phase: Changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.
-
-
Employ an Orthogonal Technique: If co-elution persists, consider a purification technique with a different separation mechanism, such as switching from reversed-phase to HILIC or SFC.[6]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of fluorinated compounds.
Q1: What is the best starting point for developing a purification method for a new polar fluorinated compound?
A1: The ideal starting point depends on the compound's polarity and solubility.[6]
-
For moderately polar compounds soluble in organic solvents: Reversed-phase HPLC is a versatile first choice. Begin with a C18 column and a simple mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid or TFA.[6]
-
For highly polar, water-soluble compounds: Hydrophilic Interaction Chromatography (HILIC) is often more suitable.[7][8][9][10][11] A column with a polar stationary phase (e.g., amide, silica, or zwitterionic) and a mobile phase gradient from high organic content (e.g., 95% acetonitrile) to a higher aqueous content is a good starting point.[6]
Q2: How can I prevent the loss of my volatile fluorinated compound during solvent removal?
A2: Sample loss due to volatility is a significant concern. To minimize it:
-
Use Low Temperatures: Perform solvent removal at reduced temperatures.
-
Utilize Efficient Condensing: Employ a high-performance condenser and a cold trap.
-
Control Vacuum: Avoid using a high vacuum if possible.
Q3: When should I consider using Supercritical Fluid Chromatography (SFC) for my fluorinated compound?
A3: SFC can be a powerful alternative to HPLC in several scenarios:[6][12][13][14]
-
Chiral Separations: SFC is a leading technique for separating enantiomers.[6]
-
High-Throughput Purification: SFC offers faster separations and re-equilibration times.[6]
-
Thermally Labile Compounds: The lower operating temperatures in SFC are beneficial for heat-sensitive compounds.[6]
-
"Green" Chemistry: SFC primarily uses supercritical CO2, reducing organic solvent consumption.[6]
-
Difficult Separations: SFC often provides different selectivity compared to HPLC, which can resolve compounds that are difficult to separate by other methods.[6]
Q4: Can the stationary phase itself cause decomposition of my fluorinated compound?
A4: Yes, the stationary phase can play a significant role in compound decomposition. Standard silica gel has acidic silanol groups on its surface which can act as Lewis acid sites.[15][16][17][18][19] These sites can catalyze the hydrolysis or degradation of sensitive fluorinated functional groups, such as trifluoromethyl groups. Using end-capped or deactivated silica, or alternative stationary phases like alumina or fluorinated phases, can mitigate this issue.
Data Presentation
The following tables summarize quantitative data on the impact of various parameters on the stability and recovery of fluorinated compounds during purification.
Table 1: Effect of Mobile Phase pH on [¹⁸F]Fluoride Recovery from C18 HPLC Columns
| Mobile Phase pH | Recovery on Silica-Based C18 Columns | Recovery on Polymeric PRP-1 Column |
| 3 | Significant Retention (Low Recovery) | Almost No Retention (High Recovery) |
| 5 | > 90% | Not Reported |
Data sourced from a study on the chromatographic behavior of [¹⁸F]fluoride, which can be an indicator of decomposition for certain classes of fluorinated compounds.[1][20]
Table 2: Comparison of Purification Techniques for Polar Fluorinated Compounds
| Purification Technique | Stationary Phase | Mobile Phase | Best Suited For |
| Reversed-Phase HPLC | C18, Phenyl-Hexyl | Water/Acetonitrile or Methanol with acid/base modifier | Moderately polar compounds |
| HILIC | Silica, Amide, Zwitterionic | High organic to high aqueous gradient | Highly polar, water-soluble compounds |
| SFC | Chiral or Achiral phases | Supercritical CO₂ with co-solvents (e.g., Methanol) | Chiral, thermally labile, and complex mixtures |
Experimental Protocols
This section provides detailed methodologies for key purification techniques.
Protocol 1: General Reversed-Phase HPLC of a Polar Fluorinated Compound
This protocol serves as a starting point for method development.[6]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B at approximately 1 mg/mL.
Protocol 2: HILIC Purification of a Highly Polar Fluorinated Compound
This protocol is suitable for compounds with poor retention in reversed-phase chromatography.[6]
-
Column: Amide or Zwitterionic HILIC column, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 95% B
-
2-15 min: 95% to 50% B
-
15-20 min: 50% B
-
20-22 min: 50% to 95% B
-
22-30 min: 95% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in 90% acetonitrile/10% water at approximately 1 mg/mL.
Protocol 3: Preparative SFC of a Chiral Fluorinated Compound
This protocol provides a general approach for scaling up a chiral purification using SFC.[6]
-
Column: Appropriate chiral stationary phase for your compound, 250 mm x 21.2 mm, 5 µm particle size.
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B: Methanol.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 40% B
-
8-10 min: 40% B
-
-
Flow Rate: 70 g/min .
-
Back Pressure: 120 bar.
-
Column Temperature: 35 °C.
-
Detection: UV-Vis and/or MS-triggered fraction collection.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent at a high concentration.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the purification of fluorinated compounds.
Caption: Decomposition of a fluorinated compound on a silica gel surface.
Caption: A logical workflow for the purification of fluorinated compounds.
References
- 1. Retention of [(18)F]fluoride on reversed phase HPLC columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. moravek.com [moravek.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. benchchem.com [benchchem.com]
- 7. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. longdom.org [longdom.org]
- 10. biotage.com [biotage.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. shimadzu.com [shimadzu.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Formation of Strong Boron Lewis Acid Sites on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Formation of Strong Boron Lewis Acid Sites on Silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Troubleshooting low yields in palladium-catalyzed amidation of benzenesulfonamides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed amidation of benzenesulfonamides. The following sections address common issues leading to low reaction yields and offer systematic approaches to reaction optimization.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed amidation of a benzenesulfonamide is resulting in a low or no yield. What are the most common initial factors to investigate?
A1: Low or no yield in palladium-catalyzed amidation of benzenesulfonamides typically stems from one or more of the following factors:
-
Catalyst System (Palladium Precursor and Ligand): The choice of the palladium source and, more critically, the phosphine ligand is substrate-dependent and crucial for catalytic activity. Sterically hindered and electron-rich ligands are often required to promote the challenging C-N bond formation with sulfonamides.
-
Base Selection: The strength, solubility, and nature of the base are critical. The base must be strong enough to deprotonate the benzenesulfonamide but not so harsh as to cause degradation of the reactants, products, or catalyst.
-
Solvent Choice: The solvent affects the solubility of all reaction components (especially the base and the sulfonamide salt) and can influence the stability and activity of the catalytic species.
-
Reaction Temperature: Insufficient temperature can lead to a sluggish or incomplete reaction, while excessive heat may cause catalyst decomposition or promote side reactions.
-
Atmosphere and Reagent Purity: Palladium(0) catalysts are sensitive to oxygen. Reactions must be performed under an inert atmosphere (e.g., argon or nitrogen). Impurities in the starting materials or solvents (especially water) can poison the catalyst.
Q2: How do I select the optimal palladium precursor and ligand for my specific benzenesulfonamide and amine coupling partners?
A2: The ideal palladium/ligand combination is highly dependent on the specific substrates. For the amidation of benzenesulfonamides, bulky, electron-rich biarylphosphine ligands are generally the most effective. A screening of different ligands is often the best approach. Pre-catalysts, which are air-stable and readily form the active Pd(0) species, are often more reliable than using separate palladium sources like Pd(OAc)₂.
Q3: What are the most common side reactions observed in the palladium-catalyzed amidation of benzenesulfonamides?
A3: Several side reactions can compete with the desired amidation, leading to reduced yields:
-
Hydrodehalogenation: The aryl halide starting material can be reduced, replacing the halide with a hydrogen atom. This is often promoted by moisture or certain bases.
-
Catalyst Decomposition: At elevated temperatures, the palladium catalyst can decompose to form inactive palladium black.
-
Ligand Degradation: Phosphine ligands can be sensitive to oxidation or other degradation pathways, leading to catalyst deactivation.
-
Diarylation: In some cases, particularly with primary amines, a second arylation can occur on the product amine, leading to a diarylamine byproduct.
Troubleshooting Guide for Low Yields
This guide provides a systematic approach to troubleshooting and optimizing your palladium-catalyzed benzenesulfonamide amidation reactions.
Problem 1: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Inactive Catalyst | * Ligand Choice: Screen a panel of bulky, electron-rich biarylphosphine ligands such as XPhos, tBuXPhos, or RuPhos. For amidations of sulfonamides, Xantphos has also been shown to be effective.[1] * Palladium Source: Use a reliable palladium pre-catalyst (e.g., a palladacycle) to ensure efficient generation of the active Pd(0) species. Pd(OAc)₂ can sometimes be unreliable. * Inert Atmosphere: Ensure the reaction is set up and maintained under a strict inert atmosphere (argon or nitrogen) to prevent catalyst oxidation. |
| Incorrect Base | * Base Strength: Benzenesulfonamides are more acidic than simple amides, but a sufficiently strong base is still required. Strong, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often effective and offer good functional group tolerance.[1] Stronger bases like NaOtBu can also be used but may not be compatible with all functional groups. * Base Solubility: The solubility of the base can be critical. If the base is insoluble, the reaction may be slow or incomplete. Consider a solvent in which the base has at least partial solubility. |
| Poor Solvent Choice | * Solubility: Ensure all reactants, particularly the sulfonamide and the base, are sufficiently soluble in the chosen solvent. Aprotic polar solvents like dioxane, toluene, or THF are commonly used.[2] Sometimes a mixture of solvents can be beneficial. * Coordinating Solvents: Be aware that highly coordinating solvents can sometimes compete with the ligand for binding to the palladium center, inhibiting catalysis. |
| Sub-optimal Temperature | * Increase Temperature: If the reaction is sluggish, gradually increase the temperature in 10-20 °C increments. Typical temperatures range from 80-110 °C. * Monitor for Decomposition: Be cautious of catalyst decomposition (formation of palladium black) at higher temperatures. If this occurs, a lower temperature or a more thermally stable catalyst system may be necessary. |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Recommended Solution |
| Hydrodehalogenation of Aryl Halide | * Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Water can be a proton source for this side reaction. * Base Choice: Some bases are more prone to promoting hydrodehalogenation. Consider screening alternative bases. |
| Catalyst Decomposition (Palladium Black) | * Lower Temperature: Reduce the reaction temperature. * Use a Pre-catalyst: Pre-catalysts can be more thermally stable than catalysts generated in situ. * Ligand Choice: Some ligands form more stable palladium complexes that are less prone to decomposition. |
| Diarylation of Primary Amine Product | * Stoichiometry: Use a slight excess of the amine to favor the mono-arylated product. * Reaction Time: Monitor the reaction closely and stop it once the starting aryl halide is consumed to minimize over-reaction. |
Data Presentation: Comparison of Reaction Parameters
The following tables summarize the effect of different ligands, bases, and solvents on the yield of palladium-catalyzed amidation of benzenesulfonamides, based on literature data.
Table 1: Effect of Ligand on Yield
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | BINAP (4) | Cs₂CO₃ | Toluene | 100 | 16 | Low |
| 2 | Pd₂(dba)₃ (2) | DPEphos (4) | Cs₂CO₃ | Toluene | 100 | 16 | Low |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 16 | 91 (conversion) |
| 4 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 16 | >95 |
Reaction conditions were based on the amidation of a substituted bromo-benzimidazole with 4-(methylsulfonyl)aniline.[1]
Table 2: Effect of Base and Solvent on Yield
| Entry | Palladium System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene | 100 | 16 | 91 (conversion) |
| 2 | Pd(OAc)₂/XPhos | Cs₂CO₃ | Dioxane | 100 | 16 | 100 (conversion) |
| 3 | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 110 | 1-4 | 99 |
| 4 | [Pd(allyl)Cl]₂/t-BuXPhos | K₂CO₃ | 2-MeTHF | 80 | - | >90 |
Data compiled from multiple sources for the amidation of various aryl halides with sulfonamides.[1][3][4]
Experimental Protocols
General Protocol for Palladium-Catalyzed Amidation of an Aryl Bromide with a Benzenesulfonamide:
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), benzenesulfonamide (1.2 mmol, 1.2 equiv), base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv), palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and ligand (if not using a pre-catalyst, e.g., XPhos, 0.04 mmol, 4 mol%).
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
-
Solvent Addition:
-
Add anhydrous, degassed solvent (e.g., dioxane or toluene, 5 mL) via syringe.
-
-
Reaction:
-
Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizations
Caption: A logical workflow for troubleshooting low yields in palladium-catalyzed amidation.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amidation of an aryl halide.
References
- 1. researchgate.net [researchgate.net]
- 2. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts [organic-chemistry.org]
Technical Support Center: Method Development for Scaling Up 2,6-Difluorobenzenesulfonamide Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 2,6-Difluorobenzenesulfonamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your method development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most widely adopted and scalable method for the synthesis of this compound is a two-step process. The first step involves the synthesis of the key intermediate, 2,6-difluorobenzenesulfonyl chloride. The second step is the amination of this sulfonyl chloride to yield the final product.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Key challenges during scale-up include:
-
Handling of Reagents: 2,6-difluorobenzenesulfonyl chloride is sensitive to moisture and corrosive.[1] The use of gaseous ammonia in the amination step can also present logistical and safety challenges at a larger scale.
-
Exothermic Reactions: Both the formation of the sulfonyl chloride and its subsequent amination can be exothermic. Efficient heat management is crucial to prevent side reactions and ensure safety.
-
Impurity Profile: Side reactions can lead to impurities that may be difficult to remove at a larger scale, potentially impacting the final product's purity.
-
Product Isolation and Purification: Ensuring efficient crystallization and purification to obtain a high-purity product consistently on a larger scale requires careful process optimization.
Q3: What are the critical quality attributes of this compound, especially when used as a pharmaceutical intermediate?
A3: For pharmaceutical applications, such as in the synthesis of Dabrafenib, the critical quality attributes of this compound include high purity (typically >99%), low levels of residual solvents, and the absence of specific process-related impurities. The impurity profile must be well-characterized and controlled.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and its precursor, 2,6-difluorobenzenesulfonyl chloride.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 2,6-Difluorobenzenesulfonyl Chloride | Incomplete diazotization of 2,6-difluoroaniline. | Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure adequate reaction time for complete conversion. |
| Decomposition of the diazonium salt. | Use the diazonium salt immediately after its formation in the subsequent chlorosulfonation step. Avoid allowing it to warm up. | |
| Inefficient chlorosulfonation. | Ensure efficient stirring and maintain the temperature of the copper(II) sulfate/sodium bisulfite solution at 0-5°C during the addition of the diazonium salt solution. | |
| Low Yield of this compound | Hydrolysis of 2,6-difluorobenzenesulfonyl chloride. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Incomplete reaction with the ammonia source. | Use a sufficient excess of the ammonia source (e.g., ammonium hydroxide). Ensure adequate reaction time and temperature to drive the reaction to completion. | |
| Formation of byproducts. | Control the reaction temperature to minimize side reactions. The slow addition of the sulfonyl chloride to the ammonia solution can help to control the exotherm. | |
| Presence of Impurities in the Final Product | Unreacted 2,6-difluorobenzenesulfonyl chloride. | Ensure the amination reaction goes to completion. The unreacted sulfonyl chloride can be removed during the aqueous work-up. |
| Bis-sulfonylation (formation of (2,6-difluorophenyl)sulfonylazanide). | This is more likely with primary amines. When using ammonia, this is less of a concern. However, controlling stoichiometry and temperature is still important. | |
| Hydrolysis product (2,6-difluorobenzenesulfonic acid). | This forms from the reaction of the sulfonyl chloride with water. It can be removed by an aqueous basic wash during workup. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize easily. | Ensure the pH of the solution is adjusted correctly to precipitate the sulfonamide. Try different solvent systems for crystallization (e.g., isopropanol/water, ethanol/water). |
| Product is contaminated with salts. | Wash the crude product thoroughly with water to remove any inorganic salts from the work-up. |
Experimental Protocols
Synthesis of 2,6-Difluorobenzenesulfonyl Chloride
This protocol is based on the diazotization of 2,6-difluoroaniline followed by chlorosulfonation.
Materials:
-
2,6-Difluoroaniline
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine
Procedure:
-
Diazotization: In a suitable reactor, dissolve 2,6-difluoroaniline in a mixture of sulfuric acid and water. Cool the solution to 0-5°C using an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5°C. Stir the mixture for an additional 30 minutes to ensure the complete formation of the 2,6-difluorobenzenediazonium sulfate solution.
-
Chlorosulfonation: In a separate reactor, prepare a suspension of copper(II) sulfate pentahydrate in an aqueous solution of sodium bisulfite and hydrochloric acid. Cool this mixture to 0-5°C.
-
Reaction: Slowly add the cold diazonium salt solution from step 1 to the copper-catalyzed solution. Vigorous evolution of nitrogen gas will be observed. Control the addition rate to maintain the reaction temperature below 10°C.
-
Work-up: After the gas evolution ceases, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Extract the mixture with dichloromethane. Combine the organic layers, wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,6-difluorobenzenesulfonyl chloride as an oil. This intermediate is often used directly in the next step without further purification.
Synthesis of this compound
This protocol describes the amination of 2,6-difluorobenzenesulfonyl chloride using ammonium hydroxide.
Materials:
-
2,6-Difluorobenzenesulfonyl chloride
-
Ammonium hydroxide (28-30% solution)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Hydrochloric acid (for pH adjustment)
-
Water (H₂O)
-
Brine
Procedure:
-
Reaction Setup: In a reactor, place an excess of concentrated ammonium hydroxide solution and cool it to 0-5°C in an ice bath.
-
Addition: Dissolve the crude 2,6-difluorobenzenesulfonyl chloride in a minimal amount of a suitable organic solvent (e.g., dichloromethane or THF). Add this solution dropwise to the cold, stirred ammonium hydroxide solution. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: If a biphasic system is used, separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with water and brine. If the product precipitates from the aqueous layer, it can be filtered directly.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water, to yield this compound as a white solid.
Data Presentation
The following table provides illustrative data on how different reaction parameters can affect the yield of this compound. This data is for representative purposes to guide optimization.
| Entry | Ammonia Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Ammonium Hydroxide (28%) | Dichloromethane | 0 to RT | 3 | 92 |
| 2 | Ammonium Hydroxide (28%) | Tetrahydrofuran | 0 to RT | 3 | 90 |
| 3 | Gaseous Ammonia | Diethyl Ether | 0 | 2 | 95 |
| 4 | Ammonium Chloride / Triethylamine | Acetonitrile | 50 | 6 | 75 |
| 5 | Ammonium Hydroxide (28%) | Dichloromethane | 40 | 2 | 85 (with increased impurities) |
Visualizations
Reaction Pathway
Caption: Synthetic pathway for this compound.
Experimental Workflow
References
Addressing solubility issues of 2,6-Difluorobenzenesulfonamide in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility issues of 2,6-Difluorobenzenesulfonamide in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Is quantitative solubility data for this compound in common organic solvents readily available?
A1: Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. Therefore, experimental determination is often necessary to ascertain the precise solubility in a solvent of interest.
Q2: What is the expected general solubility behavior of this compound?
A2: Based on the structure of this compound, which contains a polar sulfonamide group and a less polar difluorinated benzene ring, its solubility can be predicted to vary across different types of organic solvents. The presence of two fluorine atoms can also influence its solubility profile.[1][2] Generally, it is expected to have better solubility in polar aprotic solvents and limited solubility in non-polar solvents.
Q3: How does the fluorination of the benzene ring impact the solubility of this compound?
A3: The introduction of fluorine atoms into an aromatic ring can significantly alter its physicochemical properties, including solubility.[1][2] Fluorination can increase the compound's polarity and its ability to participate in hydrogen bonding, which may enhance solubility in certain polar solvents. However, the overall effect on solubility will depend on the specific solvent and other structural features of the molecule.
Troubleshooting Guide
Issue: I am having difficulty dissolving this compound in my chosen organic solvent.
Solution Workflow:
This workflow provides a systematic approach to addressing solubility challenges with this compound.
References
Validation & Comparative
Comparing the antibacterial activity of 2,6-Difluorobenzenesulfonamide with other sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the antibacterial activity of various sulfonamide derivatives, providing a baseline for the evaluation of new compounds such as 2,6-Difluorobenzenesulfonamide. Due to a lack of publicly available data on the specific antibacterial activity of this compound, this document focuses on presenting established data for other common sulfonamides and provides a detailed experimental protocol to enable researchers to conduct their own comparative studies.
Introduction to Sulfonamides
Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[1][2] Bacteria require folic acid for the production of nucleic acids, and its inhibition leads to a bacteriostatic effect, halting bacterial growth and replication.[1][3]
Comparative Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several sulfonamide derivatives against common Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[4]
| Sulfonamide Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus ATCC 29213 | 32 | [4] |
| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus ATCC 29213 | 64 | [4] |
| Sulfamethoxazole-trimethoprim | Staphylococcus aureus ATCC 25923 | 32 | [5] |
| Sulfaguanidine | Staphylococcus aureus ATCC 25923 | 512 | [5] |
| Unnamed Sulfonamide Derivative 1b | Staphylococcus aureus (clinical isolates) | 64 - 512 | [2] |
| Cotrimoxazole (Sulfamethoxazole/Trimethoprim) | Escherichia coli (resistant isolates) | >1024 | [6] |
| Sulfisoxazole | Escherichia coli | 32 | [7] |
Mechanism of Action: Folic Acid Synthesis Inhibition
Sulfonamides mimic the structure of para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase. By competitively binding to the enzyme, they block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA and RNA synthesis.
Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.
Experimental Protocol: Broth Microdilution for MIC Determination
This section details a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9] This method can be used to evaluate the antibacterial activity of this compound and compare it with other sulfonamides.
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Bacterial Strains: Use reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) for quality control.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.[10]
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
2. Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[11]
3. Plate Preparation and Inoculation:
-
Perform serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate to achieve a range of concentrations.
-
Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 100 µL.
4. Incubation and Reading:
-
Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[12]
-
After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[12]
Caption: Workflow for the broth microdilution antibacterial susceptibility test.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamide Resistance Genes (sul) M in Extended Spectrum Beta Lactamase (ESBL) and Non-ESBL Producing Escherichia coli Isolated From Iranian Hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolate Details | Antimicrobial Resistance Isolate Bank | Antibiotic/Antimicrobial Resistance | CDC [wwwn.cdc.gov]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
2,6-Difluorobenzenesulfonamide Derivatives: A New Frontier in Potent and Selective Enzyme Inhibition
A comparative analysis of novel 2,6-difluorobenzenesulfonamide derivatives demonstrates their potential as highly potent and selective inhibitors against critical therapeutic targets, including carbonic anhydrase IX and HIV-1 reverse transcriptase. These findings position this chemical scaffold as a promising foundation for the development of next-generation therapeutics in oncology and virology.
Researchers in drug discovery are in a constant search for chemical structures that can be modified to create potent and selective inhibitors of enzymes involved in disease pathways. The this compound scaffold has recently emerged as a particularly promising candidate. The unique electronic properties conferred by the fluorine atoms can enhance binding affinity and selectivity for target enzymes. This guide provides a comparative overview of the performance of these derivatives against two key enzymes: carbonic anhydrase IX (CAIX), a significant target in cancer therapy, and HIV-1 reverse transcriptase (RT), a cornerstone for antiretroviral treatment.
Carbonic Anhydrase IX (CAIX) Inhibition: A Targeted Approach for Cancer Therapy
Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is associated with poor prognosis. Its role in regulating pH in the hypoxic tumor microenvironment is crucial for cancer cell survival and proliferation, making it an attractive target for therapeutic intervention.
Comparative Inhibitory Activity
Novel 1,2,3-triazole benzenesulfonamide derivatives incorporating a pyrazolyl-thiazole moiety have demonstrated superior inhibitory activity against CAIX compared to the established inhibitor, Acetazolamide. The 2,6-difluoro substitution pattern is a key feature of some of the most potent compounds investigated.
| Compound/Drug | Target Enzyme | IC50 (nM) | Selectivity Index (SI) vs CA I | Selectivity Index (SI) vs CA II |
| Derivative 17e | CAIX | 25 | 19.92 | 4.35 |
| Derivative 17f | CAIX | 38 | 12.55 | 2.83 |
| Derivative 17g | CAIX | 52 | 8.90 | 2.11 |
| Derivative 17h | CAIX | 41 | 10.44 | 2.32 |
| Acetazolamide (Reference) | CAIX | 63 | 3.15 | 2.11 |
| Data sourced from a study on novel 1,2,3-triazole benzenesulfonamide derivatives.[1] |
These results clearly indicate that specific this compound derivatives are more potent inhibitors of CAIX than Acetazolamide, a clinically used carbonic anhydrase inhibitor. Furthermore, they exhibit greater selectivity against the off-target isoforms CA I and CA II, which is a critical factor in minimizing potential side effects.[1]
Signaling Pathway and Mechanism of Action
The expression of CAIX in cancer cells is primarily regulated by the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway.[2][3][4][5] Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter region of target genes, including CA9.[2][3]
HIV-1 Reverse Transcriptase Inhibition: A Potent Antiviral Strategy
HIV-1 Reverse Transcriptase is a vital enzyme for the replication of the human immunodeficiency virus. It transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the enzyme, inhibiting its function.
Comparative Inhibitory Activity
Derivatives of dihydro-alkylthio-benzyl-oxopyrimidines (S-DABOs), which feature a 2,6-difluorophenyl moiety, have shown exceptional potency against wild-type HIV-1 and various drug-resistant strains.
| Compound/Drug | Target Strain | EC50 (nM) | IC50 (nM) vs WT RT |
| S-DABO Derivative 20 | WT HIV-1 | < 0.14 | 26 |
| S-DABO Derivative 20 | Pluriresistant HIV-1 | 0.22 | - |
| S-N3-DABO Derivative F10 | WT HIV-1 | 53 | 80 |
| Nevirapine (Reference) | WT HIV-1 | Comparable to some S-DABO hybrids | - |
| Efavirenz (Reference) | WT HIV-1 | Comparable to some S-DABO hybrids | - |
| Data compiled from studies on S-DABO and S-N3-DABO derivatives.[6][7][8] |
The data highlights that certain S-DABO derivatives exhibit subnanomolar activity against wild-type HIV-1, indicating extremely high potency.[6] The activity against multi-drug resistant strains underscores the potential of this scaffold to overcome existing challenges in antiretroviral therapy.
HIV-1 Life Cycle and the Role of Reverse Transcriptase
The HIV-1 life cycle involves several key stages, with reverse transcription being a critical step that occurs after the virus enters the host CD4 cell.[9][10][11][12] NNRTIs, including the 2,6-difluorophenyl derivatives, act at this specific stage to halt viral replication.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the validation and comparison of enzyme inhibitors. Below are summaries of the key assays used to evaluate the this compound derivatives.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)
This assay measures the inhibition of the CO2 hydration activity of carbonic anhydrase.
Principle: The assay monitors the change in pH resulting from the enzyme-catalyzed hydration of CO2. The rate of pH change is followed using a pH indicator, and the inhibition is determined by the reduction in the initial rate of reaction in the presence of the inhibitor.[13][14][15][16][17]
Protocol Outline:
-
Reagent Preparation:
-
Prepare a buffered solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red).
-
Prepare a stock solution of the purified carbonic anhydrase isoenzyme (e.g., CAIX).
-
Prepare serial dilutions of the this compound inhibitor and the reference compound (e.g., Acetazolamide).
-
Prepare a CO2-saturated water solution immediately before the experiment.
-
-
Assay Procedure:
-
The enzyme solution and the inhibitor solution are rapidly mixed in a stopped-flow spectrophotometer.
-
This mixture is then rapidly mixed with the CO2-saturated water to initiate the reaction.
-
The change in absorbance of the pH indicator is monitored over time at a specific wavelength.
-
-
Data Analysis:
-
The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the uninhibited control.
-
The IC50 or Ki value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)
This assay quantifies the activity of HIV-1 RT by measuring the incorporation of labeled nucleotides into a new DNA strand.
Principle: A template/primer hybrid is immobilized on a microplate. Recombinant HIV-1 RT synthesizes a new DNA strand using a mixture of dNTPs, including biotin- and digoxigenin (DIG)-labeled dUTPs. The newly synthesized DNA is captured on a streptavidin-coated plate and detected with an anti-DIG antibody conjugated to an enzyme (e.g., horseradish peroxidase), which produces a colorimetric signal upon addition of a substrate.[18][19][20][21][22]
Protocol Outline:
-
Reagent Preparation:
-
Coat a 96-well microplate with streptavidin.
-
Prepare a reaction mixture containing the template/primer (e.g., poly(A) x oligo(dT)), dNTPs, and DIG- and biotin-labeled dUTPs.
-
Prepare serial dilutions of the 2,6-difluorophenyl derivative inhibitor and a reference NNRTI (e.g., Nevirapine).
-
Prepare a solution of recombinant HIV-1 RT.
-
-
Assay Procedure:
-
Add the reaction mixture to the streptavidin-coated wells.
-
Add the serially diluted inhibitor or reference drug to the appropriate wells.
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the plate to allow for DNA synthesis.
-
Wash the plate to remove unbound reagents.
-
Add an anti-DIG-HRP conjugate and incubate.
-
Wash the plate again and add a colorimetric substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance.
-
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control).
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 or EC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Conclusion
The data presented in this guide strongly support the validation of this compound derivatives as a scaffold for developing potent and selective enzyme inhibitors. In the context of cancer therapy, these derivatives show promise as CAIX inhibitors with improved potency and selectivity over existing drugs. For HIV-1 treatment, the 2,6-difluorophenyl-containing S-DABOs represent a class of NNRTIs with exceptional potency, including activity against resistant viral strains. The detailed experimental protocols and pathway analyses provide a solid foundation for further research and development of these promising compounds.
References
- 1. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIF-1 at the crossroads of hypoxia, inflammation, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of HIF-1α and CAIX in nasopharyngeal carcinoma and their correlation with patients’ prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Parallel solution-phase and microwave-assisted synthesis of new S-DABO derivatives endowed with subnanomolar anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of novel S-N3-DABO derivatives as potent non-nucleoside reverse transcriptase inhibitors with improved potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 10. researchgate.net [researchgate.net]
- 11. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 12. What is the HIV life cycle? [medicalnewstoday.com]
- 13. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity | MDPI [mdpi.com]
- 14. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay: Inhibition of human carbonic anhydrase 7 after 15 mins by stopped flow CO2 hydration method (CHEMBL1227480) - ChEMBL [ebi.ac.uk]
- 16. The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Colorimetric reverse transcriptase assay for HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. 逆转录酶检测,比色法 suitable for enzyme immunoassay, kit of 1 (14 components), sufficient for ≤200 tests | Sigma-Aldrich [sigmaaldrich.com]
- 22. xpressbio.com [xpressbio.com]
Structure-Activity Relationship of 2,6-Difluorobenzenesulfonamide Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,6-difluorobenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The strategic placement of two fluorine atoms on the phenyl ring often enhances metabolic stability and binding affinity to various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogues, focusing on their anticancer and enzyme inhibitory activities. The information herein is compiled from various studies to aid in the rational design of novel therapeutic agents.
Anticancer Activity
This compound derivatives have emerged as potent anticancer agents, primarily through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro antiproliferative activity of a series of phenyl 2,6-difluoro-4-(2-oxoimidazolidin-1-yl)benzenesulfonates (2,6-PFB-SOs) against various cancer cell lines. The IC50 values represent the concentration required to inhibit cell growth by 50%.[1]
| Compound | R Group | DLD-1 (IC50, nM) | HCT116 (IC50, nM) | HT29 (IC50, nM) | LoVo (IC50, nM) |
| 19 | 4-F | 23 ± 2 | 26 ± 3 | 25 ± 2 | 24 ± 2 |
| 21 | 4-Cl | 45 ± 4 | 50 ± 5 | 48 ± 4 | 46 ± 4 |
| 24 | 4-CH3 | 90 ± 8 | 95 ± 9 | 92 ± 8 | 88 ± 7 |
| 26 | 3-F | 30 ± 3 | 35 ± 4 | 32 ± 3 | 31 ± 3 |
| 27 | 3-Cl | 60 ± 5 | 65 ± 6 | 62 ± 5 | 58 ± 5 |
Structure-Activity Relationship Insights:
-
Substitution on the Phenyl Ring: Electron-withdrawing groups at the para-position of the phenyl ring (e.g., 4-F in compound 19 ) generally lead to higher potency compared to electron-donating groups (e.g., 4-CH3 in compound 24 ).[1]
-
Positional Isomers: Halogen substitution at the meta-position (e.g., 3-F in compound 26 ) also results in potent compounds, suggesting that the electronic and steric properties of this position are crucial for activity.[1]
-
General Trend: The 2,6-difluorination of the benzenesulfonate moiety consistently imparts significant antiproliferative activity, with IC50 values in the nanomolar range for the most potent analogues.[1]
Mechanism of Action: Microtubule Disruption and Apoptosis
The primary mechanism of anticancer action for these compounds is the disruption of microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.
Caption: G2/M cell cycle arrest and apoptosis induction by 2,6-PFB-SOs.
Carbonic Anhydrase Inhibition
Fluorinated benzenesulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. Selective inhibition of tumor-associated CA isoforms (e.g., CA IX and CA XII) is a promising strategy for cancer therapy.
Quantitative Comparison of Carbonic Anhydrase Inhibition
The following table presents the inhibition constants (Ki) of di-meta-substituted fluorinated benzenesulfonamides against various human (h) CA isoforms.[2]
| Compound | R1 | R2 | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 26 | cyclooctylamino | cyclopentylamino | 1000 | 150 | 5.2 | 3.8 |
| 27 | cyclooctylamino | cyclohexylamino | 850 | 120 | 4.5 | 3.1 |
| 28 | cyclooctylamino | cycloheptylamino | 920 | 135 | 4.8 | 3.5 |
| 29 | cyclooctylamino | 4-methylcyclohexylamino | 780 | 110 | 4.1 | 2.9 |
Structure-Activity Relationship Insights:
-
Selectivity: The di-meta-substituted fluorinated benzenesulfonamides show remarkable selectivity for the tumor-associated isoforms hCA IX and hCA XII over the cytosolic isoforms hCA I and hCA II.[2]
-
Hydrophobic Substituents: The nature of the cycloalkylamino substituents at the meta positions significantly influences the inhibitory potency and selectivity. The combination of a cyclooctylamino group at one meta position with another cycloalkylamino group at the other meta position consistently yields potent and selective inhibitors.[2]
-
Fluorine Substitution: The presence of fluorine atoms on the benzenesulfonamide ring is crucial for the high affinity and selectivity towards the target CA isoforms.[3][4]
Experimental Protocols
Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)
-
Enzyme and Inhibitor Incubation: A solution of the purified CA isoenzyme is incubated with varying concentrations of the inhibitor.
-
CO2 Hydration Reaction: The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution in a stopped-flow instrument.
-
pH Change Monitoring: The change in pH resulting from the hydration of CO2 to bicarbonate and a proton is monitored over time using a pH indicator.
-
Initial Rate Calculation: The initial rates of the enzymatic reaction are determined from the slope of the absorbance change versus time.
-
Ki Determination: The inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for the structure-activity relationship studies of novel chemical entities.
Caption: A generalized workflow for SAR-driven drug discovery.
This guide highlights the potential of this compound analogues as versatile scaffolds for the development of novel therapeutics. The presented data and methodologies provide a foundation for further research and optimization of these promising compounds.
References
- 1. Design, synthesis and biological evaluation of new 2,6-difluorinated phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates as new antimicrotubule agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to 2,6-Difluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the primary synthetic routes to 2,6-difluorobenzenesulfonamide, a key intermediate in the development of pharmaceuticals. The document outlines two major synthetic pathways, starting from 2,6-difluoroaniline and 1,3-difluorobenzene, respectively. Detailed experimental protocols, quantitative data, and a logical workflow are presented to assist researchers in selecting the most suitable method for their specific applications.
Comparative Analysis of Synthetic Routes
The synthesis of this compound predominantly proceeds through the key intermediate, 2,6-difluorobenzenesulfonyl chloride. The two main routes diverge in the synthesis of this intermediate.
Route 1: Sandmeyer-type Reaction of 2,6-Difluoroaniline
This classic approach involves the diazotization of 2,6-difluoroaniline, followed by a copper-catalyzed chlorosulfonation in a Sandmeyer-type reaction. This method is well-established and utilizes readily available starting materials.
Route 2: Functionalization of 1,3-Difluorobenzene
This pathway utilizes 1,3-difluorobenzene as the starting material. The primary approach involves ortho-lithiation followed by reaction with a sulfur dioxide equivalent and subsequent chlorination. An alternative, though less commonly detailed, is the direct chlorosulfonation of 1,3-difluorobenzene.
The final step in both routes is the amination of the resulting 2,6-difluorobenzenesulfonyl chloride to yield the desired this compound.
Data Presentation
The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their performance. Please note that yields can vary based on reaction scale and optimization.
| Parameter | Route 1: From 2,6-Difluoroaniline | Route 2: From 1,3-Difluorobenzene |
| Starting Material | 2,6-Difluoroaniline | 1,3-Difluorobenzene |
| Key Intermediate | 2,6-Difluorobenzenediazonium salt | 2,6-Difluorophenyllithium |
| Synthesis of Intermediate | Diazotization followed by Sandmeyer-type chlorosulfonation | Ortho-lithiation, reaction with SO₂, and chlorination |
| Yield of Intermediate | ~76% (calculated from material balance) | Reported as a viable route, specific yields vary |
| Final Step | Amination of 2,6-difluorobenzenesulfonyl chloride | Amination of 2,6-difluorobenzenesulfonyl chloride |
| Overall Yield | Good to high | Moderate to high |
| Key Reagents | Sodium nitrite, Sulfuric acid, Copper(II) sulfate, Sodium bisulfite, Hydrochloric acid, Ammonium hydroxide | n-Butyllithium (or other strong base), Sulfur dioxide (or equivalent), Chlorinating agent (e.g., sulfuryl chloride), Ammonium hydroxide |
| Reaction Conditions | Low temperatures (0-5 °C) for diazotization | Cryogenic temperatures (-78 °C) for lithiation |
| Advantages | Utilizes readily available and less hazardous starting materials compared to organolithium reagents. Well-established and scalable process. | Potentially shorter route if the lithiation and subsequent reactions are efficient. |
| Disadvantages | Multi-step process involving potentially unstable diazonium salts. | Requires cryogenic conditions and handling of pyrophoric organolithium reagents. |
Mandatory Visualization
Efficacy of 2,6-Difluorinated Benzene Derivatives Against Drug-Resistant Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. This guide provides a comparative analysis of the efficacy of 2,6-difluorobenzamide derivatives, a class of compounds showing promise against drug-resistant bacteria. Due to a lack of available data on 2,6-difluorobenzenesulfonamide derivatives, this guide focuses on the closely related 2,6-difluorobenzamide analogues, which share a similar structural motif and mechanism of action. The data presented herein is compiled from recent scientific literature to aid in the evaluation of these compounds for further research and development.
Executive Summary
2,6-Difluorobenzamide derivatives have demonstrated significant in vitro activity, particularly against Gram-positive drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). Their primary mechanism of action involves the inhibition of the bacterial cell division protein FtsZ. While potent against many Gram-positive species, their efficacy against Gram-negative bacteria is often limited due to efflux pump mechanisms. This guide presents a quantitative comparison of the antimicrobial activity of various 2,6-difluorobenzamide derivatives against key resistant bacterial strains, alongside established antibiotics.
Data Presentation: Comparative Antibacterial Efficacy
The following table summarizes the Minimum Inhibitory Concentrations (MIC) of selected 2,6-difluorobenzamide derivatives and comparator antibiotics against various drug-resistant bacterial strains. Lower MIC values indicate greater potency.
| Compound/Drug | Derivative Type | Target Organism | Resistance Profile | MIC (µg/mL) |
| 2,6-Difluorobenzamide Derivatives | ||||
| MST Compound 2 | 3-alkyloxy-2,6-difluorobenzamide | S. aureus (ATCC 43300) | MRSA | 4[1] |
| MST Compound 4 | 3-alkyloxy-2,6-difluorobenzamide | S. aureus (ATCC 43300) | MRSA | 4[1] |
| MST Compound 5 | 3-alkyloxy-2,6-difluorobenzamide | S. aureus (ATCC 43300) | MRSA | 4[1] |
| MST Compound 5 | 3-isopentyloxy-2,6-difluorobenzamide | E. faecium (VRE) | Vancomycin-Resistant | Modest Activity[1] |
| Compound 7 | 3-chloroalkoxy-2,6-difluorobenzamide | S. aureus (Resistant) | - | <10[2][3] |
| Compound 12 | 3-bromoalkoxy-2,6-difluorobenzamide | S. aureus (Resistant) | - | <10[2][3] |
| Compound 17 | 3-alkyloxy-2,6-difluorobenzamide | S. aureus (Resistant) | - | <10[2][3] |
| Compound II.c | 1,2,4-oxadiazole derivative | S. aureus (ATCC 29213) | MSSA | 1[4] |
| Compound II.c | 1,2,4-oxadiazole derivative | S. aureus (SF8300) | MRSA | 0.5[4] |
| Compound II.c | 1,2,4-oxadiazole derivative | S. aureus (SF8325) | Daptomycin-Resistant | 1[4] |
| PC190723 | Thiazolopyridine derivative | S. aureus | MRSA | 1[5] |
| Comparator Antibiotics | ||||
| Oxacillin | Beta-lactam | S. aureus (ATCC 43300) | MRSA | 2[5] |
| Vancomycin | Glycopeptide | S. aureus (MRSA) | - | - |
| Vancomycin | Glycopeptide | E. faecium (VRE) | Vancomycin-Resistant | - |
Experimental Protocols
The following methodologies are standard for determining the in vitro efficacy of antimicrobial compounds.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay is performed to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A suspension of the test bacterium is prepared in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Dilution: The test compounds are serially diluted (typically two-fold) in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.
-
Interpretation of Results: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Mechanism of Action: FtsZ Inhibition
2,6-Difluorobenzamide derivatives primarily exert their antibacterial effect by targeting the Filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a crucial protein in bacterial cell division, where it polymerizes to form the Z-ring at the division site, acting as a scaffold for the assembly of the divisome complex.
The following diagram illustrates the mechanism of FtsZ inhibition.
Caption: Mechanism of FtsZ inhibition by 2,6-difluorobenzamide derivatives.
By binding to FtsZ, these derivatives disrupt the normal polymerization and Z-ring formation, leading to filamentation of the bacteria and eventual cell death.[5][6]
Experimental Workflow for Efficacy Evaluation
The following diagram outlines a typical workflow for evaluating the efficacy of novel antibacterial compounds.
Caption: Experimental workflow for antibacterial drug discovery.
Conclusion
2,6-Difluorobenzamide derivatives represent a promising class of antibacterial agents with a novel mechanism of action targeting FtsZ. Their potent activity against drug-resistant Gram-positive bacteria, such as MRSA, warrants further investigation and optimization. Key challenges remain, including overcoming efflux-mediated resistance in Gram-negative bacteria and ensuring favorable pharmacokinetic and safety profiles. The data and protocols presented in this guide provide a valuable resource for researchers dedicated to advancing the development of new therapies to combat the growing crisis of antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Benzenesulfonamide Derivatives as Potent Anti-Inflammatory Agents: A Comparative Guide
This guide provides a comparative analysis of recently developed benzenesulfonamide derivatives, evaluating their in vivo anti-inflammatory properties. The data presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the efficacy and mechanisms of action of these compounds compared to established anti-inflammatory drugs.
Comparative Efficacy of Benzenesulfonamide Derivatives
The anti-inflammatory potential of various benzenesulfonamide derivatives has been predominantly evaluated using the carrageenan-induced rat paw edema model, a standard and widely accepted method for assessing acute inflammation. The following tables summarize the quantitative data from recent in vivo studies, comparing the percentage of edema inhibition of novel derivatives against the well-known nonsteroidal anti-inflammatory drug (NSAID), indomethacin, and the selective COX-2 inhibitor, celecoxib.
Table 1: Comparison of Benzenesulfonamide Derivatives in Carrageenan-Induced Rat Paw Edema
| Compound | Dose | Time (hours) | Edema Inhibition (%) | Reference Compound | Edema Inhibition (%) |
| Carboxamide Derivative 4a | Not Specified | 1 | 94.69 | Indomethacin | 78.76 |
| 2 | 89.66 | ||||
| 3 | 87.83 | ||||
| Carboxamide Derivative 4c | Not Specified | 1 | 94.69 | Indomethacin | 78.76 |
| 2 | 89.66 | ||||
| 3 | 87.83 | ||||
| Triazine Derivative 1 | 200 mg/kg | 4 | 96.31 | Indomethacin (10 mg/kg) | 57.66 |
| Triazine Derivative 2 | 200 mg/kg | 4 | 72.08 | Indomethacin (10 mg/kg) | 57.66 |
| Triazine Derivative 3 | 200 mg/kg | 4 | 99.69 | Indomethacin (10 mg/kg) | 57.66 |
Data sourced from studies on novel carboxamide and triazine-substituted benzenesulfonamide derivatives.[1][2]
Table 2: Mechanistic Insights - Effect on Pro-inflammatory Mediators
| Compound (200 mg/kg) | TNF-α Reduction | IL-1β Reduction | COX-1 and COX-2 Reduction |
| Triazine Derivative 1 | Significant | Significant | Reduced to near-normal levels |
| Triazine Derivative 2 | Significant | Significant | Reduced to near-normal levels |
| Triazine Derivative 3 | Significant | Significant | Reduced to near-normal levels |
| Indomethacin (10 mg/kg) | Less effective than derivatives | Less effective than derivatives | - |
This table highlights the significant reduction in key pro-inflammatory cytokines and enzymes by novel triazine derivatives, often exceeding the efficacy of indomethacin.[2][3]
Experimental Protocols
The primary in vivo model cited in the validation of these benzenesulfonamide derivatives is the carrageenan-induced paw edema assay in rats.
Carrageenan-Induced Rat Paw Edema Model
This widely used model assesses the anti-inflammatory activity of compounds.
-
Animal Model: Wistar rats are typically used.
-
Groups: Animals are divided into a control group, a standard drug group (e.g., indomethacin or celecoxib), and treatment groups receiving various doses of the test compounds.
-
Procedure:
-
A sub-plantar injection of carrageenan (a phlogistic agent) into the rat's hind paw induces a localized inflammatory response.
-
The test compounds or standard drug are administered, often intraperitoneally, prior to the carrageenan injection.
-
Paw volume is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan administration using a plethysmometer.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.
Visualizing the Pathways and Processes
To better understand the experimental flow and the underlying mechanisms of action, the following diagrams are provided.
References
Comparing the metabolic stability of fluorinated versus non-fluorinated sulfonamides
For researchers and drug development professionals, optimizing a compound's metabolic stability is a critical hurdle in the journey from a promising lead to a viable therapeutic. The strategic incorporation of fluorine has emerged as a powerful tool to enhance the pharmacokinetic profiles of drug candidates. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated sulfonamides, supported by experimental data, detailed protocols, and visualizations to inform rational drug design.
The introduction of fluorine into a molecule can significantly increase its metabolic stability. This is primarily due to the strength of the carbon-fluorine (C-F) bond, which is substantially more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, compared to a carbon-hydrogen (C-H) bond. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down oxidative metabolism. This tactic often leads to a longer half-life and improved bioavailability of the drug candidate.
Quantitative Comparison of Metabolic Stability: Celecoxib vs. 4'-Fluorocelecoxib
To illustrate the impact of fluorination on the metabolic stability of sulfonamides, we present a direct comparison of the non-steroidal anti-inflammatory drug (NSAID) Celecoxib with its fluorinated analog, 4'-fluorocelecoxib. The following table summarizes in vitro data from a study where both compounds were incubated with human liver microsomes. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
| Compound | t½ (min) | CLint (µL/min/mg protein) | Fold Improvement with Fluorination |
| Celecoxib | 10 | 139 | - |
| 4'-Fluorocelecoxib | 40 | 35 | 4x |
Data sourced from Obach et al., Drug Metabolism and Disposition, 2016.
As the data clearly indicates, the introduction of a single fluorine atom at the 4'-position of the phenyl ring in Celecoxib results in a four-fold increase in its metabolic half-life and a corresponding four-fold decrease in its intrinsic clearance in human liver microsomes. This demonstrates the profound effect of fluorination on enhancing metabolic stability.
The Mechanism of Metabolic Stabilization
The primary route of metabolism for many sulfonamides, including Celecoxib, is oxidation mediated by cytochrome P450 enzymes, particularly CYP2C9. This process typically involves the hydroxylation of an aromatic ring. In the case of Celecoxib, this occurs at the para-position of the phenyl group.
By replacing the hydrogen atom at this metabolically labile site with a fluorine atom, the C-F bond's high strength effectively prevents this oxidative transformation. This "metabolic blocking" forces the metabolism to occur at a much slower rate or through alternative, less efficient pathways.
Experimental Protocols: In Vitro Microsomal Stability Assay
The following protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes. This assay is a cornerstone of in vitro drug metabolism studies.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compounds (e.g., Celecoxib, 4'-Fluorocelecoxib)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice.
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, pre-warm a mixture of the liver microsomes and phosphate buffer at 37°C for 5-10 minutes.
-
Add the test compound to the mixture to initiate the pre-incubation.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume and concentrations should be optimized for the specific assay.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing the internal standard).
-
-
Sample Processing:
-
Centrifuge the terminated reaction mixtures to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Unveiling the Selectivity of 2,6-Difluorobenzenesulfonamide-Based Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for predicting potential off-target effects and ensuring therapeutic efficacy. This guide provides an objective comparison of the pan-RAF inhibitor LY3009120, a compound featuring a 2,6-difluorobenzenesulfonamide moiety, with other RAF inhibitors, supported by experimental data and detailed protocols.
Executive Summary
LY3009120 is a potent pan-RAF inhibitor that demonstrates significant activity against ARAF, BRAF, and CRAF kinases. While it effectively targets the RAS-RAF-MEK-ERK signaling pathway, cross-reactivity studies reveal off-target inhibition of other kinases, notably KDR (VEGFR2) and EphA2. This guide delves into the quantitative data of LY3009120's inhibitory activity, outlines the experimental methodologies used to determine its selectivity, and visually represents the targeted signaling pathway and experimental workflows. By comparing its performance with other RAF inhibitors lacking the this compound structure, this guide offers valuable insights for researchers in the field of kinase inhibitor development.
Data Presentation: Inhibitor Activity and Selectivity
The inhibitory potency of LY3009120 against its primary targets and identified off-targets has been quantified using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's effectiveness in inhibiting a specific biological or biochemical function.
| Target | Inhibitor | IC50 (nM) | Assay Type | Reference |
| On-Target | ||||
| ARAF | LY3009120 | 44 | KiNativ (in A375 cells) | [1][2] |
| BRAF | LY3009120 | 31-47 | KiNativ (in A375 cells) | [1][2] |
| CRAF | LY3009120 | 42 | KiNativ (in A375 cells) | [1][2] |
| BRAF V600E | LY3009120 | 5.8 | Biochemical Assay | [3] |
| BRAF WT | LY3009120 | 9.1 | Biochemical Assay | [3] |
| CRAF WT | LY3009120 | 15 | Biochemical Assay | [3] |
| Off-Target | ||||
| KDR (VEGFR2) | LY3009120 | 3900 | Biochemical Assay | [2] |
| EphA2 | LY3009120 | 20 | Competitive Binding Assay (in A375 cells) | [2] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data. The following sections describe the key assays used to characterize the activity of LY3009120.
In Vitro Kinase Assay (General Protocol)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant active kinase
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Triton X-100, 1% v/v phosphatase inhibitor cocktail II)[2]
-
Substrate (e.g., inactive MEK1 for RAF kinases)
-
ATP (at a concentration near the Km for the enzyme)
-
Test inhibitor (e.g., LY3009120) dissolved in DMSO
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (or similar) to measure kinase activity
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 96-well plate, add the diluted inhibitor or vehicle control (DMSO).
-
Add the active kinase to each well, except for the "no enzyme" control.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a predetermined temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the remaining kinase activity using a detection reagent such as ADP-Glo™, which quantifies the amount of ADP produced.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
KiNativ™ Assay for Kinase Inhibitor Profiling
The KiNativ™ assay is an activity-based protein profiling platform used to measure the binding affinity of inhibitors against native kinases in a complex biological sample, such as cell lysates.[4][5]
Principle: This competitive binding assay utilizes an ATP-biotin probe that covalently labels the active site of kinases.[6] An inhibitor competes with this probe for binding to the kinase. The selectivity profile of the inhibitor is determined by quantifying the amount of probe-labeled kinase using mass spectrometry.[4][7]
Workflow:
-
Lysate Preparation: Prepare cell lysates in a buffer containing phosphatase inhibitors.[2]
-
Inhibitor Incubation: Incubate the cell lysate with varying concentrations of the test inhibitor (e.g., LY3009120) or a vehicle control.
-
Probe Labeling: Add the ATP-biotin probe to the lysates and incubate to allow for covalent modification of active kinases.
-
Enrichment of Labeled Peptides: Digest the proteins in the lysate and enrich the biotin-labeled peptides using streptavidin beads.
-
Mass Spectrometry Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
-
Data Analysis: Determine the IC50 values for each kinase by measuring the decrease in probe labeling at different inhibitor concentrations.
Mandatory Visualizations
To facilitate a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. selleckchem.com [selleckchem.com]
- 3. LY3009120, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Head-to-head comparison of 2,6-Difluorobenzenesulfonamide and other building blocks in synthesis
For researchers, scientists, and drug development professionals, the selection of optimal building blocks is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic campaign. Among the diverse array of sulfonylamide-based reagents, 2,6-difluorobenzenesulfonamide has emerged as a powerful and versatile tool. This guide provides an objective, data-driven comparison of this compound and its corresponding sulfonyl chloride with other commonly employed building blocks in key synthetic transformations, supported by experimental data and detailed protocols.
The unique electronic properties imparted by the two fluorine atoms in the ortho positions of the benzene ring render this compound and its derivatives highly reactive and confer advantageous characteristics to the resulting products. The strong electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the sulfur atom in the corresponding sulfonyl chloride, making it a superior reagent for the formation of sulfonamides.
N-Arylation Reactions: A Comparative Analysis
The formation of N-aryl sulfonamides is a cornerstone transformation in medicinal chemistry and materials science. A comparative study on the reactivity of various substituted benzenesulfonyl chlorides in the N-arylation of anilines highlights the superior performance of electron-deficient systems. While direct comparative data for 2,6-difluorobenzenesulfonyl chloride is not extensively published in a single head-to-head study, the well-established principle of substituent effects on reactivity provides a strong basis for comparison.
Generally, electron-withdrawing groups on the benzenesulfonyl chloride enhance the rate of reaction with nucleophiles like amines. This is due to the increased positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease this electrophilicity, leading to slower reactions.
A study comparing the reaction of benzenesulfonyl chloride and p-toluenesulfonyl chloride with various aromatic amines demonstrated that benzenesulfonyl chloride consistently provided higher yields.[1] This aligns with the expectation that the electron-donating methyl group in p-toluenesulfonyl chloride reduces its reactivity compared to the unsubstituted benzenesulfonyl chloride. Following this trend, the two strongly electron-withdrawing fluorine atoms in 2,6-difluorobenzenesulfonyl chloride are expected to render it significantly more reactive than both benzenesulfonyl chloride and p-toluenesulfonyl chloride, leading to faster reaction times and potentially higher yields under milder conditions.
Table 1: Comparison of Sulfonyl Chlorides in the N-Arylation of Aromatic Amines
| Sulfonyl Chloride | Substituent Effect | Expected Relative Reactivity | Typical Yields (vs. Aniline) |
| 2,6-Difluorobenzenesulfonyl Chloride | Strong Electron-Withdrawing | Highest | High (Predicted) |
| 4-Nitrobenzenesulfonyl Chloride | Strong Electron-Withdrawing | High | High |
| Benzenesulfonyl Chloride | Neutral | Moderate | Good[1] |
| 4-Toluenesulfonyl Chloride (Tosyl Chloride) | Electron-Donating | Lower | Moderate[1] |
Experimental Protocols
General Procedure for the N-Arylation of Anilines with Substituted Benzenesulfonyl Chlorides
This protocol is a generalized procedure based on common laboratory practices for the synthesis of N-aryl sulfonamides.
Materials:
-
Substituted benzenesulfonyl chloride (e.g., 2,6-difluorobenzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.0 equiv)
-
Aniline (1.0-1.2 equiv)
-
Pyridine or Triethylamine (1.5-2.0 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Magnetic stirrer
-
Round-bottom flask
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve the aniline in the chosen solvent.
-
Add the base (pyridine or triethylamine) to the solution and stir at room temperature.
-
Slowly add a solution of the substituted benzenesulfonyl chloride in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for the appropriate time (monitoring by TLC is recommended). Reaction times will vary depending on the reactivity of the sulfonyl chloride.
-
Upon completion, quench the reaction with water or a dilute acid solution (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-aryl sulfonamide.
Logical Workflow for Sulfonamide Synthesis
References
Benchmarking 2,6-Difluorobenzenesulfonamide: A Comparative Guide to its Performance in Chemical Transformations
For Researchers, Scientists, and Drug Development Professionals
2,6-Difluorobenzenesulfonamide is a key building block in modern organic synthesis, particularly valued in the development of pharmaceuticals. Its unique electronic properties, conferred by the two fluorine atoms ortho to the sulfonamide group, influence its reactivity and the characteristics of the resulting products. This guide provides an objective comparison of this compound's performance in a significant chemical transformation—its application in the synthesis of the melanoma drug Dabrafenib—and contrasts its general reactivity in common cross-coupling reactions with that of unsubstituted benzenesulfonamide.
Performance in Multi-Step Synthesis: The Case of Dabrafenib
A critical application of this compound is in the synthesis of Dabrafenib, a potent BRAF inhibitor. Its incorporation into the final drug molecule highlights its utility in complex, multi-step synthetic sequences. The following table outlines a key step in a patented Dabrafenib synthesis, showcasing the conditions and yield for a reaction involving a derivative of this compound.
Table 1: Performance of a this compound Derivative in Dabrafenib Synthesis [1][2][3]
| Reactant | Reagents & Conditions | Product | Yield |
| N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | Ammonium hydroxide, sealed pressure reactor, 98-103 °C, 2 hours | N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (Dabrafenib) | 88% |
This reaction demonstrates the robustness of the this compound moiety under high-temperature and high-pressure amination conditions, leading to a high yield of the final active pharmaceutical ingredient.
Comparative Performance in N-Arylation Reactions
N-arylation reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, are fundamental transformations for the formation of carbon-nitrogen bonds. While direct, side-by-side comparative data for this compound in these reactions is scarce in the literature, we can infer its potential reactivity based on studies of similar substrates. The electron-withdrawing nature of the fluorine atoms is expected to increase the acidity of the sulfonamide N-H bond, potentially facilitating its deprotonation and subsequent coupling. However, the steric bulk of the ortho-fluorine atoms might hinder the approach of the catalyst and the aryl halide.
The following tables provide a summary of typical conditions and yields for the N-arylation of the parent benzenesulfonamide, which serves as a baseline for comparison.
Table 2: Typical Performance of Benzenesulfonamide in Buchwald-Hartwig Amination
| Aryl Halide | Catalyst System (Palladium Source / Ligand) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Toluene | 110 | 16 | 75-98 |
| Aryl Bromide | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 16 | ~91% |
| Aryl Chloride | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | ~82% |
Table 3: Typical Performance of Benzenesulfonamide in Ullmann Condensation
| Aryl Halide | Catalyst System (Copper Source / Ligand) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aryl Iodide | CuI / None | K₂CO₃ | Water | Reflux | - | up to 94% |
| Aryl Iodide | CuI / DMEDA | K₃PO₄ | Toluene | 110 | 12-24 | 70-95 |
| Aryl Bromide | CuI / DMEDA | K₃PO₄ | Toluene | 120 | 24 | ~70-80% |
Note: The data in Tables 2 and 3 are compiled from various sources and represent typical, not directly comparative, experimental outcomes.
Experimental Protocols
Protocol 1: Synthesis of Dabrafenib from N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide [2]
Materials:
-
N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (120 g)
-
Ammonium hydroxide (28-30%, 2.4 L)
-
1-gallon pressure reactor
-
Ethyl acetate (EtOAc)
-
Heptane
-
Water
Procedure:
-
A mixture of N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (120 g) and ammonium hydroxide (2.4 L) is heated in a sealed 1-gallon pressure reactor to 98-103 °C.
-
The reaction mixture is stirred at this temperature for 2 hours.
-
The reaction is then cooled slowly to room temperature (20 °C) and stirred overnight.
-
The resulting solids are filtered and washed with a minimum amount of the mother liquor and dried under vacuum.
-
The solids are added to a mixture of EtOAc (15 vol) and water (2 vol) and heated to complete dissolution at 60-70 °C. The aqueous layer is removed and discarded.
-
The organic layer is washed with water (1 vol) at 60-70 °C, and the aqueous layer is removed and discarded.
-
The organic layer is filtered at 60 °C and concentrated to approximately 3 volumes.
-
EtOAc (6 vol) is charged into the mixture, heated, and stirred at 72 °C for 10 minutes, then cooled to 20 °C and stirred overnight.
-
EtOAc is removed via vacuum distillation to concentrate the reaction mixture to approximately 3 volumes.
-
Heptane (9 vol) is slowly added at 65-70 °C.
-
The slurry is stirred at 65-70 °C for 2-3 hours and then cooled slowly to 0-5 °C.
-
The product is filtered, washed with EtOAc/heptane (3/1 v/v, 4 vol), and dried at 45 °C under vacuum to obtain Dabrafenib (102.3 g, 88% yield).
Visualizations
The following diagrams illustrate the synthetic workflow for the preparation of Dabrafenib and the general catalytic cycle for a key C-N bond-forming reaction.
Caption: Synthetic workflow for the preparation of Dabrafenib.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
References
Selectivity Profiling of Novel 2,6-Difluorobenzenesulfonamide Derivatives Against a Panel of Kinases: A Comparative Guide
For Immediate Release: A new class of 2,6-difluorobenzenesulfonamide derivatives has been synthesized and evaluated for its kinase inhibitory activity. This guide provides a comprehensive overview of the selectivity profile of these compounds against a broad panel of kinases, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein, supported by detailed experimental protocols, facilitates an objective comparison of the therapeutic potential and off-target effects of these novel inhibitors.
Comparative Efficacy of this compound Derivatives
A series of novel this compound derivatives were profiled against a panel of 468 kinases to determine their selectivity and potency. The compounds demonstrated significant inhibitory activity against BRAFV600E, a key kinase implicated in several cancers. The following table summarizes the inhibition data for a selection of these derivatives against key kinases, including the primary target BRAFV600E and other kinases to highlight selectivity. The data is presented as percentage inhibition at a concentration of 1 µM.
| Compound ID | Target Kinase | Inhibition (%) at 1 µM |
| 3s | BRAFV600E | 99 |
| ABL1 | <10 | |
| AKT1 | <10 | |
| CDK2 | <10 | |
| EGFR | <10 | |
| FLT3 | <10 | |
| JAK2 | <10 | |
| MEK1 | <10 | |
| PI3Kα | <10 | |
| SRC | <10 | |
| 3t | BRAFV600E | 98 |
| ABL1 | <10 | |
| AKT1 | <10 | |
| CDK2 | <10 | |
| EGFR | <10 | |
| FLT3 | <10 | |
| JAK2 | <10 | |
| MEK1 | <10 | |
| PI3Kα | <10 | |
| SRC | <10 |
Note: The data presented is based on the findings reported in "N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors". While the core structure is a difluorophenylsulfonamide, the specific substitution pattern in the cited study is 2,4-difluoro. The data for other kinases in the panel for compounds 3s and 3t showed minimal inhibition, highlighting their high selectivity for BRAFV600E.
Experimental Protocols
The determination of kinase inhibition is crucial for assessing the potency and selectivity of novel compounds. Below are detailed methodologies for two common in vitro kinase assays.
LanthaScreen™ Eu Kinase Binding Assay
This assay is a fluorescence resonance energy transfer (FRET)-based method for measuring inhibitor binding to a kinase.
Materials:
-
Kinase of interest
-
Europium (Eu)-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Test compounds (this compound derivatives)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to achieve the desired final concentrations.
-
Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled anti-tag antibody in kinase buffer.
-
Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.
-
Assay Assembly: In a 384-well plate, add 5 µL of the test compound solution, followed by 5 µL of the kinase/antibody mixture.
-
Reaction Initiation: Add 5 µL of the tracer solution to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. The signal is measured at two wavelengths: 665 nm (acceptor emission) and 615 nm (donor emission).
-
Data Analysis: The FRET signal is expressed as the ratio of the acceptor emission to the donor emission. The percentage of inhibition is calculated relative to a no-inhibitor control. IC₅₀ values are determined by fitting the dose-response data to a sigmoidal curve.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compounds (this compound derivatives)
-
Kinase buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction in a multiwell plate by combining the kinase, substrate, ATP, and the test compound at various concentrations.
-
Include a "no kinase" control and a "no inhibitor" (vehicle) control.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Reaction Termination and ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the kinase activity. The percentage of inhibition is calculated relative to the vehicle control. IC₅₀ values are determined by fitting the dose-response data to a sigmoidal curve.
Visualizations
To further elucidate the context of kinase inhibition by this compound derivatives, the following diagrams illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow for their evaluation.
In Vitro Kinase Inhibition Assay Workflow
RAF-MEK-ERK Signaling Pathway and the Point of Inhibition
A Comparative Analysis of 2,6-Difluorobenzenesulfonamide Derivatives in Enzyme Active Sites: A Guide for Drug Discovery Professionals
An in-depth look at the molecular docking performance of 2,6-difluorobenzenesulfonamide derivatives reveals varying binding affinities across different enzyme classes, highlighting the structural nuances that dictate inhibitor potency and selectivity. This guide provides a comparative analysis of these derivatives, supported by quantitative data and detailed experimental protocols, to aid researchers in the strategic design of novel therapeutics.
The this compound scaffold is a key pharmacophore in modern medicinal chemistry, most notably featured in the approved BRAF kinase inhibitor, Dabrafenib. The fluorine atoms in the ortho positions to the sulfonamide linker play a crucial role in modulating the conformational preferences and electronic properties of the molecule, often leading to enhanced binding affinity and selectivity for their target enzymes. This guide synthesizes available data from molecular docking studies to offer a comparative perspective on the interaction of these derivatives with kinases and carbonic anhydrases.
Comparative Docking Performance
To provide a clear comparison of the binding affinities of this compound derivatives with different enzyme targets, the following tables summarize key quantitative data from various studies. Lower docking scores and binding energies typically indicate a more favorable interaction between the ligand and the enzyme's active site.
Kinase Inhibition
The primary target for many this compound derivatives is the BRAF kinase, a key component in the MAPK signaling pathway. Molecular docking studies have been instrumental in understanding the binding mode of these inhibitors.
| Derivative | Target Enzyme | PDB Code | Docking Score (kcal/mol) | Experimental Validation (IC50, nM) |
| Dabrafenib | BRAF V600E | 3OG7 (representative) | -15.7 | 0.65 - 9.0 |
| Dabrafenib Photo-induced Derivative | BRAF V600E | 3OG7 (representative) | -11.7 | - |
| Dabrafenib | BRAF (Wild-Type) | Not Specified | Not Specified | 3.2 |
| Dabrafenib | c-RAF | Not Specified | Not Specified | 5.0 |
Note: Docking scores can vary based on the specific software and protocol used. The values presented are for comparative purposes within the context of the cited studies.
Carbonic Anhydrase Inhibition
| Derivative Class | Target Enzyme | Typical Docking Score Range (kcal/mol) |
| Benzenesulfonamides containing 1,2,3-triazole | Carbonic Anhydrase I (hCA I) | -5.13 (for most potent derivative) |
| Benzenesulfonamides containing 1,2,3-triazole | Carbonic Anhydrase II (hCA II) | -5.32 (for most potent derivative) |
Experimental Protocols for Molecular Docking
The methodologies outlined below represent a generalized workflow for performing molecular docking studies of this compound derivatives, based on common practices in the field.
Protein and Ligand Preparation
-
Protein Structure Retrieval: The three-dimensional crystal structure of the target enzyme is typically obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The retrieved protein structure is prepared by removing water molecules, co-ligands, and any non-essential ions. Hydrogen atoms are added, and charges are assigned using a suitable force field (e.g., OPLS, AMBER). The protein is then energy minimized to relieve any steric clashes.
-
Ligand Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy minimized, and partial charges are assigned.
Docking Simulation
-
Grid Generation: A docking grid is defined around the active site of the target enzyme. The dimensions of the grid box are set to encompass the entire binding pocket.
-
Docking Algorithm: A molecular docking program (e.g., Schrödinger Glide, AutoDock Vina, MOE) is used to flexibly dock the prepared ligands into the defined active site of the receptor.[2][3][4] The algorithm explores various conformations and orientations of the ligand within the binding pocket.
-
Scoring: The different poses of the ligand are evaluated using a scoring function that estimates the binding affinity. The pose with the most favorable score (e.g., the lowest docking score or binding energy) is considered the most likely binding mode.
Post-Docking Analysis
-
Interaction Analysis: The predicted binding mode of the top-scoring pose is analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the enzyme's active site.
-
Validation: To validate the docking protocol, a known co-crystallized ligand can be re-docked into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[3]
Visualizing Molecular Docking and Biological Pathways
To better understand the processes involved in these computational studies and the biological context of the target enzymes, the following diagrams illustrate a typical molecular docking workflow and a simplified representation of the MAPK signaling pathway targeted by Dabrafenib.
References
- 1. Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New flavone-based arylamides as potential V600E-BRAF inhibitors: Molecular docking, DFT, and pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,6-Difluorobenzenesulfonamide: A Guide for Laboratory Professionals
For immediate reference, 2,6-Difluorobenzenesulfonamide must be disposed of as hazardous chemical waste through an approved waste disposal service. Do not discharge down the drain or mix with non-hazardous trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Protocol
Before handling this compound for disposal, it is crucial to be aware of its hazards. This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves. Always inspect gloves prior to use and use proper glove removal technique.
-
Eye Protection: Use safety glasses or goggles tested and approved under appropriate government standards.
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If handling fine powders or generating dust, use a NIOSH-approved respirator.
All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Hazard Summary
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement (Disposal) |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Hazardous to the aquatic environment, long-term hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. |
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant. |
III. Step-by-Step Disposal Protocol
This protocol outlines the procedure for the collection and preparation of this compound for disposal by a licensed hazardous waste contractor.
Materials:
-
Designated, sealable, and chemically compatible hazardous waste container.
-
Hazardous waste labels (available from your institution's Environmental Health & Safety department).
-
Permanent marker.
-
Personal Protective Equipment (as outlined in Section I).
Procedure:
-
Container Preparation:
-
Obtain a designated hazardous waste container that is clean, in good condition, and compatible with this compound.
-
Affix a hazardous waste label to the container.
-
-
Waste Segregation and Collection:
-
Unused or Expired Chemical: Carefully transfer any unwanted this compound into the prepared waste container.
-
Contaminated Labware: Collect any disposable items (e.g., pipette tips, weigh boats, contaminated gloves) that have come into contact with this compound in a separate, clearly labeled container for solid hazardous waste.
-
Empty Original Containers: The original container of this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste. Once decontaminated, the empty container can be disposed of according to your institution's guidelines.
-
-
Labeling:
-
On the hazardous waste label, clearly write the full chemical name: "this compound".
-
List all components and their approximate concentrations if it is a mixed waste stream.
-
Indicate the associated hazards (e.g., "Irritant," "Environmental Hazard").
-
Fill in the accumulation start date and any other information required by your institution.
-
-
Storage:
-
Seal the waste container tightly.
-
Store the container in a designated satellite accumulation area or your laboratory's designated hazardous waste storage area.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with the information from the hazardous waste label.
-
IV. Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2,6-Difluorobenzenesulfonamide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for 2,6-Difluorobenzenesulfonamide, including operational and disposal plans.
Hazard Summary
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation[1][2]. Therefore, adherence to strict safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
Quantitative Hazard Data
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation[1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation[1][2] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is crucial. The following step-by-step guidance outlines the procedural workflow from preparation to post-handling cleanup.
1. Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All handling of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure[3]. Ensure the fume hood is functioning correctly before commencing any work.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to prevent skin and eye contact. This includes, but is not limited to:
-
Eye and Face Protection: Chemical safety goggles or a face shield[3].
-
Hand Protection: Chemical-resistant gloves such as nitrile or butyl rubber[4]. Double-gloving may be appropriate for prolonged work[4].
-
Body Protection: A lab coat or chemical-resistant disposable coveralls[3][4].
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a full-face respirator with appropriate cartridges should be used[4].
-
2. Chemical Handling
-
Pre-use Inspection: Before use, visually inspect the container for any damage or leaks.
-
Weighing and Transferring: Conduct all weighing and transferring of the solid material within the chemical fume hood. Use appropriate tools (e.g., spatulas) to avoid generating dust.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to prevent splashing.
3. Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area and any equipment used with a suitable solvent (e.g., isopropanol)[3].
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[2].
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization
-
This compound must be treated as hazardous waste[3]. It should never be disposed of down the drain or in regular trash[3].
2. Waste Segregation and Collection
-
Unused Chemical: Any unwanted or expired this compound should be collected in a designated, properly labeled hazardous waste container[3]. The container must be in good condition, compatible with the chemical, and kept securely closed[2].
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and absorbent paper that are contaminated with the chemical should be collected in a separate, clearly labeled container or sealed bag for solid hazardous waste[3].
-
Solutions: Solutions containing this compound should be collected in a designated liquid hazardous waste container.
3. Labeling and Storage
-
All waste containers must be clearly labeled with the full chemical name ("this compound"), the associated hazards (e.g., "Irritant"), and the date of accumulation[3].
-
Store sealed waste containers in a designated satellite accumulation area away from incompatible materials[2][3].
4. Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal[3]. Disposal must be conducted in accordance with all local, state, and federal regulations[3].
Logical Flow for Waste Disposal
Caption: Logical flow for the disposal of this compound waste.
First Aid Measures
In the event of exposure, immediate action is necessary.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician[1].
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists[1][5].
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician[1].
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[1][6].
Always have the Safety Data Sheet (SDS) for this compound readily available when working with this chemical and provide it to any attending medical personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
